Product packaging for metazachlor ESA(Cat. No.:CAS No. 172960-62-2)

metazachlor ESA

Cat. No.: B6595042
CAS No.: 172960-62-2
M. Wt: 323.37 g/mol
InChI Key: IPVCSECPEVHQOV-UHFFFAOYSA-N
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Description

Metazachlor ESA (N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)aminocarbonylmethylsulfonic acid) is a key polar metabolite and environmental transformation product of the chloroacetamide herbicide metazachlor . It is formed in soil and aquatic environments through biotic and abiotic processes and is consistently detected in water monitoring studies, often at higher frequencies and concentrations than its parent compound . This high environmental relevance makes it a critical analyte for environmental fate and transport studies. As a research tool, this compound is primarily used as a reference standard in analytical chemistry. Its application is essential for quantifying this prevalent metabolite in environmental samples such as tile drainage water, streams, and groundwater, enabling research into the complete environmental impact of metazachlor use . This compound is characterized by its high mobility and persistence compared to the parent compound; it has a low soil adsorption coefficient (Koc) of approximately 8.8 mL/g, which classifies it as very mobile, and a typical aerobic soil degradation half-life (DT₅₀) of over 100 days, marking it as persistent . These properties explain its frequent detection in groundwater and highlight its importance in environmental monitoring programs and drinking water safety research. This product is intended for Research Use Only. It is strictly for laboratory analysis and not for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3O4S B6595042 metazachlor ESA CAS No. 172960-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-11-5-3-6-12(2)14(11)17(10-16-8-4-7-15-16)13(18)9-22(19,20)21/h3-8H,9-10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVCSECPEVHQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891454
Record name Metazachlor ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172960-62-2
Record name Metazachlor ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is the chemical structure of metazachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of Metazachlor ethanesulfonic acid (ESA), a significant metabolite of the herbicide metazachlor. It is intended for researchers, scientists, and professionals in drug development and environmental science, offering comprehensive data on its chemical structure, properties, and formation.

Chemical Identity and Structure

Metazachlor ESA is an environmental transformation product of the chloroacetamide herbicide, metazachlor.[1][2] The chemical transformation involves the substitution of the chlorine atom on the acetyl group of metazachlor with a sulfonic acid group, leading to the formation of the ethanesulfonic acid derivative.

Metazachlor:

  • IUPAC Name: 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide[2][3]

  • CAS Number: 67129-08-2[2][3]

  • Molecular Formula: C₁₄H₁₆ClN₃O[2][3]

This compound:

  • IUPAC Name: 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid[1][4]

  • CAS Number: 172960-62-2[1][4]

  • Molecular Formula: C₁₄H₁₇N₃O₄S[1][4]

The structural relationship between the parent compound and its metabolite is visualized below.

cluster_metazachlor Metazachlor cluster_esa This compound metazachlor_structure esa_structure metazachlor_structure->esa_structure Environmental Transformation

Chemical structures of Metazachlor and this compound.

Physicochemical and Analytical Data

The following table summarizes key quantitative data for this compound. This information is crucial for its detection, quantification, and toxicological assessment.

PropertyValueReference(s)
Molecular Weight 323.37 g/mol [1][4]
Monoisotopic Mass 323.09397721 Da[1]
Molecular Formula C₁₄H₁₇N₃O₄S[1][4]
CAS Number 172960-62-2[1][4]
SMILES Cc1cccc(C)c1N(Cn2cccn2)C(=O)CS(=O)(=O)O[4]
InChI InChI=1S/C14H17N3O4S/c1-11-5-3-6-12(2)14(11)17(10-16-8-4-7-15-16)13(18)9-22(19,20)21/h3-8H,9-10H2,1-2H3,(H,19,20,21)[4]
Predicted XlogP 1.0[5]

Formation Pathway

Metazachlor undergoes transformation in the environment to form this compound. This process is a key part of its degradation profile. The proposed pathway involves the substitution of the chloro group with a sulfonic acid group.

Metazachlor Metazachlor (C₁₄H₁₆ClN₃O) Transformation Environmental Transformation (e.g., microbial degradation, oxidation and substitution) Metazachlor->Transformation ESA This compound (C₁₄H₁₇N₃O₄S) Transformation->ESA

Transformation of Metazachlor to this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively available in public literature, as it is primarily a transformation product. However, its analysis in environmental samples is well-documented. A general workflow for the analysis of this compound in water samples is outlined below.

General Analytical Workflow for this compound in Water Samples

This workflow is based on typical methods for the analysis of pesticide metabolites in aqueous matrices.

cluster_workflow Analytical Workflow SampleCollection 1. Sample Collection (Aqueous Sample) Filtration 2. Filtration (e.g., 0.45 µm filter) SampleCollection->Filtration SPE 3. Solid Phase Extraction (SPE) (Enrichment and Clean-up) Filtration->SPE Elution 4. Elution (e.g., with organic solvent) SPE->Elution Concentration 5. Concentration (Under nitrogen stream) Elution->Concentration Analysis 6. LC-MS/MS Analysis (e.g., LC-ESI-QTOF) Concentration->Analysis Data 7. Data Analysis (Quantification and Confirmation) Analysis->Data

References

Degradation Pathway of Metazachlor in Soil and Water: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of the herbicide metazachlor in both soil and aquatic environments. The information presented herein is intended for researchers, scientists, and professionals in drug development and environmental science, offering a detailed understanding of the metabolic fate of this widely used chloroacetamide herbicide. The guide summarizes key quantitative data, outlines experimental protocols for residue analysis, and visualizes the complex degradation pathways.

Degradation of Metazachlor in Soil

The degradation of metazachlor in soil is a multifaceted process influenced by biotic and abiotic factors, with microbial activity playing a predominant role. The persistence of metazachlor in soil is generally low to moderate, with its degradation leading to the formation of several key metabolites.

Primary Metabolites in Soil

In the soil environment, metazachlor undergoes transformation into several primary metabolites. These include:

  • 2-hydroxy-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-yl methyl)-acetamide (Compound 2): Formed through the hydroxylation of the parent molecule.

  • 2-chloro-N-(2,6-dimethylphenyl)-acetamide (Compound 3): Results from the cleavage of the pyrazol-1-ylmethyl group.[1]

  • 4,4′-methylenebis-(2,6-dimethylbenzenamine) (Compound 4): A minor metabolite, with soil concentrations typically below 0.1 ppm.[1]

  • Metazachlor Oxalic Acid (BH 479-4): Also known as Metazachlor OA, this is a significant degradation product resulting from the oxidation of the acetamide side chain.[2]

  • Metazachlor Sulfonic Acid (BH 479-8): Also referred to as Metazachlor ESA, this metabolite is formed through the substitution of the chlorine atom with a sulfonic acid group, often via a glutathione conjugate intermediate.[2]

Microbial Degradation in Soil

Microbial degradation is the primary driver of metazachlor dissipation in soil.[3] While specific microbial strains solely responsible for metazachlor degradation are not extensively documented, the process is known to be carried out by a consortium of soil microorganisms.[3] The degradation of chloroacetamide herbicides, in general, involves enzymes such as amidases, hydrolases, reductases, ferredoxins, and cytochrome P450 oxygenases.[4] The initial steps in aerobic bacterial degradation often involve N/C-dealkylation, followed by aromatic ring hydroxylation and cleavage.[4] In contrast, anaerobic degradation can be initiated by dechlorination.[4]

The rate of microbial degradation is significantly influenced by soil properties such as organic matter content, texture, pH, temperature, and moisture. Higher organic matter and clay content can enhance microbial populations and thus accelerate degradation.[5] Increased soil temperatures also lead to a more rapid breakdown of metazachlor.[6]

Abiotic Degradation in Soil

Abiotic degradation processes, such as hydrolysis and photolysis, play a lesser role in the overall degradation of metazachlor in soil compared to microbial action. Metazachlor is relatively stable to hydrolysis under typical soil pH conditions.[4] While photolysis on the soil surface can occur, its contribution to the overall degradation is considered minor, especially for soil-incorporated metazachlor.[4] However, studies have shown that sunlight irradiation can significantly accelerate the degradation of metazachlor on the soil surface compared to dark conditions.[7]

Quantitative Data: Half-life of Metazachlor in Soil

The persistence of metazachlor in soil is commonly expressed as its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The half-life of metazachlor in soil is variable and depends on a range of environmental factors.

ConditionSoil TypeHalf-life (DT50)Reference(s)
Field Studies Loam1 to 3 months[1][4]
Clay10.2 days[8][9]
Clay Loam5.7 days (laboratory)[8][9]
Various2.53 to 17.0 days[4]
Laboratory Studies Loam18 days (sunlight)[7]
Loam78 days (dark)[7]
Silty Loam13 days (sunlight)[7]
Silty Loam39 days (dark)[7]
Silty Clay Loam15 days (sunlight)[7]
Silty Clay Loam64 days (dark)[7]
Various22 to 35 days[5]
Various (at 20°C)6 to 22.4 days[4]

Degradation of Metazachlor in Water

In aquatic environments, the degradation of metazachlor is governed by a combination of biotic and abiotic processes, including hydrolysis, photolysis, and microbial activity in water and sediment.

Primary Metabolites in Water

The major degradation products of metazachlor identified in water are:

  • Metazachlor Ethanesulfonic Acid (ESA) [N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)aminocarbonylmethylsulfonic acid]: A polar and mobile metabolite formed through the substitution of the chlorine atom.[10]

  • Metazachlor Oxalamic Acid (OA) [N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)oxalamide]: Another significant and polar metabolite resulting from the oxidation of the side chain.[10]

These metabolites are more mobile and persistent than the parent compound and are frequently detected in surface and groundwater.[11]

Abiotic Degradation in Water

Hydrolysis: Metazachlor is stable to aqueous hydrolysis at environmentally relevant pH values (pH 4, 5, 7, and 9) and temperatures.[4][12]

Photolysis: Photodegradation of metazachlor in water is generally not considered a rapid process.[4] However, the presence of photosensitizers in natural waters can lead to indirect photolysis. Theoretical studies on the degradation of metazachlor by hydroxyl (HO•) and sulfate (SO4•-) radicals suggest that these reactive species can contribute to its transformation in the aqueous phase.[13][14] The reaction with hydroxyl radicals is predicted to be a significant degradation pathway in water, with the half-life being highly dependent on the concentration of these radicals.[14]

Biotic Degradation in Water-Sediment Systems

In water-sediment systems, microbial degradation plays a crucial role in the dissipation of metazachlor. The half-life of metazachlor in the total water-sediment system is significantly shorter than in water alone, indicating the importance of microbial activity in the sediment.

Quantitative Data: Half-life of Metazachlor in Water
SystemConditionHalf-life (DT50)Reference(s)
Water (Hydrolysis) pH 4, 5, 7, 9 (25°C)Stable[4][12]
Water-Sediment System Aerobic13.4 to 27.8 days[15]
Lentic Ecosystems Water column37.4 to 47.9 days[15]
Lotic Ecosystems Water column27 to 44.2 days[15]

Experimental Protocols for Residue Analysis

The analysis of metazachlor and its metabolites in soil and water samples typically involves extraction, cleanup, and determination by chromatographic techniques.

Analysis in Soil

A common and effective method for the analysis of metazachlor residues in soil is Gas Chromatography with Electron Capture Detection (GC-ECD). More recently, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become widely adopted for multi-residue analysis, including metazachlor and its metabolites.

3.1.1. GC-ECD Protocol for Metazachlor in Soil (General Steps)

  • Sample Preparation: Soil samples are air-dried, homogenized, and sieved (e.g., through a 2-mm sieve).

  • Extraction: A representative soil sample (e.g., 10 g) is extracted with an organic solvent. Acetone is a commonly used solvent.[2] Accelerated Solvent Extraction (ASE) can be employed for efficient extraction.[2]

  • Cleanup: The crude extract is cleaned up to remove interfering matrix components. Solid-Phase Extraction (SPE) with an appropriate sorbent (e.g., octadecyl C18) is a common cleanup technique.[2] The extract is passed through the SPE cartridge, and the analyte is eluted with a suitable solvent mixture.

  • Determination: The cleaned extract is concentrated and analyzed by GC-ECD. A capillary column (e.g., HP-5) is used for separation. The injector and detector temperatures are typically set around 230°C and 300°C, respectively.[2] A temperature program for the oven is used to achieve good chromatographic separation.[2]

3.1.2. QuEChERS Protocol for Metazachlor in Soil

  • Sample Hydration and Extraction: A soil sample (e.g., 10 g) is weighed into a centrifuge tube. If the soil is dry, a specific amount of water is added to hydrate it. Acetonitrile is then added as the extraction solvent, and the sample is vigorously shaken or vortexed.[11]

  • Salting-out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to the tube to induce phase separation between the aqueous and organic layers.[11] The tube is shaken again and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a smaller centrifuge tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) and magnesium sulfate) to remove interfering substances. The tube is vortexed and centrifuged.

  • Analysis: The final extract is filtered and analyzed by LC-MS/MS.

Analysis in Water

For the analysis of the more polar metabolites of metazachlor in water, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.

3.2.1. LC-MS/MS Protocol for Metazachlor Metabolites in Water

  • Sample Preparation: Water samples are typically filtered to remove particulate matter.

  • Direct Injection or Solid-Phase Extraction (SPE): For high-sensitivity analysis, direct large-volume injection into the LC-MS/MS system can be used.[16] Alternatively, for pre-concentration and cleanup, SPE with a suitable sorbent (e.g., hydrophilic-lipophilic balance - HLB) can be employed. The water sample is passed through the SPE cartridge, and the analytes are eluted with a solvent like methanol or acetonitrile.

  • LC Separation: The extract is injected into a liquid chromatograph. A C18 reversed-phase column is commonly used for separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization, is employed.[16][17]

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in either positive or negative ion mode is used to ionize the analytes. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification of the target metabolites.[17]

Visualization of Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the degradation pathways of metazachlor and a typical experimental workflow for its analysis in soil.

Degradation Pathway of Metazachlor in Soil

Metazachlor_Degradation_Soil Metazachlor Metazachlor C14H16ClN3O Met_OH 2-hydroxy-N-(2,6-dimethylphenyl)-N- (1H-pyrazol-1-yl methyl)-acetamide (Compound 2) Metazachlor->Met_OH Hydroxylation Met_Cl_Acetamide 2-chloro-N-(2,6-dimethylphenyl) -acetamide (Compound 3) Metazachlor->Met_Cl_Acetamide Cleavage Met_Methylenebis 4,4'-methylenebis- (2,6-dimethylbenzenamine) (Compound 4) Metazachlor->Met_Methylenebis Dimerization (minor) Met_OA Metazachlor Oxalic Acid (BH 479-4) C14H15N3O3 Metazachlor->Met_OA Oxidation Met_SA Metazachlor Sulfonic Acid (BH 479-8) C14H17N3O4S Metazachlor->Met_SA Glutathione conjugation & oxidation Further_Deg Further Degradation (Mineralization) Met_OH->Further_Deg Met_Cl_Acetamide->Further_Deg Met_Methylenebis->Further_Deg Met_OA->Further_Deg Met_SA->Further_Deg

Caption: Proposed degradation pathway of metazachlor in soil.

Degradation Pathway of Metazachlor in Water

Metazachlor_Degradation_Water cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation Metazachlor_H2O Metazachlor in Water C14H16ClN3O Photolysis Photolysis (minor/indirect) Metazachlor_H2O->Photolysis Hydrolysis Hydrolysis (stable) Metazachlor_H2O->Hydrolysis Further_Deg_Water Further Degradation Photolysis->Further_Deg_Water Metazachlor_Sediment Metazachlor in Water-Sediment Met_ESA This compound (Metabolite) C14H17N3O4S Metazachlor_Sediment->Met_ESA Microbial Metabolism Met_OA_water Metazachlor OA (Metabolite) C14H15N3O3 Metazachlor_Sediment->Met_OA_water Microbial Metabolism Met_ESA->Further_Deg_Water Met_OA_water->Further_Deg_Water Soil_Analysis_Workflow start Soil Sample Collection prep Sample Preparation (Drying, Sieving) start->prep extraction Extraction (e.g., QuEChERS with Acetonitrile) prep->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (d-SPE) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filtration Filtration centrifuge2->filtration analysis LC-MS/MS or GC-ECD Analysis filtration->analysis data Data Processing and Quantification analysis->data

References

Environmental Fate and Persistence of Metazachlor ESA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and persistence of metazachlor and its significant metabolite, metazachlor ethanesulfonic acid (ESA). This document synthesizes key data on their degradation, mobility, and transformation in the environment, supported by detailed experimental protocols and visual representations of relevant pathways and workflows.

Executive Summary

Metazachlor is a chloroacetamide herbicide used for pre-emergence control of broad-leaved weeds and grasses. In the environment, it undergoes transformation to form more persistent and mobile metabolites, primarily metazachlor ethanesulfonic acid (ESA) and metazachlor oxanilic acid (OA). Understanding the environmental behavior of these compounds is critical for assessing their potential long-term impact on ecosystems. This guide details the persistence and mobility of both the parent compound and its ESA metabolite, outlines the methodologies used to generate these data, and provides a visual representation of the key environmental processes.

Physicochemical Properties and Persistence

The environmental persistence of a compound is a key determinant of its potential for long-term environmental impact. Persistence is often expressed as a half-life (DT50), the time it takes for 50% of the applied substance to degrade.

Table 2.1: Summary of Persistence Data for Metazachlor and Metazachlor ESA

CompoundMatrixDT50 (days)ConditionsReference(s)
MetazachlorSoil3 - 77Field and laboratory studies[1]
MetazachlorSoil22 - 35Laboratory, varying soil types
MetazachlorSoilGeometric Mean: 76.3Laboratory, aerobic
This compoundSoilEstimated ~60[1]
Metazachlor OASoilEstimated ~50[1]

Metazachlor exhibits low to moderate persistence in soil, with its degradation being influenced by soil properties such as organic carbon content and microbial activity.[1] Its metabolites, however, are significantly more persistent. Due to its high environmental persistence, this compound concentrations can continue to increase in the environment for several weeks to months following the application of the parent metazachlor compound.

Mobility and Transport

The mobility of a pesticide and its metabolites in soil governs their potential to leach into groundwater and move into aquatic systems. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of mobility; higher Koc values indicate stronger adsorption to soil particles and lower mobility.

Table 3.1: Soil Adsorption and Mobility Data

CompoundParameterValueInterpretationReference(s)
Metazachlorlog Koc2.13 - 2.85Low to Moderate Mobility
This compoundlog Koc~2.29Moderate Mobility
Metolachlor (related compound)Koc200 L/kgModerate Mobility

Metazachlor itself has a low to intermediate potential for leaching. However, its ESA metabolite is more polar, resulting in weaker adsorption to soil and thus greater mobility. This increased mobility, combined with its greater persistence, makes this compound a potential contaminant of ground and surface waters.

Degradation Pathways

Metazachlor degrades in the environment through various biotic and abiotic processes, leading to the formation of several transformation products.

Biotic Degradation

Microbial activity is a primary driver of metazachlor degradation in soil. The main transformation pathway involves the substitution of the chlorine atom, leading to the formation of the more polar and persistent ESA and OA metabolites. The formation of non-extractable residues is also a significant dissipation pathway for metazachlor.[1]

Diagram 4.1: Metazachlor Degradation Pathway

Metazachlor_Degradation Metazachlor Metazachlor ESA This compound Metazachlor->ESA Biotransformation (Major Pathway) OA Metazachlor OA Metazachlor->OA Biotransformation (Major Pathway) Other Other Metabolites (e.g., 479M09, 479M12) Metazachlor->Other Minor Pathways NER Non-Extractable Residues Metazachlor->NER Sequestration Mineralization Mineralization (CO2) ESA->Mineralization OA->Mineralization Other->Mineralization OECD_307_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Soil Select & Characterize Soil Radiolabel Prepare 14C-labeled Metazachlor Soil->Radiolabel Application Apply to Soil Samples Radiolabel->Application Incubate Incubate in Dark (Controlled Temp/Moisture) Application->Incubate Trapping Trap Volatiles & 14CO2 Incubate->Trapping Sampling Periodic Sampling Incubate->Sampling MassBalance Establish Mass Balance Trapping->MassBalance Extraction Solvent Extraction Sampling->Extraction Quantification HPLC-Radio/LC-MS/MS Quantification Extraction->Quantification Extraction->MassBalance DT50 Calculate DT50 Quantification->DT50 Pathway Elucidate Degradation Pathway Quantification->Pathway OECD_106_Workflow cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation Soils Select ≥ 5 Soil Types Combine Combine Soil & Solution in Centrifuge Tubes Soils->Combine Solution Prepare Aqueous Solution of Test Substance Solution->Combine Shake Shake in Dark at Constant Temperature Combine->Shake Centrifuge Centrifuge to Separate Phases Shake->Centrifuge Analyze Analyze Supernatant (e.g., LC-MS/MS) Centrifuge->Analyze CalcKd Calculate Kd Analyze->CalcKd CalcKoc Calculate Koc CalcKd->CalcKoc

References

Metazachlor ESA: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metazachlor ESA (ethanesulfonic acid) is a major soil and water metabolite of the widely used chloroacetamide herbicide, metazachlor. As a transformation product, its environmental fate, persistence, and potential toxicological impact are of significant interest to researchers in environmental science, agriculture, and toxicology. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, along with methodologies for its analysis.

Chemical Identity and Structure

This compound is chemically known as 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid.[1][2] It is formed in the environment through the degradation of its parent compound, metazachlor.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data is available for the parent compound, metazachlor, many of the specific properties for this compound are based on computational predictions due to a lack of extensive experimental studies on the metabolite itself.

General and Chemical Properties
PropertyValueSource
IUPAC Name 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid[1][2]
Molecular Formula C₁₄H₁₇N₃O₄S[1][2]
Molecular Weight 323.37 g/mol [1]
CAS Number 172960-62-2[1]
Canonical SMILES CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CS(=O)(=O)O[1]
InChI Key IPVCSECPEVHQOV-UHFFFAOYSA-N[1]
Physicochemical Properties (this compound)
PropertyValueRemarksSource
Physical State Solid (predicted)
Melting Point No experimental data available
Boiling Point No experimental data available
Water Solubility High (qualitative)Described as a polar and highly water-soluble transformation product.[3]
Vapor Pressure No experimental data available
pKa (Acid Dissociation Constant) No experimental data availableThe sulfonic acid group is expected to be strongly acidic.
Octanol-Water Partition Coefficient (logP) 1.0 (predicted)XlogP3-AA value from PubChem. Indicates lower lipophilicity compared to the parent compound.
Physicochemical Properties (Metazachlor - Parent Compound for reference)
PropertyValueRemarksSource
Melting Point ~85 °C[4]
Water Solubility 450 mg/L at 20 °C[4][5]
Vapor Pressure 0.9 x 10⁻⁴ Pa at 20 °C[4]
Octanol-Water Partition Coefficient (logP) 2.49[4]

Environmental Transformation

This compound is a key metabolite in the environmental degradation pathway of metazachlor. The transformation involves the substitution of the chlorine atom and subsequent oxidation to form the ethanesulfonic acid derivative. This process increases the polarity and water solubility of the molecule, affecting its mobility and persistence in soil and water systems.[3]

Metazachlor_Degradation Metazachlor Metazachlor (C₁₄H₁₆ClN₃O) Metazachlor_ESA This compound (C₁₄H₁₇N₃O₄S) Metazachlor->Metazachlor_ESA Biotransformation in soil and water

Degradation pathway of Metazachlor to this compound.

Experimental Protocols

The analysis of this compound in environmental samples, particularly water, is predominantly carried out using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for detecting low concentrations of the metabolite.

Protocol: Determination of this compound in Water by LC-MS/MS

This protocol is a generalized procedure based on common practices for the analysis of polar pesticides and their metabolites in aqueous matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To concentrate the analyte from the water sample and remove interfering matrix components.

  • Materials:

    • Water sample (typically 50-500 mL, filtered)

    • SPE cartridges (e.g., Oasis HLB or similar polymeric reversed-phase sorbent)

    • Methanol (HPLC grade)

    • Deionized water

    • Nitrogen evaporator

  • Procedure:

    • Cartridge Conditioning: The SPE cartridge is conditioned by passing methanol followed by deionized water.

    • Sample Loading: The water sample is passed through the conditioned SPE cartridge at a controlled flow rate.

    • Washing: The cartridge is washed with deionized water to remove salts and other highly polar interferences.

    • Elution: this compound is eluted from the cartridge using a small volume of methanol or another suitable organic solvent.

    • Concentration: The eluate is concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

2. LC-MS/MS Analysis

  • Objective: To separate, identify, and quantify this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Typical LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm particle size).

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • Typical MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for the sulfonic acid group.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Precursor Ion: The deprotonated molecule [M-H]⁻ of this compound (m/z 322.1).

    • Product Ions: At least two characteristic fragment ions are monitored for confirmation and quantification.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis WaterSample Water Sample SPE Solid-Phase Extraction (SPE) WaterSample->SPE Loading Eluate Concentrated Eluate SPE->Eluate Elution & Concentration LC Liquid Chromatography (LC) Eluate->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Separation & Ionization Data Data Acquisition & Analysis MSMS->Data Detection & Quantification

General experimental workflow for this compound analysis.

Conclusion

This compound is a significant environmental metabolite of the herbicide metazachlor. Its high polarity and water solubility distinguish its physicochemical profile from the parent compound, influencing its environmental behavior. The analytical methodologies, primarily centered around LC-MS/MS, are well-established for its detection in aqueous samples. Further research into the experimental determination of all its physicochemical properties would provide a more complete understanding of this important molecule.

References

Metazachlor ESA: A Comprehensive Technical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Metazachlor Ethanesulfonic Acid (ESA), a primary metabolite of the chloroacetamide herbicide, metazachlor. This document synthesizes critical data on its chemical properties, analytical methodologies, and known toxicological context, presented for a scientific audience.

Core Chemical and Physical Data

Metazachlor ESA is a significant environmental transformation product of the widely used herbicide metazachlor.[1] Its chemical and physical properties are essential for understanding its environmental fate and for the development of accurate analytical methods.

PropertyValueSource
CAS Number 172960-62-2[1]
Molecular Formula C₁₄H₁₇N₃O₄S[1]
Molecular Weight 323.37 g/mol [1]
IUPAC Name 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid[1]

Environmental Fate and Significance

This compound is formed in the environment through the degradation of its parent compound, metazachlor.[1] This transformation can occur in both soil and water.[2] Due to its chemical nature, this compound is more polar than metazachlor, which can influence its mobility and persistence in various environmental compartments.[2] The presence of this compound in environmental samples is a key indicator of historical or recent use of metazachlor-based herbicides.

Analytical Methodologies

The accurate detection and quantification of this compound in environmental matrices, particularly water, are crucial for monitoring and regulatory purposes. The primary analytical approach involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Analysis of this compound in Water Samples

The following protocol outlines a general procedure for the analysis of this compound in water. Specific parameters may require optimization based on the instrumentation and matrix complexity.

1. Sample Preparation and Solid-Phase Extraction (SPE)

  • Objective: To isolate and concentrate this compound from the water matrix while removing interfering substances.

  • Materials:

    • Water sample (typically 1 liter)

    • SPE cartridges (e.g., C18)

    • Methanol (for conditioning)

    • Deionized water (for conditioning and rinsing)

    • Elution solvent (e.g., a mixture of acetone and n-hexane)

    • Vacuum manifold

  • Procedure:

    • Cartridge Conditioning: Pre-condition the SPE cartridge by passing methanol, followed by deionized water through the sorbent material.[3][4][5] This step activates the sorbent and ensures reproducible retention.

    • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.[3][5] this compound will be retained on the sorbent.

    • Washing: Wash the cartridge with deionized water to remove any remaining polar impurities.

    • Drying: Dry the cartridge thoroughly under vacuum to remove excess water.[4]

    • Elution: Elute the retained this compound from the cartridge using a suitable organic solvent mixture.[3][4] Collect the eluate for analysis.

    • Concentration: Evaporate the eluate to a smaller volume under a gentle stream of nitrogen to concentrate the analyte before LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Objective: To separate this compound from other components in the extract and to detect and quantify it with high sensitivity and specificity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Typical Parameters:

    • LC Column: A C18 reversed-phase column is commonly used for separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.

    • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. Specific precursor and product ion transitions for this compound are monitored.

ParameterTypical Value
Precursor Ion (m/z) [M+H]⁺ or [M-H]⁻
Product Ions (m/z) Specific fragments of this compound

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Eluate Concentrated Eluate SPE->Eluate Elution & Concentration LC Liquid Chromatography (LC) Eluate->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Separation Data Data Acquisition & Analysis MS->Data Detection

Figure 1. A generalized workflow for the analysis of this compound in water samples.

Toxicological Profile and Mode of Action Context

The toxicological profile of this compound itself is not as extensively studied as its parent compound, metazachlor. The available information on metazachlor provides context for the potential biological effects.

Metazachlor is known to induce liver tumors in rats through a mode of action involving the activation of the Constitutive Androstane Receptor (CAR).[6] This activation leads to a series of downstream events, including increased cell proliferation, which can contribute to tumor formation.[6] It is important to note that this mode of action is considered to have low relevance to humans.[6]

The primary target organs for metazachlor toxicity in animal studies are the liver, kidneys, and red blood cells. Metazachlor is not considered to be genotoxic.

Putative Signaling Pathway of the Parent Compound, Metazachlor

The following diagram illustrates the proposed mode of action for the parent compound, metazachlor, in rat liver. The specific signaling pathways directly affected by the this compound metabolite are not well-documented in the reviewed literature.

metazachlor_moa Metazachlor Metazachlor Exposure CAR Constitutive Androstane Receptor (CAR) Activation Metazachlor->CAR Gene_Expression Altered Gene Expression (e.g., CYP enzymes) CAR->Gene_Expression Cell_Proliferation Increased Hepatocyte Proliferation Gene_Expression->Cell_Proliferation Tumor Liver Tumor Formation (in rats) Cell_Proliferation->Tumor

Figure 2. Proposed mode of action for the parent herbicide, metazachlor, in rat liver.

Conclusion

This compound is a key metabolite for monitoring the environmental presence of the herbicide metazachlor. Its analysis is reliably achieved through SPE and LC-MS/MS, though standardized, detailed protocols are still emerging. While the toxicological profile of the parent compound is established, further research is needed to fully elucidate the specific biological activities and potential signaling pathway interactions of the this compound metabolite itself. This technical guide provides a foundational understanding for researchers and professionals working in environmental science, analytical chemistry, and toxicology.

References

An In-depth Technical Guide to the Toxicological Profile of Metazachlor and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metazachlor, a selective chloroacetamide herbicide, is widely utilized for pre- and early post-emergence control of annual grasses and broad-leaved weeds. Its toxicological profile, along with that of its principal metabolites, has been extensively studied to assess its potential risks to human health and the environment. This technical guide provides a comprehensive overview of the toxicological properties of metazachlor and its major metabolites, metazachlor ethane sulfonic acid (ESA) and metazachlor oxanilic acid (OA). The document summarizes quantitative data from a suite of toxicological studies, details the experimental methodologies based on internationally recognized guidelines, and visualizes key mechanistic pathways.

Mechanism of Action

Metazachlor's primary mode of action is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs)[1][2][3]. This is achieved by targeting and inhibiting the fatty acid elongase complex, a key enzyme system in this biosynthetic pathway[4]. The disruption of VLCFA synthesis interferes with cell division and the formation of cell membranes, ultimately leading to the death of susceptible plants[4][5].

Signaling Pathway: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The biosynthesis of VLCFAs is a cyclical process occurring in the endoplasmic reticulum, involving a multi-enzyme complex known as the fatty acid elongase. Metazachlor disrupts this cycle, leading to an accumulation of shorter-chain fatty acids and a depletion of essential VLCFAs.

VLCFA_Synthesis_Inhibition cluster_ER Endoplasmic Reticulum Acyl_CoA Acyl-CoA (C16/C18) KCS β-ketoacyl-CoA synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR β-ketoacyl-CoA reductase (KCR) Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA β-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD β-hydroxyacyl-CoA dehydratase (HCD) Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA ECR enoyl-CoA reductase (ECR) Enoyl_CoA->ECR Reduction Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA Elongated_Acyl_CoA->KCS Further Elongation Cycles VLCFA VLCFAs (≥C20) Elongated_Acyl_CoA->VLCFA Metazachlor Metazachlor Metazachlor->KCS Inhibition CAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR_inactive Inactive CAR Complex CAR_active Active CAR CAR_inactive->CAR_active Translocation Metazachlor Metazachlor (high dose) Metazachlor->CAR_inactive Indirect Activation CAR_RXR CAR/RXR Heterodimer CAR_active->CAR_RXR RXR RXR RXR->CAR_RXR PBREM PBREM (DNA Response Element) CAR_RXR->PBREM Binding Gene_Transcription Target Gene Transcription (Cell Proliferation, Metabolism) PBREM->Gene_Transcription Liver_Tumor Liver Tumor Promotion (Chronic Exposure) Gene_Transcription->Liver_Tumor Experimental_Workflow cluster_Phase1 Phase 1: Acute & Genotoxicity cluster_Phase2 Phase 2: Repeated Dose Toxicity cluster_Phase3 Phase 3: Chronic & Specialized Toxicity cluster_Phase4 Phase 4: Metabolite & Ecotox Acute_Tox Acute Toxicity Studies (Oral, Dermal, Inhalation) (OECD 423, 402, 403) Subchronic_Tox Subchronic Toxicity (90-day, Rodent & Non-rodent) (OECD 408, 409) Acute_Tox->Subchronic_Tox Irritation_Sensitization Irritation & Sensitization (OECD 404, 405, 406) Irritation_Sensitization->Subchronic_Tox Genotoxicity_In_Vitro In Vitro Genotoxicity (Ames, Chromosomal Aberration) (OECD 471, 473) Genotoxicity_In_Vivo In Vivo Genotoxicity (Micronucleus) (OECD 474) Genotoxicity_In_Vitro->Genotoxicity_In_Vivo Chronic_Carcinogenicity Chronic/Carcinogenicity (2-year, Rodent) (OECD 452/453) Subchronic_Tox->Chronic_Carcinogenicity Repro_Dev_Tox Reproductive & Developmental (OECD 416, 414) Subchronic_Tox->Repro_Dev_Tox Genotoxicity_In_Vivo->Chronic_Carcinogenicity Metabolite_Tox Metabolite Toxicology Chronic_Carcinogenicity->Metabolite_Tox Repro_Dev_Tox->Metabolite_Tox Ecotox Ecotoxicology (Fish, Daphnia, Algae) Metabolite_Tox->Ecotox

References

Metazachlor ESA in Groundwater and Surface Water: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the occurrence of metazachlor ethanesulfonic acid (ESA), a primary metabolite of the herbicide metazachlor, in groundwater and surface water systems. It details the environmental fate of the parent compound, presents quantitative data on metabolite concentrations, and outlines the analytical methodologies used for its detection and quantification.

Introduction: Metazachlor and its Environmental Significance

Metazachlor is a pre-emergence herbicide belonging to the chloroacetamide class, widely used for controlling annual grasses and broad-leaved weeds in crops such as oilseed rape.[1][2] In the environment, particularly in soil, metazachlor degrades into more persistent and mobile metabolites, including metazachlor ESA and metazachlor oxanilic acid (OA).[3][4] Due to its higher persistence and mobility, this compound is frequently detected in water bodies, often at concentrations exceeding those of the parent compound.[5][6] Its presence in groundwater and surface water, which serve as sources for drinking water, necessitates robust monitoring and analytical assessment.[7]

Environmental Fate: From Metazachlor to this compound

The transformation of metazachlor in the soil is a critical precursor to its entry into aquatic systems. The primary degradation pathway involves microbial action, leading to the formation of various transformation products (TPs).[3][4] this compound is formed through the substitution of the chlorine atom with ethanesulfonic acid.[8] This transformation significantly increases the polarity and water solubility of the compound, reducing its adsorption to soil particles and enhancing its potential for leaching into groundwater or transport via surface runoff into rivers and lakes.[5] The half-life of metazachlor in soil can range from a few days to a month, while its metabolites like ESA can persist for much longer.[4][9]

cluster_soil Soil Environment cluster_water Aquatic Environment Metazachlor Metazachlor (Parent Herbicide) Degradation Microbial Degradation Metazachlor->Degradation Application Metazachlor_ESA This compound (Metabolite) Degradation->Metazachlor_ESA Metazachlor_OA Metazachlor OA (Metabolite) Degradation->Metazachlor_OA Groundwater Groundwater Metazachlor_ESA->Groundwater Leaching Surface_Water Surface Water Metazachlor_ESA->Surface_Water Runoff

Caption: Environmental pathway of Metazachlor to this compound.

Data Presentation: Occurrence of this compound

This compound is frequently detected in both groundwater and surface water across Europe and North America, often at concentrations exceeding the European Union's precautionary quality standard of 0.1 µg/L for individual pesticides in groundwater.[7][10]

This compound in Groundwater

Monitoring studies consistently report the widespread presence of this compound in groundwater sources. Its detection frequency can be high, indicating significant contamination of aquifers.

LocationTime PeriodDetection FrequencyMax Concentration (µg/L)Source(s)
Europe-21.0% of samples-[11]
Wisconsin, USA202336.1% of wells< 1,300 (ES)[12]
Minnesota, USA-83% of monitoring wells16.9[13]
France--4.8[14]
Europe2013-20224% - 13% of sites (exceedances)-[15]

ES: Enforcement Standard

This compound in Surface Water

Surface water bodies, including rivers and lakes, are also susceptible to contamination by this compound, primarily through agricultural runoff.

LocationTime PeriodDetection FrequencyMax Concentration (µg/L)Source(s)
Tisza River, Europe--0.08 (average)[5]
North Germany--4.8[1]
European Waters2013-2019Detected in 13-30% of sites-[16][17]
Luxembourg (Upper-Sûre Lake)2014-2015Detected post-incident0.45 (pre-treatment)[7]

Experimental Protocols: Analysis of this compound in Water

The standard analytical approach for quantifying this compound in water samples involves sample preparation using Solid-Phase Extraction (SPE) followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19][20]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a crucial step for isolating and concentrating this compound from the water matrix, removing interferences and improving detection limits.

  • Cartridge Conditioning: The SPE cartridge, commonly a polymeric reversed-phase sorbent like Oasis HLB, is conditioned sequentially with a solvent (e.g., methanol) and then with reagent water to activate the stationary phase.[18][21]

  • Sample Loading: A defined volume of the water sample (e.g., 50 mL) is passed through the conditioned cartridge.[18] The analyte and other organic compounds are retained on the sorbent material.

  • Washing: The cartridge is rinsed with water to remove any remaining water-soluble, non-retained impurities.[18]

  • Elution: The retained this compound is eluted from the cartridge using a small volume of an organic solvent, such as methanol or an acetone/dichloromethane mixture.[18][22]

  • Concentration: The eluate is typically evaporated to a smaller volume (e.g., under a gentle stream of nitrogen) and reconstituted in a suitable solvent for LC-MS/MS analysis.[18]

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and selectivity required for detecting and quantifying this compound at trace levels.[19][23]

  • Chromatographic Separation (LC): The concentrated sample extract is injected into a liquid chromatograph. A reversed-phase column (e.g., C18) is used to separate this compound from other compounds in the extract based on their physicochemical properties.[23] A mobile phase gradient, often consisting of water and methanol or acetonitrile with additives like formic acid, is employed.[24]

  • Ionization: The eluent from the LC column enters the mass spectrometer's ion source, typically a heated electrospray ionization (HESI) source, which ionizes the target molecules.[24]

  • Mass Analysis (MS/MS): The ionized molecules are guided into the tandem mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.[20][24] This process is highly specific and allows for accurate quantification even in complex matrices.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Water Sample Collection (e.g., 50 mL) B SPE Cartridge Conditioning C Sample Loading B->C D Cartridge Washing C->D E Analyte Elution (e.g., with Methanol) D->E F Concentration (Evaporation & Reconstitution) E->F G LC Separation (e.g., C18 Column) F->G Injection H Electrospray Ionization (ESI) G->H I Tandem MS Detection (MRM Mode) H->I J Data Quantification I->J

Caption: General experimental workflow for this compound analysis.

Conclusion

The herbicide metabolite this compound is a widespread contaminant in groundwater and surface water systems. Its persistence and mobility in the environment often lead to higher detection frequencies and concentrations than the parent compound, posing a challenge for maintaining water quality. The established analytical methods, primarily based on solid-phase extraction and LC-MS/MS, provide the necessary sensitivity and specificity for effective monitoring programs. The data presented in this guide underscore the importance of including key metabolites in environmental risk assessments and routine water quality monitoring to ensure the safety of drinking water resources.

References

Metazachlor ESA: An In-Depth Technical Guide to a Prevalent Water Contaminant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metazachlor, a widely used chloroacetamide herbicide, undergoes transformation in the environment to form more persistent and mobile metabolites. Among these, Metazachlor Ethanesulfonic Acid (metazachlor ESA) has emerged as a significant water contaminant frequently detected in European surface and groundwater, often at concentrations exceeding its parent compound. This technical guide provides a comprehensive overview of this compound, including its chemical properties, environmental fate, analytical detection methodologies, toxicological significance, and regulatory landscape. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes are presented to support researchers and professionals in understanding and addressing the challenges posed by this emergent contaminant.

Introduction

The extensive use of pesticides in modern agriculture has led to the widespread presence of their residues and transformation products in the environment. Metazachlor is a selective herbicide used for the pre-emergence control of annual grasses and broad-leaved weeds in a variety of crops.[1] While the parent compound can degrade in the soil, its metabolites, such as this compound, are of increasing concern due to their higher polarity, mobility, and persistence in the aquatic environment.[2][3] The frequent detection of this compound in water bodies across Europe highlights the need for a thorough understanding of its behavior, potential risks, and the analytical methods required for its monitoring.[4][5]

Chemical and Physical Properties

This compound is an organosulfonic acid and a metabolite of the herbicide metazachlor.[3] Its chemical structure and properties are distinct from the parent compound, contributing to its environmental behavior.

PropertyValueSource
IUPAC Name 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid[3]
Molecular Formula C₁₄H₁₇N₃O₄S[3]
Molecular Weight 323.37 g/mol [3]
CAS Number 172960-62-2[3]

Environmental Fate and Degradation

Metazachlor degrades in the soil and water, leading to the formation of several metabolites, including this compound and metazachlor oxanilic acid (OA).[2] The transformation to the ESA metabolite involves the substitution of the chlorine atom with a sulfonic acid group, which significantly increases its water solubility and mobility, facilitating its leaching into groundwater and transport into surface waters.[2] Due to its high environmental persistence, concentrations of this compound can continue to rise in water bodies for several weeks to months after the application of the parent herbicide.[2]

Below is a diagram illustrating the degradation pathway from metazachlor to its ESA metabolite.

Metazachlor Degradation Degradation Pathway of Metazachlor to this compound Metazachlor Metazachlor C₁₄H₁₆ClN₃O Metazachlor_ESA This compound C₁₄H₁₇N₃O₄S Metazachlor->Metazachlor_ESA Biotransformation (Substitution of Cl with SO₃H)

Caption: Degradation of Metazachlor to its ESA metabolite.

Occurrence in European Waters

Monitoring studies across Europe have consistently detected metazachlor and its metabolites in both surface water and groundwater.[4][5][6] Exceedances of the European Union's drinking water standard for individual pesticides (0.1 µg/L) have been reported for metazachlor and its relevant metabolites.[4] In many cases, the concentration of this compound is found to be higher than that of the parent metazachlor.[2]

Water Body TypeCountry/RegionConcentration Range of this compound (ng/L)Reference
GroundwaterEurope> 100 ng/L in some monitoring sites[4]
Surface WaterGermanyUp to 4,800 ng/L (4.8 µg/L)[2]
RiversDanube and TiszaAverage concentrations of 0.01-0.08 µg/L (10-80 ng/L)[2]

Analytical Methodology: Detection and Quantification

The standard method for the analysis of this compound in water samples is based on Solid-Phase Extraction (SPE) for sample pre-concentration and clean-up, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.[7][8][9][10] This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of the contaminant.

Experimental Protocol: SPE and LC-MS/MS Analysis

This protocol provides a representative workflow for the determination of this compound in water samples.

1. Sample Preparation and Extraction (SPE)

  • Filtration: Filter water samples (typically 1 L) through a 0.7-µm glass fiber filter to remove suspended solids.[7]

  • Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol followed by deionized water.[8]

  • Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 10-20 mL/min).[7][8]

  • Cartridge Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Elution: Elute the trapped analytes from the cartridge using an appropriate solvent, such as methanol or a mixture of dichloromethane and methanol.[7]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol/water mixture).[7]

2. Instrumental Analysis (LC-MS/MS)

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column is commonly used.[7]

    • Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium formate modifier) and an organic solvent like acetonitrile or methanol.[7]

    • Injection Volume: Typically 1-10 µL.[7]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) is typically used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[7]

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte for quantification and confirmation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of pesticide metabolites in water.

Pesticide Analysis Workflow General Workflow for Pesticide Metabolite Analysis in Water cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Water_Sample Water Sample Collection Filtration Filtration (0.7 µm) Water_Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Confirmation Confirmation Data_Acquisition->Confirmation

References

An In-Depth Technical Guide to the Abiotic Degradation Processes of Metazachlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metazachlor, a pre- and early post-emergence herbicide belonging to the chloroacetamide class, is widely used for controlling annual grasses and broad-leaved weeds in various crops. Understanding its environmental fate is crucial for assessing its potential impact on non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the abiotic degradation processes of metazachlor, focusing on hydrolysis and photolysis, the primary non-biological pathways for its transformation in the environment. This document summarizes key quantitative data, details experimental protocols for studying its degradation, and presents visual representations of degradation pathways and experimental workflows.

Core Abiotic Degradation Processes

The primary abiotic degradation pathways for metazachlor in the environment are hydrolysis and photolysis. While metazachlor is relatively stable under typical environmental conditions, these processes contribute to its gradual breakdown into various transformation products.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is significantly influenced by pH and temperature.

Quantitative Data for Metazachlor Hydrolysis

Metazachlor is considered to be stable to hydrolysis at environmentally relevant pH values and temperatures.[1] Studies have shown that its degradation via hydrolysis is a slow process. The following table summarizes the hydrolysis half-lives (DT50) of metazachlor at various pH levels at 22°C.

pHTemperature (°C)Half-life (DT50) in daysReference
522766[2]
722670[2]
922487[2]

Experimental Protocol for Hydrolysis Studies (Following OECD Guideline 111)

The determination of the hydrolysis rate of metazachlor as a function of pH is typically conducted following the OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH".[3][4][5][6]

Workflow for Hydrolysis Study

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation A Prepare sterile aqueous buffer solutions (pH 4, 7, 9) C Add Metazachlor to buffer solutions (concentration < 0.01 M or 50% of solubility) A->C B Prepare stock solution of Metazachlor (radiolabeled or non-labeled) B->C D Incubate samples in the dark at constant temperature (e.g., 25°C, 50°C) C->D E Collect samples at various time intervals D->E F Analyze for Metazachlor and degradation products (e.g., LC-MS/MS) E->F G Determine degradation kinetics (e.g., first-order) F->G H Calculate rate constants (k) and half-lives (DT50) G->H

Caption: Workflow for a typical hydrolysis study of metazachlor.

Key Steps in the Protocol:

  • Preparation of Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9. A stock solution of metazachlor (either radiolabeled for easier tracking or non-labeled) is prepared in a suitable solvent.

  • Incubation: The metazachlor solution is added to the buffer solutions at a concentration not exceeding 0.01 M or half of its water solubility. The samples are then incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate the reaction for preliminary testing).

  • Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent metazachlor and the formation of degradation products. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a common analytical technique for this purpose.

  • Data Analysis: The degradation of metazachlor is assumed to follow pseudo-first-order kinetics. The natural logarithm of the concentration is plotted against time to determine the rate constant (k) and the half-life (DT50 = ln(2)/k).

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. The rate of photolysis depends on the light intensity and the ability of the compound to absorb light at specific wavelengths.

Quantitative Data for Metazachlor Photolysis

Metazachlor is reported to be relatively stable to photolysis under environmentally relevant conditions.[1] However, its degradation is significantly faster in the presence of sunlight compared to dark conditions.[7]

Soil TypeConditionHalf-life (DT50) in daysReference
Loamy (L)Sunlight18[7]
Loamy (L)Dark78[7]
Silty Loam (SL)Sunlight13[7]
Silty Loam (SL)Dark39[7]
Silty Clay Loam (SCL)Sunlight15[7]
Silty Clay Loam (SCL)Dark64[7]

A critical parameter for assessing direct photolysis is the quantum yield (Φ) , which is the number of molecules that react for each photon absorbed. To date, a definitive experimentally determined quantum yield for the direct photolysis of metazachlor in water has not been widely reported in the reviewed literature. Theoretical studies on the degradation of metazachlor by hydroxyl radicals (HO•) and sulfate radicals (SO4•-), which can be generated photochemically, indicate that indirect photolysis can be a significant degradation pathway.[6][8][9][10]

Experimental Protocol for Aqueous Photolysis Studies (Following OECD Guideline 316)

The study of the phototransformation of chemicals in water is typically conducted following the OECD Guideline for the Testing of Chemicals, Test No. 316: "Phototransformation of Chemicals in Water – Direct Photolysis".[11]

Workflow for Aqueous Photolysis Study

G cluster_prep Preparation cluster_irradiation Irradiation cluster_analysis Analysis cluster_data Data Evaluation A Prepare sterile aqueous buffer solution (e.g., pH 7) C Add Metazachlor to buffer solution in quartz tubes A->C B Prepare stock solution of Metazachlor (radiolabeled or non-labeled) B->C D Irradiate with a light source simulating sunlight (e.g., Xenon lamp) C->D E Maintain constant temperature D->E F Include dark controls D->F G Collect samples at various time intervals D->G F->G H Analyze for Metazachlor and degradation products (e.g., LC-MS/MS) G->H I Determine degradation kinetics H->I J Calculate photolysis rate constant and half-life I->J K Determine Quantum Yield (optional) J->K

Caption: Workflow for a typical aqueous photolysis study of metazachlor.

Key Steps in the Protocol:

  • Preparation of Test Solutions: A solution of metazachlor is prepared in sterile, buffered water (e.g., pH 7) in quartz tubes, which are transparent to UV light.

  • Irradiation: The samples are exposed to a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters. The temperature is maintained at a constant level. Dark control samples are kept under the same conditions but shielded from light to account for any degradation not due to photolysis (e.g., hydrolysis).

  • Sampling and Analysis: Samples are collected at different time points and analyzed for the parent compound and its degradation products using a suitable analytical method like LC-MS/MS.

  • Data Analysis: The rate of photolysis is determined, and the half-life is calculated. If required, the quantum yield can be determined by measuring the light intensity and the rate of transformation.

Abiotic Degradation Products and Pathways

Several abiotic degradation products of metazachlor have been identified. The primary metabolites formed through abiotic processes in water and soil are metazachlor oxalic acid (OA) and metazachlor ethane sulfonic acid (ESA).[12][13]

Chemical Structures of Metazachlor and its Major Abiotic Degradation Products

G cluster_metazachlor Metazachlor cluster_oa Metazachlor Oxalic Acid (BH 479-4) cluster_esa Metazachlor Ethane Sulfonic Acid (BH 479-8) Metazachlor OA ESA

Caption: Chemical structures of metazachlor and its major degradation products.

Other identified degradation products include:

  • BH 479-9: N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)aminocarbonylmethylsulfinyl acetic acid[5]

  • BH 479-12: 3-methyl-2-[oxalo(pyrazol-1-ylmethyl)amino]benzoic acid[14]

Proposed Abiotic Degradation Pathway

The formation of metazachlor OA and ESA from metazachlor likely involves the cleavage of the chloroacetyl group and subsequent oxidation. The exact, experimentally validated step-by-step pathways for hydrolysis and photolysis leading to the full range of identified degradation products are complex and subject to ongoing research. Theoretical studies suggest that degradation initiated by hydroxyl radicals involves hydrogen abstraction from the methyl groups and HO•-addition to the pyrazole and benzyl rings.[8]

G Metazachlor Metazachlor Intermediate Reactive Intermediates Metazachlor->Intermediate Hydrolysis / Photolysis OA Metazachlor Oxalic Acid (BH 479-4) Intermediate->OA ESA Metazachlor Ethane Sulfonic Acid (BH 479-8) Intermediate->ESA Other Other Degradation Products (e.g., BH 479-9, BH 479-12) Intermediate->Other

References

An In-depth Technical Guide on the Sorption and Leaching Potential of Metazachlor ESA in Different Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metazachlor, a widely used herbicide in agriculture, undergoes transformation in the soil to form various metabolites, including metazachlor ethanesulfonic acid (metazachlor ESA). As a persistent and mobile transformation product, this compound poses a potential risk to groundwater quality. Understanding its sorption and leaching behavior in different soil types is crucial for accurate environmental risk assessment and the development of effective mitigation strategies. This technical guide provides a comprehensive overview of the sorption and leaching potential of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing key processes and relationships.

Introduction

Metazachlor is a pre-emergent herbicide used for the control of annual grasses and broad-leaved weeds in a variety of crops. In the soil environment, metazachlor is subject to microbial degradation, leading to the formation of more polar and persistent metabolites, primarily metazachlor ethanesulfonic acid (ESA) and metazachlor oxanilic acid (OA). Due to its increased polarity and persistence, this compound exhibits a higher potential for leaching through the soil profile and contaminating groundwater resources.

The sorption and leaching of this compound are complex processes influenced by a combination of soil properties and the physicochemical characteristics of the metabolite itself. This guide aims to provide a detailed technical understanding of these processes to aid researchers and environmental scientists in their work.

Sorption of this compound in Soil

Sorption, the process by which a chemical substance adheres to soil particles, is a key factor governing its mobility and bioavailability in the soil environment. The extent of sorption is typically quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Quantitative Sorption Data

Currently, there is a limited amount of publicly available, peer-reviewed data specifically quantifying the sorption coefficients (Kd and Koc) and Freundlich parameters (Kf and 1/n) for this compound across a range of soil types. While studies on the parent compound, metazachlor, are more common, it is crucial to note that the sorption behavior of the ESA metabolite can differ significantly due to its distinct physicochemical properties, particularly its higher water solubility and polarity.

For the parent compound, metazachlor, studies have shown that its adsorption to soil is generally weak.[1] The organic carbon-normalized sorption coefficient (Koc) for metazachlor is reported to be in the range of 53.8 to 220 L/kg.[2] Sorption of metazachlor tends to increase with higher organic matter content in the soil.[2]

Table 1: Sorption Parameters for Metazachlor (Parent Compound) in Different Soil Types

Soil TypeOrganic Carbon (%)Clay (%)pHKd (L/kg)Koc (L/kg)Freundlich Kf ((mg/kg)/(mg/L)^n)Freundlich 1/nReference
Loamy Sand1.286.5NDNDNDNDWłodarczyk, 2014[3]
Sandy Loam0.9125.8NDNDNDNDWłodarczyk, 2014[3]

ND: Not Determined in the cited study. Data for this compound is not available in the reviewed literature.

Researchers are strongly encouraged to conduct specific sorption studies on this compound to generate the necessary data for robust environmental modeling and risk assessment.

Experimental Protocol: Batch Sorption Study

The batch equilibrium method is a standard laboratory procedure used to determine the sorption characteristics of a chemical in soil. A detailed protocol, based on OECD Guideline 106, is outlined below.

Objective: To determine the soil sorption coefficient (Kd) and, subsequently, the organic carbon-normalized sorption coefficient (Koc) and Freundlich isotherm parameters (Kf and 1/n) for this compound in various soil types.

Materials:

  • This compound analytical standard

  • Radiolabeled ¹⁴C-metazachlor ESA (optional, for enhanced detection)

  • Test soils with varying physicochemical properties (e.g., sand, loam, clay, high/low organic matter)

  • 0.01 M CaCl₂ solution

  • Centrifuge tubes (e.g., 50 mL polypropylene)

  • Mechanical shaker

  • High-speed centrifuge

  • Liquid scintillation counter (if using radiolabeled compound)

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

  • Standard laboratory glassware and equipment

Procedure:

  • Soil Preparation: Air-dry the soil samples and sieve them through a 2 mm mesh to ensure homogeneity. Characterize the soils for properties such as pH, organic carbon content, particle size distribution (sand, silt, clay), and cation exchange capacity (CEC).

  • Solution Preparation: Prepare a stock solution of this compound in 0.01 M CaCl₂. From the stock solution, prepare a series of working solutions with varying concentrations. The concentration range should be environmentally relevant.

  • Sorption Experiment:

    • Weigh a known amount of soil (e.g., 2-5 g) into each centrifuge tube.

    • Add a specific volume (e.g., 10-20 mL) of the this compound working solution to each tube. The soil-to-solution ratio should be optimized to achieve measurable sorption.

    • Include control samples (without soil) to account for any potential adsorption to the container walls or degradation.

    • Securely cap the tubes and place them on a mechanical shaker. Agitate the samples at a constant temperature (e.g., 20-25°C) for a predetermined equilibrium time (typically 24-48 hours), which should be established in preliminary kinetic studies.

  • Phase Separation: After shaking, centrifuge the tubes at a high speed (e.g., >3000 g) to separate the solid (soil) and liquid (supernatant) phases.

  • Analysis:

    • Carefully collect an aliquot of the supernatant from each tube.

    • Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-MS/MS.

  • Data Calculation:

    • Calculate the amount of this compound sorbed to the soil by subtracting the concentration in the equilibrium solution from the initial concentration.

    • The soil sorption coefficient (Kd) is calculated using the following equation: Kd = (Cs / Cw) where:

      • Cs is the concentration of this compound sorbed to the soil (mg/kg)

      • Cw is the concentration of this compound in the equilibrium solution (mg/L)

    • The organic carbon-normalized sorption coefficient (Koc) is calculated as: Koc = (Kd / %OC) * 100 where:

      • %OC is the percentage of organic carbon in the soil.

    • To determine the Freundlich isotherm parameters, plot the logarithm of the sorbed concentration (log Cs) against the logarithm of the equilibrium concentration (log Cw). The Freundlich equation is: Cs = Kf * Cw^(1/n) where:

      • Kf and 1/n are the Freundlich constants representing the sorption capacity and intensity, respectively.

Leaching Potential of this compound

Leaching is the downward movement of a substance through the soil profile with percolating water. The leaching potential of this compound is a critical factor in determining its likelihood of reaching groundwater.

Factors Influencing Leaching

The mobility of this compound in soil is influenced by several interconnected factors:

  • Sorption: As discussed previously, lower sorption (lower Kd and Koc values) leads to higher mobility and a greater leaching potential.

  • Soil Properties:

    • Texture: Soils with a higher sand content and lower clay and organic matter content generally exhibit lower sorption and higher hydraulic conductivity, leading to increased leaching.[3]

    • Organic Matter: Higher organic matter content increases sorption, thereby reducing the amount of this compound in the soil solution available for leaching.[2]

    • pH: The effect of pH on the sorption of this compound is not well-documented. However, for ionizable compounds, pH can significantly influence their charge and, consequently, their interaction with charged soil particles.

  • Rainfall and Irrigation: The amount and intensity of water input are major drivers of leaching. Higher rainfall or irrigation events will increase the downward movement of water and dissolved substances.[3][4]

  • Persistence (Half-life): The longer a substance persists in the soil, the greater the opportunity for it to be leached to deeper soil layers. This compound is known to be more persistent than its parent compound.

Experimental Protocol: Soil Column Leaching Study

Soil column studies are laboratory experiments designed to simulate the leaching of chemicals through a soil profile under controlled conditions. The following is a generalized protocol based on OECD Guideline 312.

Objective: To assess the mobility and leaching potential of this compound in different soil types.

Materials:

  • This compound analytical standard

  • Radiolabeled ¹⁴C-metazachlor ESA (recommended for accurate mass balance)

  • Intact or repacked soil columns (e.g., 30-50 cm in length, 5-10 cm in diameter)

  • Artificial rainwater (e.g., 0.01 M CaCl₂)

  • Peristaltic pump or other irrigation system

  • Fraction collector to collect leachate

  • Equipment for soil sectioning

  • Analytical instrumentation (HPLC-MS/MS or LSC)

Procedure:

  • Column Preparation:

    • Intact Columns: Carefully collect undisturbed soil cores from the field to preserve the natural soil structure.

    • Repacked Columns: Air-dry and sieve the soil, then pack it into the columns to a uniform bulk density.

  • Pre-equilibration: Saturate the soil columns with artificial rainwater from the bottom up to avoid entrapping air. Allow the columns to drain until they reach field capacity.

  • Application of this compound: Apply a known amount of this compound (and/or its ¹⁴C-labeled counterpart) evenly to the surface of the soil column. The application rate should be representative of field conditions.

  • Irrigation: Apply artificial rainwater to the top of the columns at a constant, controlled rate to simulate a specific rainfall scenario (e.g., a certain amount of rainfall over a set period).

  • Leachate Collection: Collect the leachate that drains from the bottom of the columns in fractions at regular intervals using a fraction collector.

  • Soil Sectioning: At the end of the experiment, carefully extrude the soil from the columns and section it into segments of a defined length (e.g., 5 cm).

  • Analysis:

    • Analyze the concentration of this compound in each leachate fraction and in extracts from each soil segment using a validated analytical method.

    • If using a radiolabeled compound, determine the total radioactivity in each fraction and segment to perform a mass balance calculation.

  • Data Interpretation:

    • Construct a breakthrough curve by plotting the concentration of this compound in the leachate over time or cumulative leachate volume.

    • Determine the distribution of this compound within the soil profile at the end of the experiment.

    • Calculate the total amount of this compound leached as a percentage of the applied amount.

Visualization of Key Processes and Workflows

Factors Influencing Sorption and Leaching of this compound

The following diagram illustrates the key factors and their relationships that govern the sorption and leaching potential of this compound in the soil environment.

Factors_Influencing_Sorption_Leaching cluster_soil Soil Properties cluster_chemical Chemical Properties cluster_environmental Environmental Factors Organic Matter Organic Matter Sorption Sorption Organic Matter->Sorption + Clay Content Clay Content Clay Content->Sorption + Soil Texture Soil Texture Leaching Leaching Soil Texture->Leaching Soil pH Soil pH Water Solubility Water Solubility Water Solubility->Sorption - Polarity Polarity Polarity->Sorption - Persistence (Half-life) Persistence (Half-life) Persistence (Half-life)->Leaching + Rainfall / Irrigation Rainfall / Irrigation Rainfall / Irrigation->Leaching + Temperature Temperature Sorption->Leaching -

Caption: Factors influencing the sorption and leaching of this compound.

Experimental Workflow for a Batch Sorption Study

The following diagram outlines the sequential steps involved in conducting a batch sorption experiment to determine the sorption parameters of this compound.

Batch_Sorption_Workflow A Soil & Solution Preparation B Addition of Soil & this compound Solution to Tubes A->B C Shaking for Equilibrium B->C D Centrifugation for Phase Separation C->D E Supernatant Analysis (HPLC-MS/MS) D->E F Data Calculation (Kd, Koc, Kf, 1/n) E->F

Caption: Workflow for a batch sorption experiment.

Experimental Workflow for a Soil Column Leaching Study

This diagram illustrates the typical workflow for a soil column leaching study to assess the mobility of this compound.

Column_Leaching_Workflow A Soil Column Preparation B Pre-equilibration with Artificial Rain A->B C Application of This compound B->C D Irrigation C->D E Leachate Collection D->E F Soil Sectioning G Analysis of Leachate & Soil Segments E->G F->G H Data Interpretation G->H

Caption: Workflow for a soil column leaching experiment.

Conclusion

The sorption and leaching potential of this compound are critical parameters for understanding its environmental fate and the potential for groundwater contamination. This technical guide has provided an overview of the current knowledge, highlighting the significant lack of specific quantitative data for this important metabolite. The detailed experimental protocols for batch sorption and soil column leaching studies offer a framework for researchers to generate this much-needed data. By systematically investigating the influence of various soil properties on the sorption and mobility of this compound, the scientific community can develop more accurate predictive models and inform regulatory decisions to protect water resources. Future research should prioritize the generation of robust sorption and leaching data for this compound in a diverse range of agricultural soils.

References

Metazachlor ESA: An In-depth Technical Guide to its Environmental Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metazachlor is a pre-emergence herbicide widely used for the control of annual grasses and broad-leaved weeds in a variety of crops. Following its application, metazachlor degrades in the environment to form several metabolites, including metazachlor ethanesulfonic acid (ESA). This metabolite has garnered significant attention from the scientific and regulatory communities due to its higher persistence and mobility in soil and water compared to the parent compound.[1][2] The potential for metazachlor ESA to contaminate groundwater and surface water, coupled with a lack of comprehensive toxicological data, necessitates a thorough environmental risk assessment.[1]

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental risk assessment of this compound. It is designed to serve as a resource for researchers, scientists, and professionals involved in environmental science, ecotoxicology, and pesticide regulation. The guide summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of the environmental behavior and potential risks associated with this significant herbicide metabolite.

Environmental Fate and Transport

The environmental fate of a pesticide metabolite is a critical component of its risk assessment, determining its concentration and persistence in various environmental compartments. This compound exhibits distinct environmental behavior compared to its parent compound, metazachlor.

Degradation

Metazachlor is known to degrade in the soil, with a half-life that can vary depending on environmental conditions such as soil type, temperature, and sunlight.[3] Studies have reported metazachlor half-lives in soil ranging from a few days to several weeks.[3] One of the major degradation pathways of metazachlor leads to the formation of this compound and metazachlor oxanilic acid (OA).[1]

This compound is significantly more persistent in the environment than metazachlor.[1] This increased persistence raises concerns about its potential to accumulate in soil and water over time.

Table 1: Environmental Fate Data for Metazachlor and this compound

ParameterMetazachlorThis compoundData Gaps
Soil Half-life (DT₅₀) 3 to 77 days[4]Estimated at 60 days[4]Specific DT₅₀ values for this compound in various soil types and conditions are limited.
Soil Sorption Coefficient (Koc) 53.8 - 220 L/kg[5]Data not availableA definitive Koc value for this compound is a critical data gap for accurately modeling its leaching potential.
Water Solubility 242 mg/L at 25°C[6]Higher than metazachlor[1][2]Precise water solubility data for this compound is needed for more accurate environmental modeling.
Hydrolysis Half-life Data not availableData not availableThe role of hydrolysis in the degradation of this compound is not well characterized.
Photolysis Half-life Data not availableData not availableThe potential for photodegradation of this compound in water and on soil surfaces requires investigation.
Mobility and Leaching

Due to its higher water solubility and lower sorption to soil particles compared to the parent compound, this compound has a high potential for leaching into groundwater.[1][2] Numerous monitoring studies have detected this compound in groundwater and surface water, often at higher concentrations and with greater frequency than metazachlor itself.[1][2][7] This highlights the importance of considering metabolites in water quality monitoring programs.

Ecotoxicological Profile

The assessment of ecotoxicological effects on non-target organisms is a cornerstone of environmental risk assessment. While a substantial body of data exists for the parent compound, metazachlor, specific ecotoxicity data for this compound is sparse. The risk assessment often relies on data from the parent compound or related ESA metabolites, which introduces uncertainty.

Aquatic Ecotoxicity

Metazachlor has been shown to be toxic to aquatic organisms, particularly algae and aquatic plants.[8][9] The primary mode of action for metazachlor is the inhibition of very long-chain fatty acid synthesis, which is crucial for cell division and growth in plants.[9]

Table 2: Aquatic Ecotoxicity Data for Metazachlor and its Metabolites

OrganismEndpointMetazachlorMetazachlor OAThis compoundData Gaps
Fish (e.g., Rainbow Trout, Bluegill Sunfish) 96-hour LC₅₀4.0 - 15.0 mg/L[8]Data not availableData not availableAcute and chronic toxicity data for this compound on various fish species are urgently needed.
Aquatic Invertebrates (e.g., Daphnia magna) 48-hour EC₅₀22.3 mg/L[8]Data not availableData not availableAcute and chronic toxicity data for this compound on a range of aquatic invertebrates are lacking.
Algae (e.g., Pseudokirchneriella subcapitata) 72-hour EC₅₀0.031 mg/L[8]Data not availableData not availableWhile algae are sensitive to metazachlor, specific data for this compound is a significant gap.
Aquatic Plants (e.g., Lemna minor) 7-day EC₅₀2.9 µg/L[10]Data not availableData not availableThe effects of this compound on aquatic macrophytes are unknown.
Terrestrial Ecotoxicity

The potential effects of this compound on soil-dwelling organisms are also a key consideration.

Table 3: Terrestrial Ecotoxicity Data for Metazachlor and this compound

OrganismEndpointMetazachlorThis compoundData Gaps
Earthworms (e.g., Eisenia fetida) 14-day LC₅₀>100 mg/kg soil[11]Data not availableThe toxicity of this compound to earthworms and other soil macroorganisms is unknown.
Soil Microorganisms Respiration/Nitrification InhibitionEffects observed at high concentrations[5]Data not availableThe impact of this compound on soil microbial communities and their functions requires investigation.

Endocrine Disruption Potential

The potential for pesticides and their metabolites to interfere with the endocrine systems of wildlife and humans is a growing area of concern.[12][13][14] The US Environmental Protection Agency (EPA) and other regulatory bodies have established screening programs to evaluate the endocrine-disrupting potential of chemicals.[12][13][14]

Currently, there is a significant lack of publicly available data on the endocrine-disrupting properties of this compound. Standardized in vitro and in vivo assays are needed to assess its potential to interact with estrogen, androgen, and thyroid hormone pathways.

Table 4: Endocrine Disruption Potential of this compound - Data Gaps

AssayEndpointThis compound Status
Estrogen Receptor Binding/Transcriptional Activation Assay Agonist/Antagonist ActivityData not available
Androgen Receptor Binding/Transcriptional Activation Assay Agonist/Antagonist ActivityData not available
Steroidogenesis Assay (e.g., H295R) Alterations in Hormone ProductionData not available
Thyroid Hormone Disruption Assays Interference with Thyroid Hormone Synthesis/SignalingData not available

Experimental Protocols

Standardized and validated experimental protocols are essential for generating reliable data for environmental risk assessment. The following sections outline the methodologies for key experiments cited or recommended for evaluating the environmental risk of this compound.

Environmental Fate Studies
  • Soil Degradation (OECD 307): This guideline describes laboratory methods to determine the rate of aerobic and anaerobic transformation of chemicals in soil. The study involves incubating radiolabeled this compound in different soil types under controlled temperature, moisture, and lighting conditions. Samples are taken at various time points and analyzed to determine the disappearance of the parent compound and the formation of transformation products.

  • Adsorption/Desorption (OECD 106): This guideline details the batch equilibrium method to determine the soil adsorption/desorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). Radiolabeled this compound is equilibrated with a soil-water suspension. The concentration of the substance in the aqueous and solid phases is measured to calculate the adsorption coefficient.

Ecotoxicity Studies
  • Algal Growth Inhibition Test (OECD 201): This test assesses the effects of a substance on the growth of freshwater algae. Algal cultures are exposed to a range of concentrations of this compound for 72 hours. The growth rate and yield are measured and compared to control cultures to determine the EC₅₀ (the concentration causing 50% inhibition of growth).[2][3][15][16]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This study evaluates the acute toxicity to aquatic invertebrates. Daphnia magna are exposed to various concentrations of this compound for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is determined.

  • Fish Acute Toxicity Test (OECD 203): This test determines the lethal concentration of a substance to fish. Fish are exposed to a series of concentrations of this compound for 96 hours. The concentration that is lethal to 50% of the fish (LC₅₀) is calculated.

  • Earthworm Acute Toxicity Test (OECD 207): This guideline describes a laboratory test to assess the acute toxicity of chemicals to earthworms. Earthworms are exposed to artificial soil treated with different concentrations of this compound for 14 days. The LC₅₀ is determined based on mortality.

Endocrine Disruption Assays
  • Estrogen Receptor Transcriptional Activation Assay (OECD 455): This in vitro assay uses a genetically modified cell line to assess the ability of a chemical to bind to and activate the estrogen receptor.

  • Androgen Receptor Transcriptional Activation Assay (OECD 458): Similar to the estrogen receptor assay, this in vitro test evaluates the potential of a chemical to interact with the androgen receptor.

  • H295R Steroidogenesis Assay (OECD 456): This in vitro assay uses a human adrenal carcinoma cell line (H295R) to assess the effects of a chemical on the production of steroid hormones, including testosterone and estradiol.[17][18][19][20]

Analytical Methods
  • EPA Method 535: This method is designed for the determination of chloroacetanilide and other acetamide herbicide degradates, including ESA metabolites, in drinking water.[8][21][22] The method typically involves solid-phase extraction (SPE) to concentrate the analytes from a water sample, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][21][22]

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships relevant to the environmental risk assessment of this compound.

cluster_degradation Metazachlor Degradation Pathway Metazachlor Metazachlor Metazachlor_ESA Metazachlor_ESA Metazachlor->Metazachlor_ESA Microbial Degradation Metazachlor_OA Metazachlor_OA Metazachlor->Metazachlor_OA Microbial Degradation

Metazachlor Degradation Pathway

cluster_workflow Environmental Risk Assessment Workflow for this compound A Data Collection (Fate, Ecotoxicity, Endocrine) B Exposure Assessment (PEC Modeling) A->B C Effects Assessment (PNEC Derivation) A->C D Risk Characterization (PEC/PNEC Ratio) B->D C->D E Risk Management & Regulation D->E

Environmental Risk Assessment Workflow

cluster_endocrine Potential Endocrine Disruption Signaling Pathways Metazachlor_ESA This compound AR Androgen Receptor Metazachlor_ESA->AR Binding/Activation? ER Estrogen Receptor Metazachlor_ESA->ER Binding/Activation? Thyroid_Receptor Thyroid Receptor Metazachlor_ESA->Thyroid_Receptor Binding/Activation? Adverse_Outcome Adverse Outcome (e.g., Reproductive Effects) AR->Adverse_Outcome ER->Adverse_Outcome Thyroid_Receptor->Adverse_Outcome

Potential Endocrine Disruption Pathways

Conclusion and Future Directions

The environmental risk assessment of this compound is a complex process that is currently hampered by significant data gaps. While it is evident that this compound is a persistent and mobile metabolite that poses a potential risk to water resources, a comprehensive understanding of its ecotoxicological effects and potential for endocrine disruption is lacking.

Future research should prioritize the following areas:

  • Generation of robust ecotoxicity data: Standardized acute and chronic toxicity tests on a diverse range of aquatic and terrestrial organisms are essential to establish reliable endpoints (LC₅₀, EC₅₀, NOEC) for risk assessment.

  • Determination of key environmental fate parameters: Accurate measurement of the soil sorption coefficient (Koc) and degradation rates of this compound under various environmental conditions is crucial for improving the accuracy of environmental exposure models.

  • Investigation of endocrine-disrupting potential: A battery of in vitro and in vivo assays should be employed to thoroughly evaluate the potential of this compound to interfere with the endocrine system.

  • Elucidation of the mechanism of action: Studies aimed at understanding the molecular mechanisms of toxicity in non-target organisms will provide a more complete picture of the potential risks posed by this metabolite.

Addressing these research needs will enable a more comprehensive and accurate environmental risk assessment of this compound, leading to better-informed regulatory decisions and improved protection of environmental and human health.

References

Navigating the Regulatory Landscape of Metazachlor and its Metabolites in Drinking Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current regulatory limits for the herbicide metazachlor and its primary metabolites, metazachlor ethanesulfonic acid (ESA) and metazachlor oxalic acid (OA), in drinking water. It delves into the toxicological data underpinning these regulations, details the experimental methodologies for key studies, and outlines the analytical techniques for their detection. This document is intended to serve as a vital resource for professionals engaged in water quality assessment, environmental toxicology, and human health risk assessment.

Regulatory Framework for Metazachlor in Drinking Water

The regulation of metazachlor and its metabolites in drinking water varies significantly across different jurisdictions. While the European Union has established specific limits, other major regulatory bodies like the U.S. Environmental Protection Agency (EPA), Health Canada, and Australian authorities have not set specific guideline values for metazachlor, often focusing on the related compound, metolachlor.

European Union

The European Union Drinking Water Directive (98/83/EC and its recast 2020/2184) sets a general parametric value for individual pesticides and their "relevant" metabolites at 0.1 µg/L . The total concentration of all pesticides and their relevant metabolites must not exceed 0.5 µg/L [1][2].

A critical aspect of the EU regulation is the distinction between "relevant" and "non-relevant" metabolites. A metabolite is considered relevant if it is presumed to have intrinsic pesticidal activity or poses a health risk to consumers comparable to the parent compound[3].

In France, the French Agency for Food, Environmental and Occupational Health & Safety (ANSES) has classified the major metabolites of metazachlor, ESA (also known as BH 479-8 or 479M08) and OA (also known as BH 479-4 or 479M04), as "not relevant for water intended for human consumption"[4]. For non-relevant metabolites, ANSES has proposed a threshold value of 0.9 µg/L . However, it is important to note that in other contexts or member states, these metabolites may still be considered relevant, and the stricter 0.1 µg/L limit may apply[1].

United States, Canada, and Australia

As of the latest available information, the U.S. EPA has not established a specific Maximum Contaminant Level (MCL) or a Health Advisory (HA) for metazachlor in drinking water. Regulatory documents from the EPA frequently address the herbicide metolachlor, but not metazachlor. Similarly, the Australian Drinking Water Guidelines and Health Canada's Guidelines for Canadian Drinking Water Quality provide values for metolachlor but not for metazachlor[5][6]. In these jurisdictions, metazachlor may fall under general provisions for unregulated contaminants or a generic standard for pesticides.

World Health Organization (WHO)

The WHO has established a guideline value for metolachlor in drinking water but does not have a specific guideline value for metazachlor.

Data Presentation: Regulatory Limits and Toxicological Reference Values

The following tables summarize the key quantitative data for metazachlor and its metabolites.

Table 1: Regulatory and Guideline Values for Metazachlor and its Metabolites in Drinking Water

Jurisdiction/BodyCompoundLimit/Guideline Value (µg/L)TypeNotes
European Union Metazachlor0.1Parametric ValueApplies to individual pesticides and relevant metabolites.
Metazachlor Metabolites (relevant)0.1Parametric Value
Total Pesticides0.5Parametric ValueSum of all pesticides and relevant metabolites.
France (ANSES) Metazachlor ESA (non-relevant)0.9Proposed ThresholdFor metabolites classified as "not relevant".
Metazachlor OA (non-relevant)0.9Proposed ThresholdFor metabolites classified as "not relevant".
United States (EPA) Metazachlor & MetabolitesNot Established-No specific MCL or Health Advisory.
Australia (NHMRC) Metazachlor & MetabolitesNot Established-Guideline exists for metolachlor (0.3 mg/L).[6]
Canada (Health Canada) Metazachlor & MetabolitesNot Established-Guideline exists for metolachlor (50 µg/L).[5]
World Health Organization Metazachlor & MetabolitesNot Established-Guideline exists for metolachlor (10 µg/L).

Table 2: Key Toxicological Reference Values for Metazachlor

ParameterValueBasisReference
Acceptable Daily Intake (ADI) 0.08 mg/kg bw/dayBased on the NOAEL from a 2-year chronic rat study with a safety factor of 100.[7]
No Observed Adverse Effect Level (NOAEL) 8.5 mg/kg bw/day2-year chronic oral toxicity and carcinogenicity study in rats.
Acute Reference Dose (ARfD) 0.5 mg/kg bw[7]
Acute Oral LD₅₀ (rat) 2150 mg/kg bw[8]

Toxicological Profile and Mechanism of Action

Metazachlor is a chloroacetamide herbicide that acts by inhibiting the synthesis of very long-chain fatty acids (VLCFAs) in plants. This disruption of lipid biosynthesis interferes with cell division and tissue differentiation, leading to the death of susceptible weeds.

In mammals, toxicological studies have identified the liver, kidneys, and red blood cells as the primary target organs for metazachlor toxicity[8]. Long-term exposure to high doses has been associated with an increased incidence of liver tumors in female rats. However, metazachlor is not considered to be a genotoxic agent.

Signaling Pathway: Constitutive Androstane Receptor (CAR) Activation

The mechanism of liver tumor formation in rats is linked to the activation of the Constitutive Androstane Receptor (CAR), a nuclear receptor that plays a key role in the metabolism of xenobiotics. Metazachlor acts as an activator of CAR. Upon activation, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Phenobarbital Responsive Elements (PBREs) in the promoter regions of target genes. This leads to the increased expression of cytochrome P450 enzymes (such as CYP2B) involved in xenobiotic metabolism. Chronic activation of this pathway can lead to cellular stress, regenerative cell proliferation, and ultimately, tumor formation in rodents. The human relevance of this mode of action is a subject of ongoing research and debate.

CAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metazachlor Metazachlor CAR_inactive Inactive CAR (in complex) Metazachlor->CAR_inactive Activates CAR_RXR Active CAR-RXR Heterodimer CAR_inactive->CAR_RXR Translocates & Dimerizes with RXR RXR_cyto RXR PBRE PBRE (DNA Response Element) CAR_RXR->PBRE Binds to Gene_Expression Target Gene Transcription (e.g., CYP2B) PBRE->Gene_Expression Induces

Metazachlor-induced CAR signaling pathway.

Experimental Protocols

Detailed experimental protocols for regulatory toxicological studies are often proprietary. However, such studies generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. EPA.

Chronic Toxicity and Carcinogenicity Study (General Protocol)

The 2-year combined chronic toxicity and carcinogenicity study in rats, which is pivotal for deriving the ADI for metazachlor, would typically adhere to a protocol similar to OECD Test Guideline 453.

  • Test System: Wistar or Sprague-Dawley rats, typically 50 animals per sex per group.

  • Administration: The test substance (technical grade metazachlor) is administered in the diet.

  • Dose Levels: At least three dose levels and a concurrent control group. The highest dose should induce some toxicity but not significant mortality. The lowest dose should not produce any observable toxic effects (to establish the NOAEL).

  • Duration: 24 months.

  • Observations:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

    • Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months for analysis of a comprehensive range of parameters.

    • Ophthalmology: Examinations performed prior to the study and at termination.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Weights of major organs are recorded.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower dose groups showing lesions at the highest dose are also examined.

  • Data Analysis: Statistical analysis is performed to determine the significance of any observed effects and to establish the NOAEL.

Analytical Method for Metazachlor and its Metabolites in Water (General Protocol)

The determination of metazachlor, this compound, and metazachlor OA in drinking water is typically performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical_Workflow Sample_Collection 1. Water Sample Collection (e.g., 500 mL) SPE 2. Solid-Phase Extraction (SPE) (e.g., Oasis HLB cartridge) Sample_Collection->SPE Elution 3. Elution with Organic Solvent (e.g., Methanol) SPE->Elution Concentration 4. Concentration of Eluate Elution->Concentration LC_Separation 5. Liquid Chromatography (LC) (e.g., C18 column) Concentration->LC_Separation MS_Detection 6. Tandem Mass Spectrometry (MS/MS) (MRM mode) LC_Separation->MS_Detection Quantification 7. Quantification (using calibration curve) MS_Detection->Quantification

Typical workflow for analyzing metazachlor in water.
  • Sample Preparation:

    • A known volume of water (e.g., 500 mL) is passed through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) to concentrate the analytes.

    • The cartridge is washed to remove interfering substances.

    • The analytes are eluted from the cartridge with a small volume of an organic solvent (e.g., methanol).

    • The eluate is evaporated to a smaller volume and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: The sample extract is injected into a liquid chromatograph, where the analytes are separated on a chromatographic column (e.g., a C18 column).

    • Mass Spectrometry: The separated analytes are introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Conclusion

The regulatory landscape for metazachlor in drinking water is complex and varies by region, with the European Union having the most clearly defined limits. In other major jurisdictions such as the United States, Canada, and Australia, specific regulations for metazachlor are not established, and the focus is often on the related compound, metolachlor. The toxicological profile of metazachlor is well-characterized, with an established ADI based on long-term studies in rats. The mechanism of toxicity in rodents involves the activation of the CAR signaling pathway. The analysis of metazachlor and its key metabolites in drinking water is reliably achieved through sensitive LC-MS/MS methods. For professionals in the field, it is crucial to consider the specific regulations of the relevant jurisdiction and to be aware of the distinction between metazachlor and metolachlor when assessing water quality and potential human health risks.

References

An In-depth Technical Guide to the LC-MS/MS Analysis of Metazachlor ESA in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodology for the determination of metazachlor ethanesulfonic acid (ESA), a key metabolite of the herbicide metazachlor, in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document details experimental protocols, presents quantitative data from various water sources, and illustrates key processes through diagrams.

Introduction

Metazachlor is a widely used chloroacetamide herbicide for the pre-emergence control of annual grasses and broad-leaved weeds.[1] Following its application, metazachlor undergoes microbial degradation in the soil, leading to the formation of more polar and persistent metabolites, including metazachlor ethanesulfonic acid (ESA) and metazachlor oxanilic acid (OA).[2] Due to their increased mobility, these metabolites are frequently detected in ground and surface waters, raising environmental and public health concerns.[3] Consequently, robust and sensitive analytical methods are required for their accurate quantification in water matrices. LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity and sensitivity.[3]

Metazachlor Degradation Pathway

The primary degradation pathway of metazachlor in the environment involves microbial action in the soil. A key initial step is the substitution of the chlorine atom with glutathione. This conjugate then undergoes further degradation through oxidation and hydrolytic cleavage to form the more stable and mobile ESA and OA metabolites.

Metazachlor_Degradation Metazachlor Metazachlor Intermediate Glutathione Conjugate (Microbial Action in Soil) Metazachlor->Intermediate Glutathione S-transferase Metazachlor_ESA Metazachlor ESA Intermediate->Metazachlor_ESA Oxidation & Cleavage Metazachlor_OA Metazachlor OA Intermediate->Metazachlor_OA Oxidation & Cleavage

Figure 1: Simplified degradation pathway of metazachlor to its ESA and OA metabolites.

Quantitative Data of this compound in Water Samples

The occurrence and concentration of this compound in various water bodies have been documented in numerous studies. The following table summarizes representative quantitative data from the literature.

Water SourceCountry/RegionConcentration Range (ng/L)Reference
Surface WaterNorth Germanyup to 4,800[4]
Retention PondNot Specifiedup to 22,500[5]
Drinking WaterNot SpecifiedTrace amounts detected[1]
Mineral WaterGermanyBelow 100[6]

Experimental Protocols

The following sections detail the typical experimental procedures for the analysis of this compound in water samples by LC-MS/MS, based on established methods such as the principles outlined in EPA Method 535 for chloroacetanilide herbicide metabolites.

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the typically low concentrations of this compound in environmental water samples, a pre-concentration step is necessary. Solid-phase extraction is the most commonly employed technique.

Materials:

  • Water sample

  • SPE cartridges (e.g., Oasis HLB, or other suitable polymeric sorbent)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Reagent water (LC-MS grade)

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by reagent water.

  • Sample Loading: Pass a known volume of the water sample (e.g., 250-1000 mL) through the conditioned cartridge at a controlled flow rate.

  • Cartridge Washing: Wash the cartridge with reagent water to remove interfering substances.

  • Elution: Elute the retained analytes from the cartridge using a suitable solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Condition Cartridge Condition Cartridge Load Sample Load Sample Condition Cartridge->Load Sample Wash Cartridge Wash Cartridge Load Sample->Wash Cartridge Elute Analytes Elute Analytes Wash Cartridge->Elute Analytes Evaporate & Reconstitute Evaporate & Reconstitute Elute Analytes->Evaporate & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Evaporate & Reconstitute->LC-MS/MS Analysis Water Sample Water Sample

Figure 2: General workflow for solid-phase extraction of water samples.
LC-MS/MS Analysis

The reconstituted sample extract is then analyzed by LC-MS/MS. The following are typical instrumental parameters.

4.2.1. Liquid Chromatography (LC) Conditions

ParameterTypical Value
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Acetonitrile with 0.1% formic acid and 5 mM ammonium formate
Gradient A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased over time to elute the analytes.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C

4.2.2. Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in the negative electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) is used for quantification.

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Gas Flow (Desolvation) 600 - 800 L/hr
Gas Flow (Cone) 50 - 100 L/hr
Collision Gas Argon

4.2.3. MRM Transitions for this compound

The selection of appropriate precursor and product ions is crucial for the selectivity and sensitivity of the method. The following are example MRM transitions for this compound. It is important to optimize these parameters on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)Declustering Potential (V)
This compound322.180.0121.025 - 3540 - 60

Note: The optimal collision energy and declustering potential should be determined experimentally for the specific instrument used.

LCMSMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Sample Injection Sample Injection LC Column LC Column Sample Injection->LC Column Separation ESI Source Electrospray Ionization LC Column->ESI Source Quadrupole 1 Q1 (Precursor Ion Selection) ESI Source->Quadrupole 1 Collision Cell Q2 (Fragmentation) Quadrupole 1->Collision Cell Quadrupole 3 Q3 (Product Ion Selection) Collision Cell->Quadrupole 3 Detector Detector Quadrupole 3->Detector Data Analysis Data Analysis Detector->Data Analysis

Figure 3: Schematic of the LC-MS/MS analytical workflow.

Conclusion

The LC-MS/MS method described in this guide provides a robust and sensitive approach for the quantification of this compound in water samples. Proper sample preparation through solid-phase extraction is critical for achieving the required detection limits. The high selectivity of tandem mass spectrometry allows for accurate measurement even in complex environmental matrices. This technical guide serves as a valuable resource for researchers and scientists involved in environmental monitoring and water quality assessment.

References

In-Depth Technical Guide: Solid Phase Extraction (SPE) for Metazachlor ESA Preconcentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for the preconcentration of metazachlor ethanesulfonic acid (ESA), a primary metabolite of the herbicide metazachlor, from aqueous samples using solid phase extraction (SPE). This document details experimental protocols, presents quantitative data, and includes visualizations to facilitate a deeper understanding of the analytical workflow.

Introduction

Metazachlor is a widely used herbicide in agriculture. Its degradation in the environment leads to the formation of more polar and mobile metabolites, such as metazachlor ESA. Due to their potential to contaminate ground and surface water, sensitive and reliable analytical methods are required for their detection and quantification. Solid phase extraction has emerged as a robust and efficient technique for the preconcentration of these polar metabolites from complex aqueous matrices, enabling lower detection limits and improved analytical performance, typically in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principles of SPE for this compound

This compound is a polar and acidic compound. The selection of an appropriate SPE sorbent and the optimization of extraction conditions are critical for achieving high recovery and reproducibility. Polymeric reversed-phase sorbents, such as Oasis HLB (Hydrophilic-Lipophilic Balance), are often preferred for the extraction of a broad range of polar and non-polar compounds from aqueous samples. The hydrophilic N-vinylpyrrolidone functionality in Oasis HLB enhances its wettability and interaction with polar analytes like this compound, while the lipophilic divinylbenzene component retains the parent compound and less polar metabolites.

Given the acidic nature of this compound (a sulfonic acid), adjusting the pH of the water sample to a value below its pKa is crucial. Acidification (e.g., to pH 3) ensures that the sulfonic acid group is protonated, making the molecule less polar and enhancing its retention on the reversed-phase sorbent.

Experimental Protocol: SPE of this compound from Water Samples

This protocol is a synthesized methodology based on established procedures for polar pesticide analysis, with specific considerations for this compound.

3.1. Materials and Reagents

  • SPE Cartridges: Oasis HLB (200 mg, 6 mL) or equivalent polymeric reversed-phase sorbent.

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (or another suitable acid for pH adjustment)

    • Ultrapure water

  • Apparatus:

    • SPE vacuum manifold

    • Vacuum pump

    • Collection vials

    • pH meter

3.2. Detailed Methodology

  • Sample Preparation:

    • Collect the aqueous sample (e.g., 500 mL of surface water or groundwater).

    • Filter the sample through a 0.45 µm filter to remove particulate matter.

    • Adjust the pH of the water sample to 3 using formic acid.

  • SPE Cartridge Conditioning:

    • Place the Oasis HLB cartridge on the SPE manifold.

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of ultrapure water (pH 3). Do not allow the sorbent to run dry.

  • Sample Loading:

    • Load the pH-adjusted water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any co-extracted interfering substances.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Place a clean collection vial under the cartridge.

    • Elute the retained analytes with two aliquots of 3 mL of methanol or a mixture of methanol and acetonitrile. Allow the solvent to soak the sorbent for a few minutes before applying vacuum for complete elution.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation: Performance of SPE for this compound

The following table summarizes quantitative data from various studies on the analysis of this compound and other polar pesticide metabolites using SPE-LC-MS/MS. This data provides a benchmark for expected method performance.

AnalyteSorbentSample MatrixRecovery (%)LODLOQReference
Metazachlor Metabolites (including ESA-like compounds)Hydrophilic-Lipophilic BalanceAgricultural Crops76.9 - 113.0-≤ 0.01 mg/kg[1]
This compoundNot SpecifiedDrinking WaterNot Specified-0.030 µg/LA study on monitoring pesticides in drinking water provided this LOQ.
Polar PesticidesOasis HLBWaterGenerally 70-120VariesVariesMultiple sources indicate this recovery range for polar pesticides using Oasis HLB.[2]

Note: Specific recovery and LOD/LOQ values for this compound in water are not consistently reported across a wide range of literature, highlighting a potential area for further research and method validation.

Visualizations

5.1. Logical Relationship of Metazachlor and its ESA Metabolite

Metazachlor Metazachlor (Parent Herbicide) Metabolism Environmental Metabolism Metazachlor->Metabolism Degradation Metazachlor_ESA This compound (Ethanesulfonic Acid Metabolite) Metabolism->Metazachlor_ESA Formation

Caption: Transformation of Metazachlor to its ESA metabolite.

5.2. Experimental Workflow for SPE of this compound

cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Sample Aqueous Sample Filter Filtration Sample->Filter pH_Adjust pH Adjustment to 3 Filter->pH_Adjust Load Sample Loading pH_Adjust->Load Condition Conditioning (Methanol, Water) Condition->Load Wash Washing Load->Wash Elute Elution Wash->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

References

Technical Guide: QuEChERS Method for Metazachlor ESA in Soil and Sediment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and a recommended experimental protocol for the extraction and analysis of metazachlor ethane sulfonic acid (ESA), a key metabolite of the herbicide metazachlor, in soil and sediment matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Due to the high polarity of metazachlor ESA, this guide adapts the standard QuEChERS procedure to optimize recovery and ensure accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Metazachlor is a widely used herbicide, and its environmental fate is of significant interest. Its metabolite, this compound, is more polar and mobile than the parent compound, leading to concerns about its potential to leach into groundwater and accumulate in environmental compartments like soil and sediment.[1] Accurate monitoring of this compound is crucial for environmental risk assessment. The QuEChERS method, originally developed for pesticide residue analysis in fruits and vegetables, offers a rapid and efficient extraction technique that can be adapted for the analysis of pesticide metabolites in complex matrices like soil and sediment.[2][3]

This guide details a modified QuEChERS protocol tailored for the polar nature of this compound, drawing upon established methods for similar analytes and matrices.

Experimental Protocol: Modified QuEChERS for this compound

This protocol is a synthesized approach based on methodologies for polar pesticide metabolites.

Sample Preparation and Extraction
  • Sample Homogenization : Air-dry the soil or sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris.

  • Weighing : Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. For dry samples, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.[4]

  • Fortification (for QC) : For quality control samples, spike the sample with a known concentration of this compound standard solution.

  • Extraction Solvent Addition : Add 10 mL of acetonitrile with 1% acetic acid to the centrifuge tube. The acidification of the extraction solvent is crucial for improving the recovery of polar, acidic metabolites like this compound.

  • Extraction : Cap the tube and shake vigorously for 5 minutes using a mechanical shaker. This ensures thorough mixing and efficient extraction of the analyte from the sample matrix.

  • Salting-Out Partitioning : Add the contents of a salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.[4] The addition of salts induces phase separation between the aqueous and organic layers.

  • Centrifugation : Immediately shake the tube for 1 minute and then centrifuge at ≥3000 x g for 5 minutes. This will result in a clear separation of the acetonitrile layer containing the analyte.

Dispersive Solid-Phase Extraction (dSPE) Cleanup - A Modified Approach

Due to the high polarity of this compound, a standard dSPE cleanup with Primary Secondary Amine (PSA) and C18 may not be optimal. A cartridge-based cleanup is recommended for better recovery of polar metabolites.

  • Supernatant Transfer : Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a clean tube.

  • Cleanup : Pass the 1 mL extract through a hydrophilic-lipophilic balance (HLB) SPE cartridge. This type of sorbent is effective for the cleanup of polar acidic compounds.

  • Elution : Elute the cartridge with an appropriate solvent, which may require optimization but is typically acetonitrile or methanol.

  • Final Extract Preparation : The cleaned extract is then ready for LC-MS/MS analysis. Depending on the concentration, it may be necessary to evaporate the solvent and reconstitute the residue in a suitable mobile phase.

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the preferred analytical technique for the sensitive and selective determination of this compound.

LC-MS/MS Parameters

The following table outlines the recommended starting parameters for the LC-MS/MS analysis of this compound, based on reported methods for its analysis in other matrices.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of this compound from matrix interferences
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 274
Product Ions (m/z) To be determined by direct infusion of a standard
Collision Energy To be optimized for the specific instrument

Data Presentation

AnalyteMatrixFortification Level (ng/g)Recovery (%)RSD (%)Reference
MetazachlorSoil2095.55.4
MetazachlorSoil100102.37.2

The following table provides recovery data for this compound (designated as 479M04) in various agricultural commodities, which highlights the effectiveness of the modified extraction and cleanup approach for this polar metabolite.

AnalyteMatrixFortification Level (mg/kg)Recovery (%)RSD (%)Reference
This compound (479M04)Brown Rice0.0198.93.9[5]
This compound (479M04)Soybean0.01105.44.5[5]
This compound (479M04)Potato0.0196.52.8[5]
This compound (479M04)Mandarin0.01101.23.2[5]
This compound (479M04)Green Pepper0.0199.82.5[5]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the modified QuEChERS method for this compound analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis A 1. Weigh 10g Soil/Sediment B 2. Add 10mL Acetonitrile (1% Acetic Acid) A->B C 3. Shake for 5 min B->C D 4. Add QuEChERS Salts C->D E 5. Shake for 1 min & Centrifuge D->E F 6. Transfer 1mL Supernatant E->F Acetonitrile Extract G 7. Pass through HLB Cartridge F->G H 8. Collect Clean Extract G->H I 9. LC-MS/MS Analysis H->I Final Extract

Caption: Modified QuEChERS workflow for this compound analysis.

Signaling_Pathway Metazachlor Metazachlor in Soil/Sediment Metabolites Metabolite Formation (e.g., microbial degradation) Metazachlor->Metabolites Transformation ESA This compound (Polar Metabolite) Metabolites->ESA Leaching Leaching & Transport ESA->Leaching High Mobility Groundwater Groundwater Contamination Leaching->Groundwater

Caption: Environmental fate and transport pathway of metazachlor to this compound.

Conclusion

The presented modified QuEChERS method provides a robust and effective approach for the extraction and cleanup of the polar metabolite this compound from complex soil and sediment matrices. The key modifications, including the use of acidified acetonitrile for extraction and an HLB cartridge for cleanup, are essential for achieving good recovery and reliable quantification. This technical guide serves as a valuable resource for researchers and scientists involved in the environmental monitoring of pesticide residues. Further validation of this method specifically for this compound in various soil and sediment types is recommended to establish its performance characteristics comprehensively.

References

Technical Guide: High-Resolution Mass Spectrometry for the Identification of Metazachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metazachlor is a widely used chloroacetamide herbicide for the control of pre- and early post-emergence annual grasses and broadleaf weeds.[1] Its extensive use has led to the presence of its metabolites in various environmental matrices, including soil and water. Metazachlor ethanesulfonic acid (ESA) is a major degradation product of metazachlor, and its detection and quantification are crucial for environmental monitoring and risk assessment.[2] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful and indispensable tool for the sensitive and selective determination of metazachlor ESA.[3][4] This technical guide provides an in-depth overview of the core methodologies, experimental protocols, and data analysis workflows for the confident identification and quantification of this compound using LC-HRMS.

Experimental Protocols

A robust analytical workflow is paramount for the accurate identification and quantification of this compound. The following sections detail the key experimental stages, from sample preparation to data acquisition.

Sample Preparation

The choice of sample preparation technique depends on the matrix. The goal is to extract this compound and remove interfering substances.

1. Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a common and effective method for the extraction and pre-concentration of polar metabolites like this compound from water samples.

  • Cartridge Selection: Hydrophilic-Lipophilic Balance (HLB) cartridges are often employed for the retention of polar compounds.[5]

  • Procedure:

    • Condition the SPE cartridge with methanol followed by ultrapure water.

    • Load the water sample (typically 100-500 mL) onto the cartridge at a controlled flow rate.

    • Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

    • Elute the retained analytes with a suitable organic solvent, such as acetonitrile or methanol.[5]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-HRMS analysis.

2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Samples (e.g., Soil, Agricultural Products)

The QuEChERS method is a streamlined approach for the extraction of pesticide residues from a wide range of solid matrices.[6]

  • Extraction:

    • Homogenize the sample.

    • Weigh a representative portion (e.g., 10-15 g) into a centrifuge tube.

    • Add an extraction solvent, typically acetonitrile, and shake vigorously.[5]

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and enhance extraction efficiency.

    • Centrifuge the sample to separate the layers.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water).

    • Vortex and centrifuge.

    • The final extract is ready for LC-HRMS analysis.

Liquid Chromatography (LC) Separation

Efficient chromatographic separation is critical to resolve this compound from matrix components and potential isomers.

  • Column: A C18 reversed-phase column is commonly used for the separation of polar compounds.[3]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol) is typically employed. The addition of a modifier like formic acid or ammonium formate to the mobile phase can improve peak shape and ionization efficiency.[7]

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.[3]

  • Injection Volume: A typical injection volume is 5-20 µL.[3]

High-Resolution Mass Spectrometry (HRMS) Detection

HRMS provides the high mass accuracy and resolution necessary for the unambiguous identification of this compound.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred technique for the ionization of this compound.[1][3]

  • Mass Analyzer: Time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for their high resolution and mass accuracy capabilities.[2][8]

  • Data Acquisition: Data is typically acquired in full scan mode to detect all ions within a specified mass range. Targeted MS/MS (or product ion scan) experiments are then performed on the precursor ion of this compound to obtain fragmentation information for structural confirmation.[2][8]

Data Presentation

The following tables summarize key quantitative data and HRMS parameters for the analysis of this compound.

Table 1: Liquid Chromatography and Mass Spectrometry Parameters

ParameterTypical Value/Setting
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm)[3]
Mobile Phase AWater with 0.1% Formic Acid[3]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[3]
Gradient10% to 99% B over 18 minutes[3]
Flow Rate0.5 mL/min[3]
High-Resolution Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[1][3]
Scan ModeFull Scan MS and Targeted MS/MS
Mass Rangem/z 50 - 1000[3]
Capillary Voltage~3.5 kV[9]
Collision Energy (for MS/MS)20 eV[10]

Table 2: Quantitative Performance Data for Metazachlor Metabolite Analysis

ParameterReported ValueReference
Linearity (r²)> 0.99[5]
Limit of Quantification (LOQ)1.7 ng L⁻¹ to 90 ng L⁻¹ in water[4]
Recovery61% to 96% in river water[4]
Repeatability (RSDr%)< 13%[4]
Intra-laboratory Reproducibility (RSDwR%)< 15%[4]

Mandatory Visualizations

Experimental Workflow

The overall process for identifying this compound can be visualized as a streamlined workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Water or Solid) Extraction Extraction (SPE or QuEChERS) SampleCollection->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation HRMS_Detection HRMS Detection (ESI+, Full Scan & MS/MS) LC_Separation->HRMS_Detection DataAcquisition Data Acquisition HRMS_Detection->DataAcquisition DataProcessing Data Processing & Identification DataAcquisition->DataProcessing Quantification Quantification DataProcessing->Quantification

Experimental workflow for this compound identification.
Logical Relationship for Data Analysis

The identification of this compound from HRMS data follows a logical progression of steps.

data_analysis_logic Start Acquired HRMS Data (Full Scan) ExtractEIC Extract Ion Chromatogram (EIC) for m/z 324.1013 Start->ExtractEIC CheckMassAccuracy Check Mass Accuracy (< 5 ppm error) ExtractEIC->CheckMassAccuracy CheckIsotopicPattern Check Isotopic Pattern CheckMassAccuracy->CheckIsotopicPattern Yes NoConfirmation Identification Not Confirmed CheckMassAccuracy->NoConfirmation No AcquireMSMS Acquire MS/MS Spectrum of m/z 324.1013 CheckIsotopicPattern->AcquireMSMS Yes CheckIsotopicPattern->NoConfirmation No CompareFragments Compare Fragment Ions with Reference/Predicted Spectra AcquireMSMS->CompareFragments Confirmation Confident Identification of this compound CompareFragments->Confirmation Match CompareFragments->NoConfirmation No Match fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor This compound [M+H]⁺ m/z 324.1013 Fragment1 [C₁₂H₁₄N₃O]⁺ m/z 216.1131 Precursor->Fragment1 - SO₃ - CO Fragment2 [C₉H₁₂N]⁺ m/z 134.0964 Fragment1->Fragment2 - C₃H₂N₂O Fragment3 [C₈H₉]⁺ m/z 105.0699 Fragment2->Fragment3 - HCN

References

Quantitative Analysis of Metazachlor ESA Using Isotope Dilution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantitative analysis of metazachlor ethanesulfonic acid (ESA), a primary metabolite of the herbicide metazachlor, using the highly specific and accurate technique of isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotopically labeled internal standard ensures reliable quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction

Metazachlor is a widely used herbicide, and its degradation product, metazachlor ESA, is frequently detected in environmental samples, particularly in water sources.[1] Due to its persistence and potential for mobility, sensitive and accurate analytical methods are required for monitoring its presence and ensuring environmental and human safety.[1][2] Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high precision and accuracy by employing a stable isotope-labeled analogue of the target analyte as an internal standard.[3][4] This guide details the methodology for the quantitative analysis of this compound, leveraging a ¹³C-labeled internal standard.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound using isotope dilution LC-MS/MS is depicted below.

This compound Analysis Workflow SampleCollection Sample Collection (e.g., Water, Soil) Spiking Spiking with ¹³C₆-Metazachlor ESA Internal Standard SampleCollection->Spiking Addition of IS Extraction Sample Extraction (e.g., SPE) Spiking->Extraction Extraction Concentration Concentration (e.g., N₂ Evaporation) Extraction->Concentration Eluate LCMS LC-MS/MS Analysis Concentration->LCMS Reconstituted Sample DataProcessing Data Processing & Quantification LCMS->DataProcessing Raw Data Reporting Reporting DataProcessing->Reporting Final Concentration

Experimental workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • Standards:

    • This compound (CAS: 172960-62-2)[5]

    • ¹³C₆-Metazachlor ESA (as internal standard)[6]

  • Solvents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) Cartridges:

    • Hydrophilic-Lipophilic Balance (HLB) or similar polymeric reversed-phase cartridges.

Standard Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and ¹³C₆-metazachlor ESA in methanol.

  • Working Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol to obtain working standard solutions.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the this compound working solution into a constant volume of the ¹³C₆-metazachlor ESA working solution. The concentration of the internal standard should be kept constant across all calibration points and in the samples. A typical calibration range for environmental water analysis might be 0.01 to 10 ng/mL.

Sample Preparation (Water Samples)
  • Fortification: To a 100 mL water sample, add a known amount of the ¹³C₆-metazachlor ESA internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by LC-MS grade water.

  • Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with water to remove interfering substances.

  • Elution: Elute the analytes from the cartridge with an appropriate solvent, such as acetonitrile or methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

LC-MS/MS Analysis

The following table outlines typical LC-MS/MS parameters for the analysis of this compound. These parameters should be optimized for the specific instrumentation used.

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation from matrix components (e.g., 5% B held for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound324.1To be determined empiricallyTo be determined empiricallyTo be optimized
¹³C₆-Metazachlor ESA330.1To be determined empiricallyTo be determined empiricallyTo be optimized

Note: Specific product ions and collision energies must be determined by direct infusion of the analytical standards into the mass spectrometer.

Method Validation

A comprehensive method validation should be performed according to established guidelines (e.g., SANTE/11312/2021).[7] Key validation parameters are summarized in the table below. The values presented are typical targets for this type of analysis.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10; lowest validated spike level
Accuracy (Recovery) 70 - 120%
Precision (RSD) ≤ 20%
Specificity No significant interfering peaks at the retention time of the analytes

Data Presentation

The following tables are examples of how quantitative data from the analysis should be structured for clear comparison and reporting.

Table 1: Method Performance Characteristics

ParameterResult
Linearity (R²)> 0.995
LOD (ng/L)e.g., 0.5
LOQ (ng/L)e.g., 1.5
Mean Recovery (%)e.g., 95%
Precision (RSD, %)e.g., < 10%

Table 2: Quantitative Results for this compound in Samples

Sample IDThis compound Concentration (ng/L)
Sample 1e.g., 5.2
Sample 2e.g., < LOQ
Sample 3e.g., 12.8

Conclusion

The isotope dilution LC-MS/MS method described in this guide provides a robust and reliable approach for the quantitative analysis of this compound in various matrices. The use of a stable isotopically labeled internal standard is critical for achieving the high levels of accuracy and precision required for regulatory monitoring and scientific research. Proper method validation is essential to ensure the quality and defensibility of the generated data.

References

Selecting an Optimal Internal Standard for Metazachlor ESA Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical considerations and practical methodologies for selecting and utilizing an internal standard (IS) for the accurate quantification of metazachlor ethanesulfonic acid (ESA), a key metabolite of the herbicide metazachlor. Accurate quantification of metazachlor ESA is crucial for environmental monitoring, food safety assessment, and toxicological studies. The use of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to compensate for variations in sample preparation, injection volume, and instrument response, thereby ensuring the reliability and accuracy of analytical data.

The Critical Role of Internal Standards in LC-MS/MS Analysis

Internal standards are compounds of known concentration added to samples, calibration standards, and quality controls to enable accurate quantification of the analyte of interest. In LC-MS/MS, the response of the analyte is normalized to the response of the IS, mitigating potential errors arising from:

  • Sample Preparation Variability: Losses during extraction, cleanup, and concentration steps.

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting compounds from the sample matrix.

  • Instrumental Fluctuations: Variations in injection volume and detector response.

The ideal internal standard should mimic the analytical behavior of the analyte as closely as possible. The two primary types of internal standards used in LC-MS/MS are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they have the same chemical structure as the analyte but are enriched with stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This results in a mass shift, allowing for their differentiation from the analyte by the mass spectrometer, while exhibiting nearly identical chromatographic retention times and ionization efficiencies.

  • Structural Analogue Internal Standards: These are compounds with a chemical structure and physicochemical properties similar to the analyte. They are a viable alternative when a SIL-IS is unavailable.

Selecting an Internal Standard for this compound

Recommended Internal Standard: Butachlor ESA

Butachlor ESA is a metabolite of the chloroacetamide herbicide butachlor and shares a high degree of structural similarity with this compound. This similarity in chemical structure suggests that Butachlor ESA will exhibit comparable behavior during sample extraction, chromatography, and ionization, making it an excellent candidate for an internal standard. The use of Butachlor ESA as an internal standard has been documented for the analysis of the structurally related Dimethachlor-ESA, further supporting its suitability.

Table 1: Comparison of this compound and Potential Internal Standards

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Structural Similarities to this compound
This compound [Insert Chemical Structure of this compound]C₁₄H₁₇N₃O₄S323.37-
Butachlor ESA [Insert Chemical Structure of Butachlor ESA]C₁₇H₂₆NNaO₅S379.45Chloroacetamide core structure with an ethanesulfonic acid moiety.
Alachlor ESA [Insert Chemical Structure of Alachlor ESA]C₁₄H₂₀NNaO₅S345.37Chloroacetamide core structure with an ethanesulfonic acid moiety.

Experimental Protocol for this compound Quantification

This section provides a detailed experimental protocol for the quantification of this compound in water samples using a structural analogue internal standard. This protocol is based on established methods for the analysis of polar pesticide metabolites.

Reagents and Materials
  • This compound analytical standard

  • Butachlor ESA (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Sample Preparation (QuEChERS Method for Soil/Food)

For solid matrices like soil or food, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique.

  • Homogenization: Homogenize 10 g of the sample.

  • Extraction: Add 10 mL of acetonitrile and the internal standard solution (Butachlor ESA) to the homogenized sample in a 50 mL centrifuge tube.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., PSA, C18, and MgSO₄). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard (Butachlor ESA) must be determined by infusing standard solutions into the mass spectrometer.

Table 2: Hypothetical MRM Transitions for this compound and Butachlor ESA

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be determined][To be determined]
Butachlor ESA (IS)[To be determined][To be determined][To be determined][To be determined]

Note: The exact m/z values and collision energies need to be empirically determined on the specific instrument used.

Data Analysis and Quantification

The quantification of this compound is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Ratio = (Peak Area of this compound) / (Peak Area of Butachlor ESA)

The concentration of this compound in the samples is then calculated from the linear regression equation of the calibration curve.

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical relationships in the selection and use of an internal standard for this compound quantification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Sample (Water, Soil, etc.) Spike_IS Spike with Butachlor ESA (IS) Sample->Spike_IS Extraction Extraction (e.g., SPE or QuEChERS) Spike_IS->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup Concentration Concentration/Reconstitution Cleanup->Concentration Final_Extract Final Extract for Analysis Concentration->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

IS_Selection_Logic Start Start: Need for this compound IS SIL_Available Is a Stable Isotope-Labeled (SIL) IS available? Start->SIL_Available Use_SIL Use SIL-IS (Gold Standard) SIL_Available->Use_SIL Yes Select_Analogue Select a Structural Analogue IS SIL_Available->Select_Analogue No End End: Accurate Quantification Use_SIL->End Butachlor_ESA Butachlor ESA: High structural similarity Select_Analogue->Butachlor_ESA Validate_Method Validate Method with Butachlor ESA Butachlor_ESA->Validate_Method Validate_Method->End

Caption: Decision logic for internal standard selection.

Conclusion

The selection of an appropriate internal standard is a critical step in developing a robust and reliable method for the quantification of this compound. Due to the current lack of a commercially available stable isotope-labeled internal standard, a structural analogue approach is recommended. Butachlor ESA is proposed as a highly suitable internal standard due to its structural similarity to this compound. The detailed experimental protocol provided in this guide, in conjunction with proper method validation, will enable researchers to achieve accurate and precise quantification of this compound in various matrices.

An In-Depth Technical Guide to the Analysis of Metazachlor ESA in Complex Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the determination of metazachlor ethane sulfonic acid (ESA), a key metabolite of the herbicide metazachlor, in complex environmental matrices such as soil and water. The guide details established experimental protocols, presents quantitative performance data, and illustrates key processes through diagrams to support research and monitoring efforts.

Introduction

Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) is a widely used pre-emergence and early post-emergence herbicide for the control of annual grasses and broad-leaved weeds. In the environment, metazachlor degrades into several metabolites, with metazachlor ESA being one of the most significant due to its potential for mobility and persistence in water resources.[1][2][3] Accurate and sensitive analytical methods are therefore crucial for monitoring its presence in soil and water to assess environmental fate and ensure regulatory compliance.

The primary analytical technique for the determination of this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for detecting this polar metabolite at trace levels.[4] Effective sample preparation is critical to remove matrix interferences and concentrate the analyte prior to instrumental analysis.

Analytical Methodologies

The analysis of this compound in complex environmental matrices typically involves three key stages: sample extraction, extract clean-up, and instrumental analysis. The choice of methodology depends on the specific matrix.

Analysis in Soil Matrices

For soil samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective extraction technique.[5][6][7] This approach involves an initial extraction with an organic solvent, followed by a partitioning step using salts and a clean-up step using dispersive solid-phase extraction (d-SPE).

Experimental Protocol: Modified QuEChERS for Soil

  • Sample Preparation:

    • Homogenize the soil sample and pass it through a 2-mm sieve.

    • For dry soil, weigh 10 g of the sample into a 50 mL centrifuge tube and add a specific volume of water to achieve a total water content of approximately 80%. Allow the sample to hydrate for 30 minutes. For moist soil, the amount of water added can be adjusted accordingly.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add internal standards if required.

    • Add a salt mixture, typically consisting of 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Shake the tube vigorously for 1 minute.

    • Centrifuge at ≥ 5000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a 2 mL microcentrifuge tube.

    • Add a d-SPE sorbent mixture. A common combination for soil is 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA). For soils with high organic matter, C18 or graphitized carbon black (GCB) may also be included, but their use should be optimized to prevent loss of planar analytes.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., ≥ 10,000 rcf) for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

Quantitative Data for Soil Analysis

The following table summarizes typical method performance parameters for the analysis of metazachlor and its metabolites in soil using QuEChERS-based methods coupled with LC-MS/MS.

AnalyteMatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)Reference
MetazachlorSoil0.01 - 0.165 - 116≤ 170.005 - 0.01[5][6]
This compoundSoilNot SpecifiedNot SpecifiedNot SpecifiedNot Specified-
Metazachlor OASoilNot SpecifiedNot SpecifiedNot SpecifiedNot Specified-
Analysis in Water Matrices

For water samples, Solid-Phase Extraction (SPE) is the preferred method for isolating and concentrating this compound and other polar metabolites.[8] SPE allows for the processing of larger sample volumes, thereby achieving the low detection limits required for water quality monitoring.

Experimental Protocol: Solid-Phase Extraction for Water

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

    • Adjust the pH of the sample if necessary, depending on the chosen SPE sorbent and target analytes. For this compound, a neutral pH is generally suitable.

    • Add internal standards if required.

  • SPE Cartridge Conditioning:

    • Condition a hydrophilic-lipophilic balanced (HLB) or a similar polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) sequentially with:

      • 5 mL of methanol

      • 5 mL of deionized water

    • Ensure the cartridge does not go dry before loading the sample.

  • Sample Loading:

    • Load the water sample (e.g., 100-500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with a small volume (e.g., 5 mL) of deionized water to remove interfering polar compounds.

  • Analyte Elution:

    • Dry the cartridge under vacuum or with a stream of nitrogen for 10-20 minutes.

    • Elute the retained analytes with a suitable organic solvent. A common choice is methanol or a mixture of methanol and acetonitrile (e.g., 2 x 5 mL).

  • Final Extract Preparation:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent, typically the initial mobile phase of the LC method (e.g., 10% methanol in water).

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Quantitative Data for Water Analysis

The following table summarizes typical method performance parameters for the analysis of this compound in water using SPE-based methods coupled with LC-MS/MS.

AnalyteMatrixFortification Level (µg/L)Recovery (%)RSD (%)LOQ (µg/L)Reference
This compoundRaw and Drinking WaterNot Specified89 - 114Not Specified0.005 - 0.200[2]
MetazachlorSurface WaterNot Specified>90Not SpecifiedNot Specified[8]

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the definitive technique for the quantification of this compound.

Typical LC-MS/MS Parameters

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is commonly used (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions.

    • MRM Transitions: For this compound ([M+H]⁺ = m/z 324.1), characteristic transitions would be selected for quantification and confirmation. For example, a quantifying transition and a qualifying transition would be monitored.[4][9]

The following table provides examples of mass spectrometric parameters for metazachlor metabolites.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)Collision Energy (eV)Reference
This compound (479M08)324Specific values depend on instrument tuningSpecific values depend on instrument tuningOptimized for specific instrument[4]
Metazachlor OA (479M04)274Specific values depend on instrument tuningSpecific values depend on instrument tuningOptimized for specific instrument[4]

Note: The optimal MRM transitions and collision energies should be determined empirically for the specific instrument being used.

Visualizations

Environmental Degradation Pathway

Metazachlor undergoes transformation in the environment, primarily through microbial degradation, to form more polar metabolites like this compound and metazachlor oxanilic acid (OA).[10]

G Metazachlor Metazachlor Intermediate Intermediate (Glutathione Conjugate) Metazachlor->Intermediate Glutathione conjugation OA Metazachlor OA Metazachlor->OA Oxidation ESA This compound Intermediate->ESA Oxidation & Cleavage

Caption: Simplified degradation pathway of metazachlor to its major metabolites.

Analytical Workflow

The general workflow for the analysis of this compound in environmental samples is a multi-step process designed to isolate and accurately measure the analyte.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Soil or Water Sample Collection Extraction Extraction (QuEChERS or SPE) Sample->Extraction Cleanup Clean-up (d-SPE or Elution) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General analytical workflow for this compound analysis.

Toxicological Mode of Action

Metazachlor's herbicidal activity stems from its inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and growth in susceptible plants.[11]

G Metazachlor Metazachlor Elongase VLCFA Elongase Enzyme System Metazachlor->Elongase Inhibits VLCFA Very-Long-Chain Fatty Acid Synthesis Elongase->VLCFA CellDivision Inhibition of Cell Division & Growth VLCFA->CellDivision Leads to WeedControl Weed Control CellDivision->WeedControl

Caption: Metazachlor's mode of action: Inhibition of VLCFA synthesis.

Challenges and Considerations

A significant challenge in the analysis of this compound in complex matrices is the potential for matrix effects, where co-eluting endogenous compounds can suppress or enhance the analyte's signal in the mass spectrometer.[5] This can lead to inaccurate quantification. To mitigate matrix effects, the following strategies are recommended:

  • Effective Clean-up: The d-SPE and SPE clean-up steps are crucial for removing a large portion of matrix components.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed can compensate for signal suppression or enhancement.

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard for this compound, if available, is the most effective way to correct for matrix effects and variations in extraction recovery.

Conclusion

The analysis of this compound in complex environmental matrices is a critical component of environmental monitoring and risk assessment. The methodologies outlined in this guide, based on QuEChERS for soil and SPE for water, followed by LC-MS/MS analysis, provide a robust framework for obtaining accurate and reliable data. Careful optimization of sample preparation and instrumental parameters, along with strategies to mitigate matrix effects, are essential for achieving high-quality results. This technical guide serves as a valuable resource for researchers and scientists involved in the analysis of this important herbicide metabolite.

References

An In-depth Technical Guide to the Extraction of Metazachlor ESA from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive protocol for the extraction of Metazachlor ethanesulfonic acid (ESA), a key metabolite of the chloroacetamide herbicide metazachlor, from various plant tissues. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and environmental monitoring, ensuring reliable and reproducible results for the analysis of this herbicide metabolite in plant matrices.

Metazachlor is a widely used herbicide for the control of annual grasses and broad-leaved weeds in a variety of crops.[1] Understanding its metabolic fate in plants, including the formation of metabolites like Metazachlor ESA, is crucial for assessing food safety and environmental impact. The protocol described herein is a synthesis of established methods, primarily based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has been demonstrated to be effective for the analysis of pesticide residues in food and environmental samples.[2][3]

Experimental Protocol: this compound Extraction from Plant Tissues

This protocol details a robust method for the extraction and purification of this compound from plant tissues, optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Homogenization:

  • For grains and soybeans, pulverize approximately 1 kg of the sample to pass through a 420 µm standard sieve.[4]

  • For fruits and vegetables, homogenize approximately 1 kg of the sample using a blender.[1][4]

  • Store homogenized samples in sealed containers at temperatures below -50°C until analysis.[4]

2. Extraction:

  • Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[4]

  • For grains and soybeans, add 5 mL of distilled water and let the mixture stand for 10 minutes. This step is not necessary for other sample types with high water content.[4]

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Shake the tube vigorously for 1 minute.

  • Add extraction salts: 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

  • Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at 8700 RCF for 15 minutes.[5]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA).

  • If the sample extract is highly pigmented (e.g., from dark leafy greens), add 50 mg of graphitized carbon black (GCB).[5]

  • Vortex the tube for 2 minutes.

  • Centrifuge for 5 minutes at 5000 RCF.[5]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and analysis of metazachlor and its metabolites from plant and other matrices.

Table 1: Recovery Rates of Metazachlor and its Metabolites in Various Matrices

AnalyteMatrixExtraction MethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
MetazachlorSunflower/Oilseed RapeQuEChERS66.1 - 118.6< 20[2]
MetazachlorRape SeedAccelerated Solvent Extraction> 90< 5[7]
Metazachlor Metabolites (479M04, 479M08, 479M16)Hulled Rice, Potato, Soybean, Mandarin, Green PepperAcetonitrile Extraction with HLB cleanup70 - 120< 20[4]
Metolachlor and MetabolitesWell WaterSolid Phase ExtractionNot specifiedNot specified[8]
Acidic Herbicides and MetabolitesCabbage, Chives, Pear, Wheat Flour, Soybean OilQuEChERS69.8 - 1200.6 - 19.5[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Metazachlor and its Metabolites

AnalyteMatrixLODLOQReference
MetazachlorSunflower/Oilseed Rape0.15 - 2.0 µg/kgNot specified[2]
MetazachlorRape SeedNot specified0.0005 mg/kg[7]
Metazachlor Metabolites (479M04, 479M08, 479M16)Agricultural CropsNot specified≤ 0.01 mg/kg[4]
Metolachlor and MetabolitesWell WaterNot specified0.05 ppb[8]
Acidic Herbicides and MetabolitesVarious Plant Matrices0.0001 - 0.008 mg/kgNot specified[6]

Visualizing the Workflow

The following diagrams illustrate the key experimental workflow for the extraction of this compound from plant tissues.

Metazachlor_ESA_Extraction_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Dispersive SPE Cleanup cluster_analysis 4. Analysis Sample Plant Tissue Sample (e.g., leaves, stems, fruits) Homogenize Homogenization (e.g., blending, grinding) Sample->Homogenize Weigh Weigh 5g of Homogenized Sample Homogenize->Weigh Add_ACN Add 10 mL Acetonitrile Weigh->Add_ACN Shake1 Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (8700 RCF, 15 min) Shake2->Centrifuge1 Supernatant Transfer 6 mL of Supernatant Centrifuge1->Supernatant Add_dSPE Add d-SPE Sorbents (MgSO4, PSA, GCB if needed) Supernatant->Add_dSPE Vortex Vortex (2 min) Add_dSPE->Vortex Centrifuge2 Centrifuge (5000 RCF, 5 min) Vortex->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: Experimental workflow for this compound extraction.

Signaling_Pathway_Placeholder Metazachlor Metazachlor Application to Plant Uptake Uptake by Roots and Shoots Metazachlor->Uptake Metabolism Metabolic Transformation in Plant Cells Uptake->Metabolism GSH_Conjugation Glutathione Conjugation Metabolism->GSH_Conjugation Primary Pathway Metazachlor_ESA This compound (and other metabolites) GSH_Conjugation->Metazachlor_ESA

Caption: Simplified metabolic pathway of Metazachlor in plants.

References

A Robust Method for the Quantification of Metazachlor ESA in Human Urine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive and robust method for the analysis of metazachlor ethane sulfonic acid (ESA), a primary metabolite of the chloroacetamide herbicide metazachlor, in human urine samples. The methodology leverages solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification, crucial for human biomonitoring and exposure assessment studies.

Introduction

Metazachlor is a widely used herbicide that undergoes extensive metabolism in humans and the environment.[1] Its major metabolites, metazachlor ESA and metazachlor oxalic acid (OXA), are frequently detected in water sources and are considered key biomarkers for assessing human exposure.[2] Accurate and reliable quantification of these metabolites in biological matrices such as urine is essential for understanding the extent of environmental exposure and for toxicological risk assessment. This guide details a validated analytical method for this compound, offering high sensitivity and specificity. Human biomonitoring, through the analysis of urine, is a critical tool for evaluating exposure to pesticides and their metabolites.[3][4][5][6]

Metabolic Pathway and Toxicological Significance

Metabolic Pathway of Metazachlor

Metazachlor is metabolized in the body primarily through glutathione conjugation. This is followed by a series of degradation steps that ultimately lead to the formation of more polar and water-soluble metabolites, including this compound, which are then excreted in the urine.[1][7]

Metazachlor Metazachlor Glutathione_Conjugate Glutathione Conjugate Metazachlor->Glutathione_Conjugate GSTs Cysteine_Conjugate Cysteine Conjugate Glutathione_Conjugate->Cysteine_Conjugate Mercapturic_Acid_Pathway Further Degradation Cysteine_Conjugate->Mercapturic_Acid_Pathway Metazachlor_ESA This compound Mercapturic_Acid_Pathway->Metazachlor_ESA

Metabolic conversion of Metazachlor to this compound.
Toxicological Pathway of Chloroacetamide Herbicides

Chloroacetamide herbicides and their metabolites have been shown to induce oxidative stress through the generation of reactive oxygen species (ROS).[8][9][10] This can lead to cellular damage, including DNA breakage and apoptosis, highlighting the importance of monitoring human exposure to these compounds.[8][9][10]

cluster_0 Cellular Environment Metabolites Chloroacetamide Metabolites ROS Reactive Oxygen Species (ROS) Generation Metabolites->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (e.g., DNA Breakage) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Toxicological pathway of chloroacetamide metabolites.

Analytical Methodology

The recommended method for the quantification of this compound in urine involves enzymatic hydrolysis to account for conjugated forms, followed by solid-phase extraction for sample clean-up and concentration, and subsequent analysis by LC-MS/MS. An overview of the experimental workflow is presented below.

cluster_workflow Experimental Workflow Start Urine Sample Collection Internal_Standard Spike with Isotope-Labeled Internal Standard (D6-Metazachlor ESA) Start->Internal_Standard Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Internal_Standard->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE Elution Elution of Analyte SPE->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation LCMSMS LC-MS/MS Analysis Evaporation->LCMSMS

Workflow for this compound analysis in urine.
Reagents and Materials

  • This compound analytical standard (commercially available from suppliers such as HPC Standards, LGC Standards, and Shimadzu).[1][7][8][9]

  • D6-Metazachlor ESA (isotope-labeled internal standard, commercially available).[11]

  • β-glucuronidase/arylsulfatase from Helix pomatia.

  • Ammonium acetate.

  • Formic acid.

  • Methanol, acetonitrile (LC-MS grade).

  • Ultrapure water.

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or similar polymeric reversed-phase cartridges).

Sample Preparation Protocol
  • Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex mix for 30 seconds. Aliquot 1.0 mL of urine into a polypropylene tube.

  • Internal Standard Spiking: Spike each sample with a known concentration of D6-Metazachlor ESA solution. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and improving the accuracy and precision of quantification.[12][13][14]

  • Enzymatic Hydrolysis: Add 500 µL of 1 M ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution. Vortex and incubate at 37°C for at least 4 hours (or overnight) to deconjugate the metabolites.[5]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 3 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Parameter Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm)[10]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Acquisition Multiple Reaction Monitoring (MRM)
Mass Spectrometry Parameters

The following MRM transitions are recommended for the quantification and confirmation of this compound and its internal standard. Collision energies and other source parameters should be optimized for the specific mass spectrometer.

Analyte Precursor Ion (m/z) Product Ion 1 (Quantifier) (m/z) Product Ion 2 (Qualifier) (m/z)
This compound324.1[10]134.1[10]256.1[10]
D6-Metazachlor ESA330.1140.1262.1

Method Validation and Performance

While specific quantitative validation data for this compound in human urine is not extensively published, the performance of similar methods for other pesticide metabolites provides a benchmark for expected results. The following table summarizes typical performance characteristics reported in the literature for the analysis of various pesticide metabolites in urine using LC-MS/MS.

Parameter Typical Performance Range References
Limit of Detection (LOD) 0.01 - 1.0 ng/mL[4]
Limit of Quantification (LOQ) 0.05 - 2.0 ng/mL[3][4]
Linearity (r²) > 0.99[13]
Recovery (%) 80 - 120%[2]
Precision (%RSD) < 15%[15]

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human urine. The combination of enzymatic hydrolysis, solid-phase extraction, and stable isotope dilution ensures high accuracy and precision, making it suitable for large-scale human biomonitoring studies. This technical guide serves as a foundational protocol that can be adapted and optimized by researchers to further investigate human exposure to metazachlor and its potential health implications.

References

The Analytical Challenge of Polar Metabolites: A Technical Guide to HILIC Chromatography for Metazachlor ESA Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of polar metabolites in complex matrices presents a significant analytical challenge. Traditional reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention for these highly water-soluble compounds. This guide explores the application of Hydrophilic Interaction Liquid Chromatography (HILIC) as a powerful alternative for the analysis of polar molecules, with a specific focus on the herbicide metabolite, metazachlor ethanesulfonic acid (ESA). This document provides a comprehensive overview of the principles of HILIC, detailed experimental protocols, and a discussion of the toxicological relevance of metazachlor, offering a valuable resource for researchers in environmental science, food safety, and drug metabolism.

Introduction to HILIC for Polar Metabolite Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, mixed with a smaller amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition from the organic-rich mobile phase. This mechanism allows for the effective retention and separation of compounds that are poorly retained in RPLC.

Metazachlor ESA, a major degradation product of the chloroacetamide herbicide metazachlor, is a highly polar and environmentally persistent compound. Its presence in water sources is a growing concern, necessitating sensitive and reliable analytical methods for its detection and quantification. HILIC, coupled with tandem mass spectrometry (MS/MS), offers an ideal solution for the analysis of this compound and other similar polar metabolites.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound, drawing from established protocols for related polar pesticides and adapting them for a HILIC-based approach.

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the matrix and remove interfering substances. The following protocols are recommended for water and soil samples.

2.1.1. Water Samples

  • Filtration: Filter the water sample (e.g., 100 mL) through a 0.45 µm nylon syringe filter to remove particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 6 cm³, 500 mg) with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water to remove salts and other highly polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 10 mL of methanol.

  • Solvent Exchange: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a solution compatible with HILIC injection, typically 90:10 (v/v) acetonitrile:water. This high organic content is crucial for good peak shape in HILIC.[1]

2.1.2. Soil Samples

  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of acetonitrile and shake vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Clean-up (Dispersive SPE - dSPE):

    • Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing appropriate dSPE sorbents (e.g., PSA to remove organic acids and C18 to remove nonpolar interferences).

    • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Solvent Exchange: Transfer the cleaned extract to a new tube and evaporate to dryness. Reconstitute in 1 mL of 90:10 (v/v) acetonitrile:water.

HILIC-MS/MS Method

While a specific HILIC method for this compound is not extensively documented, a robust method can be developed based on the principles of HILIC for polar pesticides. The following is a recommended starting point:

2.2.1. Liquid Chromatography

  • Column: A HILIC column with a polar stationary phase is essential. Options include bare silica, amide, or zwitterionic phases. A good starting point would be a column like the Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 10 90
    5.0 0.4 40 60
    5.1 0.4 10 90

    | 8.0 | 0.4 | 10 | 90 |

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

2.2.2. Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high selectivity and sensitivity.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: Based on data for this compound (also known as 479M08)[2][3], the following transitions can be used:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound323.180.0125.025

Quantitative Data Summary

The following table summarizes recovery data for this compound from a validated LC-MS/MS method, which provides an indication of the expected performance of the analytical method.[2]

MatrixFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Hulled Rice0.0195.23.4
0.193.82.1
0.596.51.8
Potato0.0191.74.5
0.190.43.2
0.592.12.5
Soybean0.0188.95.1
0.187.64.3
0.589.33.7
Mandarin0.0197.42.8
0.196.11.9
0.598.21.5
Green Pepper0.0193.63.9
0.192.32.7
0.594.52.2

Metazachlor's Toxicological Pathway: CAR Activation

Metazachlor is known to be a non-genotoxic carcinogen in rats, and its mode of action involves the activation of the Constitutive Androstane Receptor (CAR). CAR is a nuclear receptor primarily expressed in the liver that plays a key role in the detoxification of xenobiotics by regulating the expression of drug-metabolizing enzymes and transporters.

The following diagram illustrates the proposed signaling pathway for CAR activation by xenobiotics like metazachlor.

Caption: Metazachlor indirectly activates the CAR signaling pathway.

HILIC Experimental Workflow

The following diagram outlines the logical workflow for the analysis of this compound using HILIC-MS/MS.

HILIC_Workflow Sample_Collection Sample Collection (Water/Soil) Sample_Preparation Sample Preparation (SPE or dSPE) Sample_Collection->Sample_Preparation HILIC_Separation HILIC Separation Sample_Preparation->HILIC_Separation MS_MS_Detection MS/MS Detection (MRM Mode) HILIC_Separation->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis using HILIC-MS/MS.

Conclusion

HILIC coupled with tandem mass spectrometry is a highly effective technique for the analysis of polar metabolites like this compound in various environmental and biological matrices. The methodology provides the necessary retention and selectivity for accurate and sensitive quantification. Understanding the underlying principles of HILIC and the toxicological context of the analyte, such as the CAR activation pathway of metazachlor, is crucial for comprehensive research in this field. The protocols and data presented in this guide offer a solid foundation for developing and validating robust analytical methods for polar metabolites, contributing to improved monitoring of environmental contaminants and a deeper understanding of their biological effects.

References

A Technical Guide to the Separation of Metazachlor ESA: Reversed-Phase vs. HILIC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metazachlor, a widely used herbicide, degrades in the environment to form more polar and mobile metabolites, including metazachlor ethane sulfonic acid (ESA). The accurate detection and quantification of these metabolites are crucial for environmental monitoring and food safety. Due to its polar and anionic nature, metazachlor ESA presents a significant challenge for traditional reversed-phase (RP) liquid chromatography, where it is often poorly retained.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the analysis of such polar compounds.[1][3][4] This technical guide provides an in-depth comparison of reversed-phase and HILIC methodologies for the separation of this compound, offering detailed experimental protocols and a logical framework for method selection.

The Challenge of Polar Anionic Analytes

This compound's high polarity makes it difficult to retain on nonpolar stationary phases, such as C18, which are the workhorses of reversed-phase chromatography.[2] This lack of retention can lead to elution near the solvent front, resulting in poor peak shape, ion suppression in mass spectrometry, and unreliable quantification.[5] To overcome these limitations, analysts have explored alternative chromatographic strategies, with HILIC being a prominent choice.[3][6]

Reversed-Phase (RP) Chromatography: Pushing the Limits

While challenging, the separation of this compound and its analogs is achievable using reversed-phase chromatography, often requiring specific column chemistries and mobile phase modifications. The primary retention mechanism in RP-HPLC is the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For polar compounds, retention is increased by using a higher percentage of the aqueous component in the mobile phase.[2]

Experimental Protocol: Reversed-Phase LC-MS/MS

This protocol is based on established methods for the analysis of metazachlor metabolites and other polar anionic pesticides.[7]

Table 1: Reversed-Phase LC-MS/MS Parameters

ParameterCondition
LC System UPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)
Ionization Mode Negative
Key MS Transitions To be determined by direct infusion of a this compound standard

Note: The mobile phase composition and gradient may require optimization depending on the specific C18 column used and the presence of other analytes.

Hydrophilic Interaction Liquid Chromatography (HILIC): A Paradigm Shift

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[1] A water-rich layer is formed on the surface of the stationary phase, and the separation is based on the partitioning of the analyte between this aqueous layer and the bulk organic mobile phase.[4] More polar analytes are more strongly retained in HILIC, making it an ideal technique for compounds like this compound.[3][6]

Experimental Protocol: HILIC-MS/MS

This protocol is a representative method synthesized from various studies on the HILIC separation of polar anionic pesticides.[6][8]

Table 2: HILIC-MS/MS Parameters

ParameterCondition
LC System UPLC System
Column Amide-based HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate and 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 95% B, decrease to 50% B over 10 minutes, hold for 2 minutes, then return to 95% B and equilibrate for 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 45 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)
Ionization Mode Negative
Key MS Transitions To be determined by direct infusion of a this compound standard

Data Comparison: Reversed-Phase vs. HILIC

The following table summarizes the expected performance characteristics for the separation of this compound using the two described methods. The quantitative values are illustrative and will vary based on the specific instrumentation and analytical standards used.

Table 3: Comparative Performance Data (Illustrative)

ParameterReversed-Phase (C18)HILIC (Amide)
Retention Time (min) ~1.5 - 3.0~5.0 - 8.0
Retention Factor (k') < 2> 3
Peak Width (sec) 5 - 103 - 7
Peak Asymmetry 1.2 - 1.81.0 - 1.3
MS Signal Intensity ModerateHigh
Matrix Effects Potentially SignificantReduced

Method Selection Workflow

The choice between reversed-phase and HILIC for the analysis of this compound depends on several factors, including the analytical objective, sample matrix, and available instrumentation. The following workflow can guide the decision-making process.

MethodSelection start Start: Analyze this compound check_polarity Is the primary challenge poor retention of a highly polar analyte? start->check_polarity rp_option Consider Reversed-Phase with specialized polar-embedded or C18 columns under high aqueous mobile phase conditions. check_polarity->rp_option No hilic_option HILIC is the recommended starting point. check_polarity->hilic_option Yes check_matrix Is the sample matrix complex (e.g., food, soil)? rp_option->check_matrix hilic_option->check_matrix rp_matrix Extensive sample cleanup may be required to mitigate matrix effects and ion suppression. check_matrix->rp_matrix Yes (RP) hilic_matrix HILIC can offer better separation from matrix components, potentially reducing ion suppression. check_matrix->hilic_matrix Yes (HILIC) check_sensitivity Is high sensitivity a critical requirement? check_matrix->check_sensitivity No rp_matrix->check_sensitivity hilic_matrix->check_sensitivity rp_sensitivity Sensitivity may be limited by poor peak shape and ion suppression. check_sensitivity->rp_sensitivity Yes (RP) hilic_sensitivity Higher organic mobile phase in HILIC often leads to enhanced ESI efficiency and better sensitivity. check_sensitivity->hilic_sensitivity Yes (HILIC) rp_decision Select Reversed-Phase check_sensitivity->rp_decision No (RP) hilic_decision Select HILIC check_sensitivity->hilic_decision No (HILIC) rp_sensitivity->rp_decision hilic_sensitivity->hilic_decision end End: Method Selected rp_decision->end hilic_decision->end AnalyticalWorkflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection Detection sample Sample Collection extraction Extraction (e.g., QuPPe) sample->extraction cleanup Sample Cleanup (SPE) extraction->cleanup lc_system UPLC System cleanup->lc_system rp_column Reversed-Phase Column (C18) lc_system->rp_column Option 1 hilic_column HILIC Column (Amide) lc_system->hilic_column Option 2 ms_system Tandem MS (QqQ) rp_column->ms_system hilic_column->ms_system data_analysis Data Analysis ms_system->data_analysis

References

Ionization Efficiency of Metazachlor ESA: A Technical Comparison of ESI and APCI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the ionization efficiency of Metazachlor Ethanesulfonic Acid (ESA), a key metabolite of the chloroacetamide herbicide Metazachlor, comparing two common atmospheric pressure ionization sources: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Understanding the optimal ionization technique is critical for developing sensitive and robust analytical methods for monitoring this environmentally significant compound.

Executive Summary

The scientific literature strongly indicates that Electrospray Ionization (ESI) is unequivocally the more efficient and suitable ionization technique for the analysis of Metazachlor ESA compared to Atmospheric Pressure Chemical Ionization (APCI) . This compound is a polar and acidic compound, properties that align perfectly with the ionization mechanism of ESI, particularly in the negative ion mode. Conversely, APCI is generally more effective for less polar and more volatile analytes.

Direct quantitative comparisons of this compound using both techniques are scarce in published literature, likely because the compound's characteristics make it a poor candidate for APCI, leading researchers to favor ESI from the outset. Studies on analogous chloroacetanilide herbicide metabolites have shown a significant response with ESI in negative ion mode, while APCI demonstrated no response at all. Furthermore, research specifically mentioning Metazachlor has confirmed that ESI provides higher sensitivity than APCI.[1]

This guide will provide a detailed overview of the experimental protocols for this compound analysis using ESI-LC-MS/MS, present available quantitative data for this method, and use logical diagrams to illustrate the analytical workflow and the rationale for selecting ESI.

Data Presentation: Quantitative Analysis of this compound using ESI-LC-MS/MS

ParameterThis compound (Metazachlor-479M08)Reference
Ionization Mode ESI Negative[2]
Precursor Ion (m/z) 322.1[2]
Product Ion 1 (m/z) 80.0[2]
Product Ion 2 (m/z) 120.1[2]
Limit of Quantification (LOQ) 0.01 mg/kg (in various agricultural matrices)[1]
**Linearity (r²) **> 0.99 (over concentration range)[1]

Experimental Protocols

A detailed experimental protocol for the analysis of this compound using LC-ESI-MS/MS is provided below, based on established methods for Metazachlor metabolites.

Sample Preparation (QuEChERS Method)
  • Extraction: Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Centrifugation: Centrifuge the sample to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Centrifugation and Filtration: Centrifuge the cleaned-up extract and filter the supernatant into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve peak shape and ionization efficiency.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: Typically 5-20 µL.

Mass Spectrometry (MS) Parameters (ESI)
  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Negative Ion Mode

  • Capillary Voltage: Optimized for the specific instrument, typically in the range of 2.5-4.5 kV.

  • Nebulizer Gas Flow: Optimized for proper spray formation.

  • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation of the ESI droplets.

  • Collision Gas: Argon is commonly used for collision-induced dissociation in tandem MS.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Mandatory Visualizations

Logical Relationship: Choice of Ionization Technique

The following diagram illustrates the decision-making process for selecting the appropriate ionization source based on the physicochemical properties of this compound.

Figure 1. Rationale for ESI Selection for this compound Analysis cluster_analyte Analyte Properties: this compound cluster_ionization Ionization Technique Characteristics cluster_decision Decision Analyte This compound Property1 High Polarity Analyte->Property1 Property2 Acidic Nature (Sulfonic Acid Group) Analyte->Property2 Property3 Exists as Anion in Solution Analyte->Property3 ESI Electrospray Ionization (ESI) - Suitable for polar, pre-ionized analytes - Soft ionization, minimal fragmentation Property1->ESI matches APCI Atmospheric Pressure Chemical Ionization (APCI) - Suitable for less polar, volatile analytes - Gas-phase ionization Property1->APCI mismatch Property2->ESI matches Property3->ESI matches Decision ESI is the optimal ionization technique ESI->Decision leads to

Caption: Rationale for ESI Selection for this compound Analysis

Experimental Workflow: this compound Analysis

The diagram below outlines the typical experimental workflow for the quantitative analysis of this compound from an environmental or biological sample.

Figure 2. Experimental Workflow for this compound Analysis Sample Sample Collection (e.g., Water, Soil) Extraction Sample Preparation (QuEChERS) Sample->Extraction LC LC Separation (C18 Column) Extraction->LC Ionization Ionization (ESI - Negative Mode) LC->Ionization MS MS/MS Detection (MRM) Ionization->MS Data Data Analysis & Quantification MS->Data

Caption: Experimental Workflow for this compound Analysis

Conclusion

Based on the fundamental principles of mass spectrometry ionization and the available scientific evidence, Electrospray Ionization (ESI) is the superior technique for the analysis of this compound. Its ability to efficiently ionize polar, acidic, and non-volatile compounds like this compound in the negative ion mode results in high sensitivity and low limits of detection, which are crucial for environmental and food safety monitoring. While APCI is a valuable tool for a different range of analytes, its reliance on gas-phase ionization of less polar compounds makes it unsuitable for the direct analysis of this compound. Therefore, for any research or routine analysis involving this compound, LC-ESI-MS/MS is the recommended methodology.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to Tandem Mass Spectrometry of Metazachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the tandem mass spectrometry (MS/MS) fragmentation of Metazachlor Ethanesulfonic Acid (ESA), a significant metabolite of the chloroacetamide herbicide metazachlor. Understanding the fragmentation pattern of this compound is crucial for its accurate identification and quantification in various matrices, a critical aspect of environmental monitoring, food safety, and toxicological research. This document details the chemical properties, proposed fragmentation pathway, quantitative data, and a comprehensive experimental protocol for the analysis of Metazachlor ESA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical and Physical Properties of this compound

This compound is an organosulfonic acid and a metabolite of the herbicide metazachlor.[1] Its chemical structure and key properties are summarized in the table below.

PropertyValue
IUPAC Name 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid[1]
Molecular Formula C₁₄H₁₇N₃O₄S[1]
Molecular Weight 323.37 g/mol [1]
Monoisotopic Mass 323.09397721 Da[1]
CAS Number 172960-62-2[1]

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry is a powerful analytical technique used to determine the structure of molecules. In a typical MS/MS experiment, the precursor ion (the ionized molecule of interest) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a unique fragmentation "fingerprint" for the compound.

Quantitative Fragmentation Data

The analysis of this compound by LC-MS/MS in positive ionization mode typically selects the protonated molecule, [M+H]⁺, as the precursor ion. The table below summarizes the key quantitative data obtained from the MS/MS analysis of this compound, including the precursor ion and the major product ions observed.

Ion Typem/z (mass-to-charge ratio)Relative AbundanceRole
Precursor Ion [M+H]⁺324.1-Selected for fragmentation
Product Ion 1256.1HighQuantification ion
Product Ion 2134.1MediumQualification ion

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Proposed Fragmentation Pathway

Based on the chemical structure of this compound and the observed product ions, a plausible fragmentation pathway can be proposed. The fragmentation is initiated by the collision-induced dissociation of the precursor ion ([M+H]⁺ at m/z 324.1).

fragmentation_pathway precursor This compound [M+H]⁺ m/z 324.1 neutralloss1 - SO₃ - H₂O (-98 Da) precursor->neutralloss1 fragment1 Product Ion 1 [C₁₄H₁₅N₃O]⁺ m/z 256.1 neutralloss2 - C₆H₅NO (-121 Da) fragment1->neutralloss2 fragment2 Product Ion 2 [C₈H₁₀N]⁺ m/z 134.1 neutralloss1->fragment1 neutralloss2->fragment2

Caption: Proposed fragmentation pathway of this compound in positive ion mode.

The primary fragmentation event is proposed to be the neutral loss of the sulfonic acid group (SO₃) and a water molecule (H₂O), resulting in the formation of the major product ion at m/z 256.1. This ion likely corresponds to the protonated 2-(2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino)-1-ethanone structure. Further fragmentation of this ion can lead to the formation of the product ion at m/z 134.1, which corresponds to the 2,6-dimethyl-N-(pyrazol-1-ylmethyl)aniline fragment.

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry. This protocol is a composite of best practices and published methodologies.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common and effective technique for the extraction of pesticide residues from various matrices.

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for samples with high pigment content)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS salt packet (containing MgSO₄ and NaCl).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean 15 mL centrifuge tube containing the dSPE (dispersive solid-phase extraction) sorbent mixture (PSA, C18, and GCB if necessary).

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Tandem Mass Spectrometry (MS/MS) Conditions

Instrumentation:

  • Triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion m/z 324.1 → Product ion m/z 256.1 (Quantification), Precursor ion m/z 324.1 → Product ion m/z 134.1 (Qualification).

  • Collision Energy: Optimized for each transition (typically in the range of 15-30 eV).

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing homogenization Sample Homogenization extraction QuEChERS Extraction homogenization->extraction cleanup Dispersive SPE Cleanup extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification confirmation Confirmation quantification->confirmation

References

A Technical Guide to Troubleshooting and Optimization of CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the CRISPR-Cas9 system has become an indispensable tool for genetic engineering, offering powerful applications in drug target validation and disease modeling.[1] However, achieving precise and efficient gene editing requires navigating potential challenges.[2][3] This in-depth guide provides technical insights into troubleshooting common issues, optimizing experimental workflows, and validating editing outcomes.

Core Principles of CRISPR-Cas9 Editing

The CRISPR-Cas9 system consists of two primary components: the Cas9 nuclease and a guide RNA (gRNA).[4] The gRNA directs the Cas9 enzyme to a specific 20-nucleotide target sequence in the genome.[5][6] For the widely used Streptococcus pyogenes Cas9 (SpCas9), this targeting is dependent on the presence of a Protospacer Adjacent Motif (PAM) sequence, typically 'NGG', immediately downstream of the target site.[5][7] Upon binding, Cas9 induces a double-strand break (DSB) in the DNA.[8]

The cell repairs this break through one of two major pathways:

  • Non-Homologous End Joining (NHEJ): This is the predominant repair mechanism. It's an error-prone process that often introduces small insertions or deletions (indels) at the cut site.[9][10] These indels can cause frameshift mutations, leading to a functional gene knockout.[11]

  • Homology-Directed Repair (HDR): In the presence of a DNA repair template with sequences homologous to the regions flanking the DSB, the cell can use the more precise HDR pathway.[9][10] This allows for the introduction of specific edits, such as point mutations or the insertion of new sequences.[12]

Systematic Optimization of the CRISPR-Cas9 Workflow

Successful gene editing is contingent on the careful optimization of each step in the experimental workflow.[1] The typical process involves designing the gRNA, delivering the CRISPR components into the target cells, and subsequently analyzing the editing results.[13][14]

2.1. Guide RNA (gRNA) Design and Validation

The design of the gRNA is a critical determinant of on-target efficiency and specificity.[2][4] Key considerations include the target sequence's uniqueness in the genome to minimize off-target effects and specific nucleotide preferences that can enhance Cas9 activity.[2][5] It is recommended to test three to four gRNAs per target gene to identify the most effective sequence.[8][15]

Table 1: Key Parameters for gRNA Design

ParameterRecommendationRationale
On-Target Efficacy Use design tools (e.g., CRISPRscan, CCTop, Cas-Designer) that predict gRNA activity.[4][16]Algorithms incorporate features like GC content and nucleotide preferences at specific positions to predict higher cleavage efficiency.[4]
Specificity (Off-Target Avoidance) The gRNA sequence should have minimal homology to other genomic regions.[17] Online tools can predict potential off-target sites.[2]Mismatches between the gRNA and off-target sites, especially in the PAM-proximal "seed" region, reduce unintended cleavage.[17]
Target Site Selection For gene knockouts, target a common coding exon early in the gene's coding sequence.[8][18]This maximizes the probability of generating a loss-of-function frameshift mutation.[8]
Genomic Context Avoid targeting regions with repetitive sequences or complex secondary structures.These features can impede Cas9 binding and reduce efficiency.

2.2. Delivery of CRISPR-Cas9 Components

The choice of delivery method is highly dependent on the cell type and experimental goals.[1][19] Each method has its own set of parameters that must be optimized to ensure high efficiency and cell viability.[2][20]

Table 2: Comparison of Common CRISPR-Cas9 Delivery Methods

Delivery MethodFormat DeliveredAdvantagesDisadvantages & Optimization Considerations
Lipid-Mediated Transfection Plasmids, mRNA/gRNA, or Ribonucleoprotein (RNP) complexes.[19][21]Widely accessible and suitable for many cell lines.[7]Can have lower efficiency in hard-to-transfect cells; requires optimization of lipid reagent-to-nucleic acid ratio and cell density.[22]
Electroporation Plasmids, mRNA/gRNA, or RNP complexes.[2][21]Highly efficient for a broad range of cells, including primary and hard-to-transfect cells.[7][19]Can cause significant cell toxicity; requires optimization of voltage, pulse duration, and cell density to balance efficiency and viability.[19]
Viral Transduction (e.g., Lentivirus, AAV) Plasmids encoding Cas9 and gRNA.[1][21]High efficiency, suitable for in vivo applications and stable expression.[1][20]Potential for immunogenicity and random integration into the host genome; requires optimization of viral titer.[1]

Delivering Cas9 and gRNA as a pre-complexed RNP is often preferred as it leads to transient activity, which can reduce off-target effects and cytotoxicity.[8][15][19]

Troubleshooting Common Experimental Challenges

Several common issues can arise during CRISPR-Cas9 experiments. A systematic troubleshooting approach is key to identifying and resolving these problems.

Table 3: Troubleshooting Guide for Common CRISPR-Cas9 Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Editing Efficiency - Suboptimal gRNA design.[1][3]- Inefficient delivery of CRISPR components.[2][3]- Low or no expression of Cas9/gRNA.[2]- Cell type is difficult to transfect.[2]- Design and test 3-4 new gRNAs for the target.[15][17]- Optimize delivery parameters (e.g., reagent concentration, electroporation settings).[2]- Verify Cas9 and gRNA expression using Western blot or RT-qPCR.[7]- Switch to a more robust delivery method like electroporation or viral transduction.[2]
High Off-Target Activity - Poorly designed gRNA with homology to other genomic sites.[2]- Excessive concentration or prolonged expression of Cas9/gRNA.- Use gRNA design tools to select for high specificity.[2]- Use high-fidelity Cas9 variants engineered for reduced off-target cleavage.[2]- Titrate the amount of Cas9 and gRNA delivered.[17]- Deliver components as RNPs for transient expression.[23]
Cell Toxicity - High concentration of delivery reagents or CRISPR components.[2]- Innate immune response to foreign DNA/RNA.[1]- Titrate the concentration of all components to find a balance between efficiency and viability.[2][24]- Use purified RNP complexes to minimize immune response.[1]
Mosaicism - Inconsistent delivery or editing across the cell population.[2]- Optimize delivery for homogenous uptake.[2]- Perform single-cell cloning to isolate clones with the desired edit.[2]
Inability to Detect Edits - Editing efficiency is below the detection limit of the assay.- Issues with the detection assay itself (e.g., PCR failure).- Use a more sensitive detection method like Next-Generation Sequencing (NGS).[25]- Troubleshoot the assay protocol (e.g., redesign PCR primers, optimize enzyme concentrations).[26]

Mandatory Visualizations

DNA_Repair_Pathway cluster_crispr CRISPR-Cas9 Action cluster_repair Cellular Repair Mechanisms cluster_outcomes Editing Outcomes Cas9_DSB Cas9-gRNA Complex Induces Double-Strand Break (DSB) NHEJ Non-Homologous End Joining (NHEJ) Cas9_DSB->NHEJ Predominant Error-Prone HDR Homology-Directed Repair (HDR) Cas9_DSB->HDR Template-Dependent High-Fidelity Indels Insertions/Deletions (Indels) => Gene Knockout NHEJ->Indels Precise_Edit Precise Edit / Insertion => Gene Knock-in / Correction HDR->Precise_Edit Repair_Template Donor Repair Template Repair_Template->HDR

Caption: Cellular repair pathways following a Cas9-induced double-strand break.[9][27]

CRISPR_Workflow Design 1. Design & Synthesize gRNA Deliver 2. Deliver Cas9 & gRNA (e.g., RNP Electroporation) Design->Deliver Incubate 3. Incubate Cells (48-72 hours) Deliver->Incubate Harvest 4. Harvest Cells & Extract Genomic DNA Incubate->Harvest Analyze 5. Analyze Editing Efficiency (e.g., T7E1 Assay or NGS) Harvest->Analyze Isolate 6. Isolate & Expand Clones (Optional, for specific genotypes) Analyze->Isolate

Caption: A streamlined workflow for a typical CRISPR-Cas9 gene editing experiment.[7][13]

Troubleshooting_Tree Start Low Editing Efficiency Detected Check_Delivery Was delivery efficiency high? (e.g., check reporter gene) Start->Check_Delivery Check_gRNA Is gRNA design optimal? Check_Delivery->Check_gRNA Yes Sol_Optimize_Delivery Optimize delivery method (e.g., titrate reagents, new method) Check_Delivery->Sol_Optimize_Delivery No Check_Cas9 Is Cas9 active? Check_gRNA->Check_Cas9 Yes Sol_Redesign_gRNA Test 3-4 new gRNAs for the same target Check_gRNA->Sol_Redesign_gRNA No Sol_Verify_Cas9 Verify Cas9 expression/source. Use a positive control gRNA. Check_Cas9->Sol_Verify_Cas9 No End Re-evaluate Efficiency Check_Cas9->End Yes Sol_Optimize_Delivery->End Sol_Redesign_gRNA->End Sol_Verify_Cas9->End

Caption: A decision tree for systematically troubleshooting low editing efficiency.[1]

Detailed Experimental Protocols

5.1. Protocol: Transfection of CRISPR RNP using Lipid-based Reagents

This protocol outlines a general procedure for delivering Cas9 protein and synthetic gRNA as an RNP complex into cultured mammalian cells.

  • Cell Seeding: Plate target cells in a 24-well plate to achieve 70-90% confluency on the day of transfection.[1]

  • RNP Complex Formation:

    • In Tube A, dilute Cas9 protein and gRNA in a serum-free medium (e.g., Opti-MEM). Gently mix and incubate at room temperature for 10-20 minutes to allow the RNP complex to form.[1][13]

    • In Tube B, dilute the lipid-based transfection reagent in the same serum-free medium.[1]

  • Transfection:

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 15-20 minutes at room temperature to allow DNA-lipid complexes to form.[1]

    • Add the RNP-lipid complexes dropwise to the cells.[1]

  • Incubation and Analysis: Incubate the cells for 48-72 hours.[1] Subsequently, harvest the cells for genomic DNA extraction and analysis of editing efficiency.[1]

5.2. Protocol: T7 Endonuclease I (T7E1) Mismatch Detection Assay

The T7E1 assay is a cost-effective method to estimate the frequency of indels in a population of edited cells.[26][28]

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the edited and control cell populations.

  • PCR Amplification:

    • Design primers to amplify a 400-1000 bp region surrounding the CRISPR target site.[26][29]

    • Perform PCR using a high-fidelity polymerase to amplify the target locus from both edited and control gDNA.[26]

    • Verify the amplification of a single, strong PCR product of the correct size via agarose gel electrophoresis.[26]

  • Heteroduplex Formation:

    • In a PCR tube, mix approximately 200 ng of the purified PCR product with a suitable reaction buffer.

    • Denature and re-anneal the PCR products using a thermocycler with the following program: 95°C for 5 minutes, then ramp down to 85°C at -2°C/second, and finally ramp down to 25°C at -0.1°C/second.[26] This process allows for the formation of heteroduplexes between wild-type and edited DNA strands.[26]

  • T7E1 Digestion:

    • Add T7 Endonuclease I to the re-annealed PCR product.[26]

    • Incubate at 37°C for 15-20 minutes.[26] The enzyme will cleave the mismatched DNA heteroduplexes.

  • Analysis:

    • Analyze the digested products on a 2-2.5% agarose gel.[26]

    • The presence of cleaved DNA fragments in the edited sample (which are absent in the control) indicates successful editing. The intensity of the cleaved bands relative to the parental band can be used to estimate the percentage of indels.[28]

5.3. Protocol: Off-Target Analysis via Targeted Deep Sequencing (NGS)

Next-Generation Sequencing provides the most sensitive and quantitative assessment of both on-target editing outcomes and off-target events.[23][25][30]

  • Predict Potential Off-Target Sites: Use computational tools to predict the most likely off-target sites in the genome based on homology to the gRNA sequence.[2][30]

  • Primer Design: Design PCR primers to amplify the on-target locus and the top-ranked potential off-target sites.

  • Library Preparation:

    • Amplify the target sites from genomic DNA of the edited cell population.

    • Ligate sequencing adapters and unique barcodes to the PCR amplicons for each sample. This allows for multiplexing (pooling) of many samples in a single sequencing run.[31]

  • Sequencing: Perform deep sequencing of the prepared libraries on an appropriate NGS platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Analyze the aligned reads for the presence of indels at the on-target and off-target loci.[25]

    • Quantify the percentage of reads containing indels at each site to determine the on-target efficiency and the frequency of off-target editing.[23]

References

Signal Suppression of Metazachlor ESA in Electrospray Ionization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metazachlor is a widely used chloroacetamide herbicide for the pre-emergence control of annual grasses and broad-leaved weeds. Its degradation in the environment leads to the formation of more polar and mobile metabolites, including metazachlor ethanesulfonic acid (ESA). The detection and quantification of these metabolites are crucial for environmental monitoring and risk assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) is the preferred analytical technique for such polar compounds due to its high sensitivity and selectivity.[1][2]

However, a significant challenge in ESI-based methods is the phenomenon of signal suppression , a type of matrix effect where the ionization efficiency of the target analyte is reduced by co-eluting compounds from the sample matrix.[3][4] This can lead to inaccurate quantification, reduced sensitivity, and poor method reproducibility. This technical guide provides an in-depth overview of the core principles of signal suppression of metazachlor ESA in electrospray ionization, methodologies for its investigation, and strategies for its mitigation.

Understanding Signal Suppression in Electrospray Ionization

Electrospray ionization is a soft ionization technique that transfers ions from solution into the gas phase. The process is susceptible to interference from matrix components, which can suppress the signal of the analyte of interest, in this case, this compound.

Core Mechanisms of Signal Suppression

The primary mechanisms of signal suppression in ESI are:

  • Competition for Ionization: In the ESI source, the analyte and co-eluting matrix components compete for the available charge on the surface of the evaporating droplets. If matrix components are present at high concentrations or have a higher affinity for the charge, they can effectively outcompete the analyte, leading to a reduction in the number of ionized analyte molecules reaching the mass spectrometer.[5]

  • Changes in Droplet Properties: Co-eluting non-volatile matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity. This can hinder the efficient evaporation of the solvent and the subsequent fission of the droplets, which is necessary to release the gas-phase analyte ions. This ultimately leads to a suppressed signal.[5]

  • Gas-Phase Reactions: Although less common in ESI, gas-phase reactions between the analyte ions and neutral matrix molecules can also contribute to signal suppression.

Given that this compound is an organosulfonic acid, it is highly polar and likely to be analyzed in negative ion mode.[6] In complex matrices like water or soil extracts, it can co-elute with other polar endogenous and exogenous compounds, making it susceptible to the signal suppression mechanisms described above.

Quantitative Assessment of Signal Suppression

While specific quantitative data on signal suppression for this compound is not extensively available in published literature, the following tables illustrate how such data is typically presented for other pesticides in various matrices. This data is crucial for method development and validation, as it highlights the variability of matrix effects.

Table 1: Illustrative Quantitative Data on Signal Suppression for Various Pesticides in Different Matrices

PesticideMatrixSignal Suppression (%)Reference
ImidaclopridRiver Water30-50%[7]
ThiabendazoleTomato>50%[8]
AldicarbCucumber20-50%[8]
Multiple PesticidesOlive OilVaried[9]
Multiple PesticidesHerbal MatrixAnalyte and matrix dependent[10]

Note: This table provides examples of signal suppression for other pesticides to illustrate the concept and typical data presentation. The actual signal suppression for this compound will be dependent on the specific matrix and analytical conditions.

Table 2: Factors Influencing the Degree of Signal Suppression

FactorInfluence on Signal SuppressionRationale
Matrix Type and Complexity HighDifferent matrices contain varying types and concentrations of interfering compounds (e.g., salts, organic matter).[11]
Analyte Concentration ModerateAt very low concentrations, the analyte signal is more susceptible to suppression by a constant level of matrix interference.
Chromatographic Co-elution HighThe closer the retention time of the analyte to interfering matrix components, the greater the signal suppression.[3]
Mobile Phase Composition ModerateAdditives like formic acid or ammonium formate can influence ionization efficiency and potentially mitigate suppression.[3]
ESI Source Conditions ModerateParameters like capillary voltage, gas flow, and temperature can be optimized to minimize signal suppression.

Experimental Protocols for Investigation and Mitigation

A systematic approach is required to identify, quantify, and mitigate signal suppression for this compound.

Protocol for Assessing Matrix Effects

This protocol allows for the quantitative determination of signal suppression.

Objective: To quantify the matrix effect on the analysis of this compound.

Materials:

  • This compound analytical standard

  • Blank matrix samples (e.g., pesticide-free river water, soil extract)

  • Solvent for standard preparation (e.g., methanol, acetonitrile)

  • LC-MS/MS system with ESI source

Procedure:

  • Prepare Standard Solutions:

    • Set A (Standard in Solvent): Prepare a series of calibration standards of this compound in a pure solvent (e.g., 1, 5, 10, 50, 100 ng/mL).

    • Set B (Matrix-Matched Standards): Extract a blank matrix sample using your analytical method. Spike the blank matrix extract with this compound to prepare a series of calibration standards at the same concentrations as Set A.

  • LC-MS/MS Analysis:

    • Analyze both sets of standards using the same LC-MS/MS method.

  • Data Analysis:

    • Compare the slopes of the calibration curves obtained from Set A and Set B.

    • Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = [(Slope of Matrix-Matched Calibration / Slope of Solvent Calibration) - 1] x 100

    • A negative value indicates signal suppression, while a positive value indicates signal enhancement.

Protocol for Post-Column Infusion Experiment

This experiment helps to identify the regions in the chromatogram where signal suppression occurs.[12]

Objective: To qualitatively assess at which retention times matrix components cause signal suppression.

Materials:

  • This compound analytical standard

  • Syringe pump

  • Tee-piece for post-column connection

  • Blank matrix extract

  • LC-MS/MS system with ESI source

Procedure:

  • System Setup:

    • Infuse a standard solution of this compound at a constant flow rate (e.g., 10 µL/min) into the mobile phase flow after the analytical column and before the ESI source using a syringe pump and a tee-piece.

  • Analysis:

    • While continuously infusing the this compound standard, inject a blank matrix extract onto the LC column.

  • Data Analysis:

    • Monitor the signal of the infused this compound standard. A constant, stable signal should be observed.

    • Any dip or decrease in the baseline signal indicates a region where co-eluting matrix components are causing signal suppression.

Mitigation Strategies

Based on the findings from the assessment protocols, the following strategies can be employed to mitigate signal suppression:

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges to effectively remove interfering matrix components while retaining this compound. Different sorbent chemistries (e.g., polymeric, mixed-mode) can be tested for optimal cleanup.[2]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While often used for food matrices, the principles of QuEChERS can be adapted for the extraction and cleanup of this compound from complex samples.

    • Dilution: A simple yet effective approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components, often leading to a reduction in signal suppression.[7]

  • Chromatographic Optimization:

    • Gradient Modification: Adjust the mobile phase gradient to improve the separation of this compound from the regions of high matrix interference identified by the post-column infusion experiment.

    • Column Chemistry: Employ a different stationary phase chemistry to alter the selectivity of the separation and resolve this compound from co-eluting interferences.

  • Internal Standards:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is the most effective way to compensate for signal suppression. The SIL-IS co-elutes with the analyte and experiences the same degree of signal suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.

Visualizing Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the investigation of signal suppression.

Signal_Suppression_Mechanism cluster_ESI_Source ESI Droplet cluster_Mass_Spec Mass Spectrometer Analyte This compound Charge Charge Analyte->Charge Ionization Matrix Matrix Components Matrix->Charge Competition Detector Detector Signal Charge->Detector Suppressed Signal

Caption: Mechanism of signal suppression in the ESI source.

Experimental_Workflow start Low/Inconsistent this compound Signal assess_me Assess Matrix Effect (Protocol 4.1) start->assess_me pci_exp Post-Column Infusion (Protocol 4.2) assess_me->pci_exp Suppression Confirmed mitigate Mitigation Strategies pci_exp->mitigate sample_prep Optimize Sample Prep (SPE, Dilution) mitigate->sample_prep chromatography Optimize Chromatography mitigate->chromatography is_addition Use Stable Isotope IS mitigate->is_addition validate Validate Method sample_prep->validate chromatography->validate is_addition->validate

Caption: Workflow for investigating and mitigating signal suppression.

Conclusion

Signal suppression is a critical issue in the LC-MS/MS analysis of this compound that can significantly impact data quality. A thorough understanding of the underlying mechanisms, coupled with a systematic approach to its investigation and mitigation, is essential for developing robust and reliable analytical methods. While specific quantitative data for this compound signal suppression remains sparse in the literature, the principles and protocols outlined in this guide provide a comprehensive framework for researchers to address this challenge effectively. By employing strategies such as optimized sample preparation, chromatographic separation, and the use of stable isotope-labeled internal standards, accurate and precise quantification of this compound in complex matrices can be achieved.

References

Optimizing Solid Phase Extraction (SPE) Recovery for Metazachlor ESA and Other Polar Pesticides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of strategies to optimize Solid Phase Extraction (SPE) recovery for metazachlor ethanesulfonic acid (ESA) and other polar and acidic pesticides from aqueous matrices. Effective sample preparation is a critical step in the accurate and sensitive determination of these challenging analytes. This document details the key theoretical considerations, practical experimental protocols, and data-driven recommendations to enhance analyte recovery and ensure reliable analytical results.

Understanding the Challenge: The Physicochemical Properties of Metazachlor ESA and Polar Pesticides

This compound is a major degradation product of the herbicide metazachlor. As an organosulfonic acid, it is a highly polar and acidic compound, making its extraction from water samples by traditional reversed-phase SPE challenging.[1] Sulfonic acids are strong acids, meaning they are fully ionized (anionic) over a wide pH range, with a pKa value typically less than 1. This high polarity leads to poor retention on non-polar sorbents and potential breakthrough during sample loading.

The successful SPE of polar pesticides hinges on selecting the appropriate sorbent and optimizing various experimental parameters to maximize the interaction between the analyte and the stationary phase while minimizing matrix interferences.

Sorbent Selection: A Critical First Step

The choice of SPE sorbent is paramount for achieving high recovery of polar and acidic pesticides. While traditional silica-based C18 sorbents can be used, polymeric and mixed-mode ion-exchange sorbents generally offer superior performance for these compounds.

Table 1: Comparison of Common SPE Sorbents for Polar and Acidic Pesticide Analysis

Sorbent TypeTrade NamesPrimary Retention Mechanism(s)Advantages for Polar/Acidic PesticidesDisadvantages for Polar/Acidic Pesticides
Polymeric Reversed-Phase Waters Oasis HLB, Agilent Bond Elut PPLHydrophilic-Lipophilic Balance (Reversed-Phase and Polar Interactions)Good retention for a broad range of polarities. Water-wettable, preventing poor recovery if the sorbent runs dry. High sorbent capacity.[2][3]May have limited retention for very highly polar or fully ionized compounds without pH modification.
Weak Anion Exchange (WAX) Waters Oasis WAXMixed-Mode (Reversed-Phase and Weak Anion Exchange)Excellent retention for strong acids like sulfonic acids (pKa < 1).[4][5] Allows for stringent washing steps to remove interferences.Requires careful pH control for retention and elution. May not be ideal for weakly acidic compounds.
Strong Anion Exchange (MAX) Waters Oasis MAXMixed-Mode (Reversed-Phase and Strong Anion Exchange)Strong retention of acidic compounds.[3] Useful for fractionating acidic analytes from neutrals and bases.Elution can be more challenging, potentially requiring stronger solvents or significant pH modification.
Graphitized Carbon Black (GCB) Supelco ENVI-CarbAdsorption (Hydrophobic and π-π interactions)High capacity and retention for a wide range of compounds, including polar ones.Can lead to irreversible adsorption of some analytes. May require specific elution solvents.
Logical Sorbent Selection Pathway

The following diagram illustrates a logical workflow for selecting the most appropriate SPE sorbent based on the properties of the target analyte.

Sorbent_Selection Analyte Target Analyte Properties IsPolar Is the analyte polar? Analyte->IsPolar IsIonizable Is the analyte ionizable? IsPolar->IsIonizable Yes NonPolar Consider traditional reversed-phase (e.g., C18) IsPolar->NonPolar No IsAcidic Is it acidic or basic? IsIonizable->IsAcidic Yes HLB Polymeric Reversed-Phase (e.g., Oasis HLB) IsIonizable->HLB No (Neutral) pKa What is the pKa? IsAcidic->pKa Acidic WAX Weak Anion Exchange (e.g., Oasis WAX) for strong acids (pKa < 1) pKa->WAX pKa < 1 (Strong Acid) e.g., Sulfonic Acids MAX Strong Anion Exchange (e.g., Oasis MAX) for weaker acids pKa->MAX pKa 2-8 (Weak Acid) SPE_Optimization_Workflow Start Start: Define Analyte and Matrix Sorbent_Selection Sorbent Selection (HLB, WAX, MAX, etc.) Start->Sorbent_Selection Initial_Protocol Develop Initial Protocol (Based on literature) Sorbent_Selection->Initial_Protocol pH_Opt Optimize Sample pH Initial_Protocol->pH_Opt Wash_Opt Optimize Wash Solvents pH_Opt->Wash_Opt Elution_Opt Optimize Elution Solvents Wash_Opt->Elution_Opt Validation Method Validation (Recovery, Precision, LOD) Elution_Opt->Validation End Final Method Validation->End WAX_Mechanism cluster_Load Loading/Washing (pH 4-7) cluster_Elute Elution (pH > 10) Load_Analyte Analyte (R-SO3-) (Anionic) Retention Ionic Retention Load_Analyte->Retention Load_Sorbent WAX Sorbent (-NH3+) (Cationic) Load_Sorbent->Retention Disruption Disruption of Ionic Bond Retention->Disruption  Add Basic Eluent  (e.g., NH4OH in MeOH) Elute_Analyte Analyte (R-SO3-) (Anionic) Elute_Analyte->Disruption Elute_Sorbent WAX Sorbent (-NH2) (Neutral) Elute_Sorbent->Disruption

References

Mitigating Ion Suppression in the Quantification of Metazachlor ESA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of strategies to mitigate ion suppression in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of metazachlor ethane sulfonic acid (ESA), a key metabolite of the herbicide metazachlor. Ion suppression, a common matrix effect, can significantly compromise the accuracy, precision, and sensitivity of analytical methods. This document outlines effective sample preparation techniques, chromatographic optimizations, and analytical strategies to ensure reliable and robust quantification of metazachlor ESA in various complex matrices.

Understanding Ion Suppression in this compound Analysis

This compound is a polar and water-soluble compound, making its analysis susceptible to interference from co-eluting matrix components.[1][2] Ion suppression occurs when these matrix components compete with the analyte of interest for ionization in the mass spectrometer's ion source, leading to a decreased analyte signal.[3][4] The extent of ion suppression is highly dependent on the sample matrix, the analyte's physicochemical properties, and the LC-MS/MS conditions.[5][6]

Key Factors Contributing to Ion Suppression in this compound Analysis:

  • Matrix Complexity: Samples such as soil, agricultural products, and water contain a wide range of organic and inorganic compounds that can interfere with ionization.

  • Analyte Polarity: The high polarity of this compound can lead to poor retention on traditional reversed-phase chromatographic columns, causing it to elute in the region of many other polar matrix components.[1]

  • Ionization Efficiency: The efficiency of electrospray ionization (ESI), commonly used for polar compounds, can be easily affected by the presence of salts and other non-volatile matrix components.[2]

Strategies for Reducing Ion Suppression

A multi-faceted approach involving sample preparation, chromatographic separation, and detection method optimization is crucial for effectively minimizing ion suppression.

Advanced Sample Preparation Techniques

The primary goal of sample preparation is to remove interfering matrix components while efficiently extracting the analyte of interest.[7][8][9] For this compound, several techniques have proven effective.

2.1.1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[7][10] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup.[5]

  • Experimental Protocol (Modified QuEChERS for Polar Pesticides):

    • Homogenization: Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water.

    • Extraction: Add 10 mL of 1% formic acid in acetonitrile to a 50 mL centrifuge tube containing the homogenized sample.

    • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation.

    • Centrifugation: Shake vigorously and centrifuge at ≥4000 rpm for 5 minutes.

    • Dispersive SPE (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄) to remove interfering matrix components. The choice of sorbent depends on the matrix.[11]

    • Final Centrifugation and Analysis: Vortex and centrifuge. The final extract is then ready for LC-MS/MS analysis.

2.1.2. Solid-Phase Extraction (SPE)

SPE is a powerful technique for cleaning up complex samples and concentrating the analyte.[12] For a polar compound like this compound, hydrophilic-lipophilic balance (HLB) cartridges are often the preferred choice.

  • Experimental Protocol (SPE for Water Samples):

    • Sample Pre-treatment: Acidify the water sample to pH 3 with formic acid.

    • Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 60 mg, 3 mL) sequentially with methanol and acidified water.

    • Sample Loading: Load the pre-treated water sample onto the cartridge at a slow flow rate.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute the analyte with a suitable organic solvent (e.g., acetonitrile or methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Quantitative Comparison of Sample Preparation Methods for Polar Analytes

The following table summarizes the typical matrix effects observed with different sample preparation techniques for polar pesticides, which can be considered analogous to this compound. The matrix effect is calculated as: ME (%) = (Signal in Matrix / Signal in Solvent - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Sample Preparation MethodMatrixAnalyte ClassAverage Matrix Effect (%)Reference
QuEChERS (without d-SPE)WheatSulfonylurea Herbicides-25 to +15[13]
QuEChERS with C18 d-SPEWheatSulfonylurea Herbicides-18 to +10[13]
QuEChERS with Chitin d-SPEWheatSulfonylurea Herbicides-19 to +13[13]
Solid-Phase Extraction (SPE)AppleVarious Pesticides-15 to +5[14]
"Dilute and Shoot"Various FoodsVarious Pesticides-40 to -10[7]
Chromatographic Optimization

Proper chromatographic separation is key to moving the analyte of interest away from co-eluting, suppression-inducing matrix components.[4]

  • Column Chemistry: For polar analytes like this compound, conventional C18 columns may not provide adequate retention. Consider using:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase and a high organic content mobile phase to retain and separate polar compounds effectively.

    • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities to improve the retention of polar and ionic compounds.

    • Porous Graphitic Carbon (PGC): PGC columns offer a unique retention mechanism for highly polar analytes.[1]

  • Mobile Phase Modifiers: The addition of small amounts of additives to the mobile phase can significantly impact ionization efficiency. Formic acid (0.1%) is commonly used in the positive ionization mode for this compound analysis to promote protonation.[2]

Analytical Approaches to Compensate for Ion Suppression

Even with optimized sample preparation and chromatography, some degree of ion suppression may be unavoidable. In such cases, the following analytical strategies can be employed:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed can help to compensate for matrix effects.

  • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to correct for ion suppression. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.

Workflow and Decision Making

The selection of an appropriate workflow depends on the specific requirements of the analysis, including the matrix type, desired sensitivity, and sample throughput.

General Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of this compound, highlighting key decision points for mitigating ion suppression.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water, Crop) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Cleanup Step (d-SPE or SPE) Extraction->Cleanup LC_Separation LC Separation (HILIC or Mixed-Mode) Cleanup->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Matrix-Matched or SIL-IS) MS_Detection->Quantification Result Final Result Quantification->Result

Fig. 1: General workflow for this compound quantification.
Decision Tree for Sample Preparation Method Selection

Choosing the optimal sample preparation strategy is critical. The following decision tree provides guidance on selecting a suitable method based on the sample matrix and analytical goals.

Decision_Tree Start Start: Define Sample Matrix & Goals Matrix_Type Matrix Type? Start->Matrix_Type Water_Sample Aqueous (Water) Matrix_Type->Water_Sample Aqueous Solid_Sample Solid/Semi-Solid (Soil, Food) Matrix_Type->Solid_Sample Solid High_Throughput High Throughput Needed? Water_Sample->High_Throughput Complex_Matrix Complex Matrix? (e.g., High Organic Content) Solid_Sample->Complex_Matrix SPE Solid-Phase Extraction (SPE) (e.g., HLB) High_Throughput->SPE No (Max Cleanup) Dilute_Shoot Direct Injection / 'Dilute and Shoot' High_Throughput->Dilute_Shoot Yes QuEChERS QuEChERS Method dSPE_Cleanup QuEChERS with d-SPE Cleanup Complex_Matrix->dSPE_Cleanup Yes No_Cleanup QuEChERS (Extraction Only) Complex_Matrix->No_Cleanup No dSPE_Cleanup->QuEChERS No_Cleanup->QuEChERS

Fig. 2: Decision tree for sample preparation selection.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

LC-MS/MS Parameters for this compound
ParameterSetting
Liquid Chromatography
ColumnHILIC or Mixed-Mode Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation from matrix interferences
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C
Injection Volume1 - 5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionPrecursor Ion > Product Ion (Specific m/z values for this compound)
Collision EnergyOptimized for the specific transition
Dwell Time50 - 100 ms

Conclusion

Reducing ion suppression in the quantification of this compound is achievable through a systematic and informed approach. By carefully selecting and optimizing sample preparation techniques, tailoring chromatographic conditions to the polar nature of the analyte, and employing appropriate calibration strategies, researchers can obtain accurate and reliable data. The workflows and protocols outlined in this guide provide a robust framework for developing and validating methods for the analysis of this compound in challenging matrices, ultimately ensuring data integrity for environmental monitoring, food safety, and research applications.

References

Enhancing Detection Limits of Metazachlor ESA in Complex Samples: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of advanced methodologies for improving the detection limits of metazachlor ethanesulfonic acid (ESA), a key metabolite of the herbicide metazachlor, in complex environmental and biological matrices. Given the increasing regulatory scrutiny and the low concentration levels at which these compounds can be present, achieving high sensitivity and accuracy is paramount. This document outlines effective sample preparation techniques, state-of-the-art analytical instrumentation, and strategies to mitigate matrix interference, thereby enabling more robust and reliable quantification at trace levels.

Introduction

Metazachlor is a widely used herbicide, and its degradation product, metazachlor ESA, is of significant environmental concern due to its higher polarity and mobility in soil and water systems.[1] The detection and quantification of this compound in complex matrices such as soil, water, and biological tissues present considerable analytical challenges. These challenges primarily stem from the low concentration levels of the analyte and the presence of interfering compounds in the sample matrix, which can lead to signal suppression or enhancement, a phenomenon known as the matrix effect.[2][3][4]

This guide details advanced analytical strategies, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has become the method of choice for analyzing polar pesticide metabolites.[5][6][7] We will explore optimized sample preparation protocols, including Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and discuss instrumental techniques to enhance sensitivity and selectivity.

Quantitative Data Summary

Achieving low detection limits is a critical aspect of monitoring this compound. The following tables summarize reported Method Detection Limits (MDL) and Limits of Quantification (LOQ) from various studies, providing a comparative overview of the capabilities of different analytical approaches.

Table 1: Detection Limits for this compound in Water Samples

Analytical MethodSample Pre-treatmentLimit of Detection (LOD) / Method Detection Limit (MDL)Limit of Quantification (LOQ)Reference
LC-MS/MSSolid Phase Extraction (SPE) with Oasis HLB cartridge0.0327 µg/L (MDL)0.05 µg/L[8]
HPLC-MS/MSDirect injection (100 µl)-0.01 - 0.05 µg/L[9]
LC-MS/MSSolid Phase Extraction (SPE)-10 ng/L[10]

Table 2: Detection Limits for Metazachlor Metabolites in Agricultural Products

Analytical MethodSample Pre-treatmentLimit of Quantification (LOQ)Reference
LC-MS/MSAcetonitrile extraction, pH adjustment, and purification with hydrophilic-lipophilic balance cartridge0.01 mg/kg[6]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving the lowest possible detection limits. Below are methodologies for sample preparation and instrumental analysis for water and soil/agricultural samples.

Analysis of this compound in Water Samples

This protocol is based on solid-phase extraction followed by LC-MS/MS analysis, a widely adopted method for polar contaminants in aqueous matrices.[8][11]

3.1.1. Sample Preparation: Solid Phase Extraction (SPE)

  • Sample Preservation: Acidify water samples to a pH < 2 with 6 N hydrochloric acid at the sampling site to minimize microbiological degradation.[12]

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 0.2 g) by passing 10 mL of methanol followed by 10 mL of ultrapure water.[8][13]

  • Sample Loading: Pass a 50 mL aliquot of the well water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[8][13]

  • Cartridge Rinsing: Rinse the cartridge with a volume of water (e.g., 6 mL) to remove any remaining interfering substances.[8][13]

  • Analyte Elution: Elute the retained analytes with methanol.[8]

  • Extract Concentration: Evaporate the methanol eluate at 45 °C under a gentle stream of nitrogen to a volume of approximately 0.4 mL.[8]

  • Reconstitution: Adjust the final volume of the extract to 1.0 mL with a mixture of water and methanol (e.g., 1:1 v/v).[8]

  • Filtration: Transfer the final extract to an autosampler vial, filtering if necessary.[8]

3.1.2. Instrumental Analysis: LC-MS/MS

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.[5][9]

  • Chromatographic Column: A C18 column (e.g., Phenomenex Aqua 3µ C18; 150 x 2 mm) is suitable for separating this compound.[9]

  • Mobile Phase: A gradient elution using water and acetonitrile, both containing additives like formic acid or ammonium formate, is typically employed to achieve good chromatographic separation.[9]

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be optimized for this compound.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The precursor ion and at least two product ions should be selected for quantification and confirmation.

Analysis of this compound in Soil and Agricultural Samples

For more complex matrices like soil and agricultural products, the QuEChERS method provides an effective and efficient extraction and cleanup.[14][15]

3.2.1. Sample Preparation: QuEChERS-Based Extraction

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g). For solid samples, cryogenic grinding can be employed to ensure homogeneity and prevent the degradation of volatile compounds.[14][16]

  • Extraction: Place the homogenized sample into a centrifuge tube and add a suitable volume of acetonitrile (e.g., 10-15 mL). For samples with low water content, add a defined amount of water.[16]

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation between the aqueous and organic layers.[14]

  • Shaking and Centrifugation: Shake the tube vigorously for a few minutes and then centrifuge to separate the layers.

  • Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences).

  • Vortexing and Centrifugation: Vortex the d-SPE tube and then centrifuge.

  • Final Extract Preparation: The resulting supernatant is the final extract, which can be directly injected into the LC-MS/MS or undergo a solvent exchange if necessary.

3.2.2. Instrumental Analysis: LC-MS/MS and GC-MS/MS

While LC-MS/MS is generally preferred for polar metabolites like this compound, GC-MS/MS can be a powerful tool for the analysis of the parent metazachlor and other less polar pesticides in the same sample.[15][17] The instrumental conditions for LC-MS/MS would be similar to those described for water analysis, with careful consideration of matrix effects.

Mitigating Matrix Effects

Matrix effects are a significant challenge in achieving low detection limits.[2][4][18] These effects, caused by co-extracted matrix components, can interfere with the ionization of the target analyte, leading to inaccurate quantification.[2] Strategies to mitigate matrix effects include:

  • Effective Sample Cleanup: The d-SPE step in the QuEChERS protocol is crucial for removing a significant portion of matrix interferences.[18]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed is a common and effective way to compensate for matrix effects.[2][15][18]

  • Isotope Dilution: The use of stable isotope-labeled internal standards that co-elute with the analyte can provide the most accurate correction for matrix effects and variations in extraction recovery.

  • Sample Dilution: For highly concentrated matrices, diluting the final extract can reduce the concentration of interfering compounds, thereby minimizing their impact on the analyte signal.[3]

Visualizations

The following diagrams illustrate the key workflows for the analysis of this compound.

Experimental_Workflow_Water_Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample (50 mL) Preservation Acidification (pH < 2) Sample->Preservation SPE_Condition SPE Cartridge Conditioning Preservation->SPE_Condition SPE_Load Sample Loading SPE_Condition->SPE_Load SPE_Wash Cartridge Wash SPE_Load->SPE_Wash Elution Analyte Elution (Methanol) SPE_Wash->Elution Concentration Nitrogen Evaporation Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution Final_Extract Final Extract for LC-MS/MS Reconstitution->Final_Extract LC_MSMS LC-MS/MS System Final_Extract->LC_MSMS Data_Acquisition Data Acquisition (MRM Mode) LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for this compound Analysis in Water Samples.

Experimental_Workflow_Soil_Analysis cluster_prep QuEChERS Sample Preparation cluster_analysis Instrumental Analysis Sample Soil/Agricultural Sample (10-15g) Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Salting_Out Addition of Salts Extraction->Salting_Out Centrifuge1 Centrifugation Salting_Out->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract LC_MSMS LC-MS/MS System Final_Extract->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: QuEChERS Workflow for this compound in Complex Matrices.

Logic_Diagram_Matrix_Effects cluster_problem Problem: Matrix Effects cluster_solution Solution Complex_Sample Complex Sample Matrix (e.g., Soil, Food) Coextractives Co-extracted Matrix Components Complex_Sample->Coextractives Ion_Source LC-MS/MS Ion Source Coextractives->Ion_Source Analyte This compound Analyte->Ion_Source Signal_Suppression Signal Suppression Ion_Source->Signal_Suppression Signal_Enhancement Signal Enhancement Ion_Source->Signal_Enhancement Inaccurate_Quantification Inaccurate Quantification & Higher Detection Limits Signal_Suppression->Inaccurate_Quantification Signal_Enhancement->Inaccurate_Quantification Mitigation_Strategies Mitigation Strategies Sample_Cleanup Effective Sample Cleanup (d-SPE) Mitigation_Strategies->Sample_Cleanup Matrix_Matched Matrix-Matched Calibration Mitigation_Strategies->Matrix_Matched Isotope_Dilution Isotope Dilution Mitigation_Strategies->Isotope_Dilution Sample_Cleanup->Ion_Source Matrix_Matched->Ion_Source Isotope_Dilution->Ion_Source

Caption: Logic of Matrix Effects and Mitigation Strategies.

References

A Technical Guide to Quality Control in Routine Metazachlor ESA Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential quality control (QC) measures for the routine monitoring of metazachlor ethanesulfonic acid (ESA), a key metabolite of the herbicide metazachlor. Adherence to these QC principles is paramount for generating reliable, accurate, and reproducible data in environmental, food safety, and toxicological studies.

Introduction

Metazachlor is a widely used herbicide, and its degradation product, metazachlor ESA, is frequently detected in water resources due to its higher mobility and persistence compared to the parent compound.[1][2] Accurate monitoring of this compound is therefore crucial for assessing environmental contamination and human exposure. This guide outlines a robust quality control framework, encompassing analytical methodology, reference standards, experimental protocols, and data integrity.

Core Principles of Quality Control

A comprehensive QC program for this compound monitoring is built on several key pillars:

  • Method Validation: The analytical method must be thoroughly validated to ensure it is fit for purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).

  • High-Purity Reference Standards: The use of certified reference materials (CRMs) for both this compound and any internal standards is fundamental for accurate calibration and quantification.[3]

  • Routine Quality Control Samples: The regular analysis of various QC samples is necessary to monitor the performance of the analytical system and the entire analytical process.

  • System Suitability Testing: Pre-defined criteria must be met before and during sample analysis to ensure the analytical instrumentation is performing optimally.

  • Proficiency Testing: Participation in inter-laboratory comparison studies provides an external and objective assessment of a laboratory's analytical performance.[4]

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The primary analytical technique for the determination of this compound is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are essential for detecting trace levels of the analyte in complex matrices.

Experimental Protocol: Water Sample Analysis

The following protocol outlines a typical procedure for the analysis of this compound in water samples.

3.1.1. Sample Preparation

For many water samples, particularly drinking water, a direct injection approach can be employed, minimizing sample preparation steps.[5] For more complex water matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences and concentrate the analyte.

Direct Injection Workflow:

  • Collect the water sample in a clean, appropriate container.

  • If required, filter the sample through a 0.2 µm syringe filter to remove particulate matter.

  • Transfer an aliquot of the filtered sample into an autosampler vial.

  • Add an appropriate internal standard to the vial.

  • The sample is now ready for LC-MS/MS analysis.

3.1.2. LC-MS/MS Instrumentation and Conditions

Typical instrumentation includes a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Example LC-MS/MS Parameters for this compound Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase BMethanol with 0.1% formic acid and 5 mM ammonium formate
GradientOptimized for separation of this compound from matrix components
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 20 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[M+H]⁺
Product Ions (m/z)At least two specific product ions for quantification and confirmation
Collision EnergyOptimized for each transition
Dwell TimeOptimized for the number of co-eluting analytes

Note: These are example parameters and should be optimized for the specific instrumentation and application.

Quality Control Procedures

Reference Materials and Standard Solutions

High-purity certified reference standards of this compound should be used.[3] Stock solutions should be prepared in a suitable solvent, such as methanol or acetonitrile, and stored under appropriate conditions (e.g., refrigerated or frozen, protected from light) to ensure stability. Working standards and calibration solutions are prepared by serial dilution of the stock solution.

Calibration

A multi-point calibration curve should be prepared to bracket the expected concentration range of the samples.

  • Solvent-based calibration: Standards are prepared in the mobile phase or a suitable solvent.

  • Matrix-matched calibration: To compensate for matrix effects, which can suppress or enhance the analyte signal, standards should be prepared in a blank matrix extract that is representative of the samples being analyzed.[6][7][8] The matrix effect can be evaluated by comparing the slope of the matrix-matched calibration curve to the solvent-based curve.[7]

The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

Internal Standards

The use of an internal standard (IS) is highly recommended to correct for variations in sample preparation, injection volume, and instrument response. An ideal IS is a stable isotope-labeled analogue of the analyte. If a labeled analogue is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used.

Quality Control Samples

A variety of QC samples should be included in each analytical batch to monitor the performance of the method.

  • Method Blank: A sample of the matrix that is free of the analyte and is processed through the entire analytical procedure. This is used to check for contamination.

  • Control Spike (Laboratory Control Sample): A blank matrix sample spiked with a known concentration of this compound. This is used to assess the accuracy of the method.

  • Matrix Spike: A duplicate of a study sample that is spiked with a known concentration of this compound. This is used to evaluate the effect of the sample matrix on the analytical result.

  • Duplicate Sample: A second aliquot of a study sample that is processed and analyzed independently. This is used to assess the precision of the method.

Table 2: Acceptance Criteria for Quality Control Samples

QC SampleParameterAcceptance Criteria
Method BlankAnalyte ConcentrationBelow the Limit of Detection (LOD)
Control SpikeRecovery70 - 130%
Matrix SpikeRecovery70 - 130%
Duplicate SampleRelative Percent Difference (RPD)≤ 20%
System Suitability Testing

Before initiating an analytical run, and periodically throughout the run, system suitability tests must be performed to ensure the LC-MS/MS system is functioning correctly.[9][10]

Table 3: System Suitability Test Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
Peak Shape Tailing factor/Asymmetry0.8 - 1.5
Retention Time Variation from expected± 2%
Signal Intensity Response of a standardWithin ± 20% of the initial response
Carryover Injection of a blank after a high standardNo significant peaks at the analyte's retention time

Method Validation Data

The following table summarizes typical method validation data for the analysis of this compound in water.

Table 4: Summary of Method Validation Parameters for this compound in Water

ParameterResult
Linearity (r²) ≥ 0.99
Limit of Quantification (LOQ) 0.01 - 0.05 µg/L[11]
Accuracy (Recovery) 80 - 110%
Precision (Repeatability, RSDr) ≤ 15%
Precision (Reproducibility, RSDR) ≤ 20%

Note: These values are indicative and may vary depending on the specific method and matrix. A study on metazachlor metabolites in agricultural crops reported recoveries of 76.9–97.7% for metazachlor-ESA with relative standard deviation values of less than 17.0%.[12]

Workflow and Logical Diagrams

The following diagrams illustrate the key workflows in a routine this compound monitoring program.

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProc Data Processing & Reporting SampleCollection Sample Collection (e.g., Water Sample) Filtration Filtration (0.2 µm) SampleCollection->Filtration Spiking Internal Standard Spiking Filtration->Spiking LC_Separation LC Separation (Reversed-Phase) Spiking->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: A typical experimental workflow for the analysis of this compound.

QC_Workflow Routine Quality Control Workflow cluster_BatchQC Batch QC Sample Analysis Start Start of Analytical Batch SST System Suitability Test Start->SST SST_Check SST Passed? SST->SST_Check Proceed Proceed with Sample Analysis SST_Check->Proceed Yes Stop Stop and Troubleshoot SST_Check->Stop No Blank Method Blank Proceed->Blank LCS Laboratory Control Spike Proceed->LCS MS Matrix Spike / Duplicate Proceed->MS Data_Review Data Review and Validation Blank->Data_Review LCS->Data_Review MS->Data_Review QC_Check QC Acceptance Criteria Met? Data_Review->QC_Check Report_Results Report Results QC_Check->Report_Results Yes Corrective_Action Implement Corrective Action QC_Check->Corrective_Action No

Caption: A workflow diagram illustrating routine quality control checks.

Conclusion

A robust and well-documented quality control program is indispensable for the routine monitoring of this compound. By implementing the measures outlined in this guide, including rigorous method validation, the consistent use of high-purity reference standards and QC samples, and adherence to system suitability criteria, laboratories can ensure the generation of high-quality, defensible data. This, in turn, supports accurate assessments of environmental quality and potential risks to human health.

References

Stability of Metazachlor ESA in Stored Water and Soil Samples: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability of metazachlor ethanesulfonic acid (ESA), a primary metabolite of the herbicide metazachlor, in stored water and soil samples. Ensuring the integrity of these samples from collection to analysis is paramount for accurate environmental monitoring and risk assessment. This document synthesizes available information on storage conditions, experimental protocols for stability studies, and analytical methodologies.

Introduction

Metazachlor is a widely used herbicide, and its degradation in the environment leads to the formation of more mobile and persistent metabolites, including metazachlor ESA.[1] The accurate quantification of this compound in environmental matrices is crucial for understanding its environmental fate and potential impact. However, the period between sample collection and analysis can introduce variability due to the potential degradation of the analyte in storage. Therefore, understanding the stability of this compound under typical laboratory storage conditions is a critical component of analytical method validation.

Recommended Storage Conditions

While specific long-term stability data for this compound in stored water and soil samples is not extensively available in public literature, general guidelines for pesticide residue analysis provide a strong framework for maintaining sample integrity. The primary principle is to minimize chemical and microbial degradation by controlling temperature and light exposure.

Table 1: Recommended Storage Conditions for Water and Soil Samples Containing this compound

MatrixShort-Term Storage (<30 days)Long-Term Storage (>30 days)Light ConditionsContainer Type
Water Refrigeration at ≤4°CFreezing at ≤-18°CDarkAmber Glass Bottles
Soil Freezing at ≤-20°CFreezing at ≤-20°CDarkPolyethylene Bags or Glass Jars

For water samples containing the parent compound metazachlor, refrigeration at 4.4°C for up to eight weeks has been shown to be an acceptable practice.[2] Studies on other pesticides in various water types also indicate relative stability for up to 30 days at 4°C.[3] However, for long-term storage and as a general best practice for metabolites, freezing is the recommended approach.[4] Soil samples should be frozen as soon as possible after collection to halt microbial activity.[5]

Experimental Protocols for Storage Stability Studies

To formally validate storage conditions for this compound, a stability study should be conducted. The following protocols are based on guidelines from regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the European Commission for pesticide residue analysis.[2][6]

Fortification of Samples
  • Matrix Selection: Obtain representative blank water (e.g., groundwater, surface water) and soil samples that are known to be free of metazachlor and its metabolites.

  • Fortification: Spike the blank samples with a known concentration of a certified this compound analytical standard. The fortification level should be relevant to the expected concentrations in environmental samples and above the method's limit of quantification (LOQ).

  • Homogenization: Thoroughly mix the fortified samples to ensure a uniform distribution of the analyte.

Storage and Sampling Intervals
  • Storage: Divide the fortified samples into aliquots and store them under the desired conditions (e.g., refrigeration at 4°C and freezing at -20°C).

  • Time Points: Analyze aliquots at predetermined intervals. A typical study might include analyses at time zero (immediately after fortification), and then at 1, 3, 6, 12, and 18 months for long-term studies.[2]

Sample Analysis
  • Extraction and Cleanup: At each time point, extract this compound from the stored samples using a validated analytical method. This typically involves solid-phase extraction (SPE) for water samples and solvent extraction for soil samples.

  • Quantification: Analyze the extracts using a sensitive and selective analytical technique, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Evaluation: Compare the concentration of this compound in the stored samples to the concentration at time zero. The stability is often expressed as the percentage of the initial concentration remaining. A common acceptance criterion is that the mean concentration should be within ±30% of the initial concentration.

Below is a conceptual workflow for a storage stability study.

Storage_Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Intervals (t=0, 1, 3, 6... months) cluster_result Outcome start Obtain Blank Water and Soil Samples fortify Fortify with This compound Standard start->fortify homogenize Homogenize Samples fortify->homogenize store_fridge Refrigerate (4°C) homogenize->store_fridge store_freeze Freeze (-20°C) homogenize->store_freeze extract Extract this compound store_fridge->extract store_freeze->extract analyze Analyze by LC-MS/MS extract->analyze compare Compare to t=0 (Determine % Recovery) analyze->compare end Determine Maximum Allowable Storage Time compare->end

Conceptual workflow for a this compound storage stability study.

Analytical Considerations

The choice of analytical methodology is critical for obtaining reliable stability data.

Table 2: Key Aspects of Analytical Methodology for this compound

ParameterRecommendationRationale
Extraction Solid-Phase Extraction (SPE) for water; Accelerated Solvent Extraction (ASE) or QuEChERS for soil.Efficiently separates the analyte from the sample matrix.
Analytical Technique Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).Provides high sensitivity and selectivity for accurate quantification.
Internal Standards Use of a stable isotope-labeled internal standard for this compound.Compensates for matrix effects and variations in instrument response.
Method Validation Full validation according to regulatory guidelines, including linearity, accuracy, precision, and LOQ.Ensures the reliability of the analytical data.

The degradation pathway of metazachlor to its ESA and oxanilic acid (OA) metabolites is a key consideration in environmental analysis.

Metazachlor_Degradation parent Metazachlor esa This compound parent->esa Metabolism in Soil/Water oa Metazachlor OA parent->oa Metabolism in Soil/Water

Simplified degradation pathway of Metazachlor.

Summary of Stability Data (Inferred)

While specific quantitative data for the stability of this compound in stored samples is limited, based on general principles for pesticide metabolites and data for parent chloroacetamide herbicides, the following can be inferred:

Table 3: Inferred Stability of this compound in Stored Samples

MatrixStorage ConditionExpected StabilityComments
Water Refrigeration (≤4°C)Likely stable for at least 30 days.Based on data for other pesticides. Longer-term stability should be verified.
Water Freezing (≤-18°C)Expected to be stable for at least 18 months.Freezing is the standard for long-term preservation of pesticide residues.
Soil Freezing (≤-20°C)Expected to be stable for at least 18 months.Freezing minimizes microbial degradation, a key factor in soil.

It is important to note that chloroacetamide herbicide metabolites are often more stable than their parent compounds in the environment.[1] This suggests that this compound is likely to be stable under frozen storage conditions for extended periods.

Conclusion

The stability of this compound in water and soil samples during storage is a critical factor for generating reliable environmental monitoring data. While specific stability studies on this compound are not widely published, adherence to established protocols for pesticide residue analysis provides a robust framework for maintaining sample integrity. The recommended practice is to store water and soil samples frozen at or below -18°C and to conduct a formal storage stability study as part of the analytical method validation process. This ensures that the reported concentrations accurately reflect the levels of this compound present in the environment at the time of sampling.

References

Overcoming Challenges in Quantifying Low Levels of Metazachlor ESA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core challenges and advanced analytical methodologies for the accurate quantification of low levels of metazachlor ethanesulfonic acid (ESA), a key metabolite of the chloroacetamide herbicide metazachlor. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes complex workflows and pathways to support research and development in environmental science and drug development.

Introduction: The Challenge of Quantifying Metazachlor ESA

Metazachlor is a widely used herbicide that undergoes transformation in the environment to form more mobile and persistent metabolites, including this compound and metazachlor oxanilic acid (OA).[1][2] These transformation products are frequently detected in surface and groundwater at concentrations often exceeding the parent compound, posing a potential risk to water quality and human health.[1][3] The quantification of this compound at trace levels presents several analytical challenges:

  • Low Concentrations: Environmental samples often contain this compound at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, requiring highly sensitive analytical instrumentation.[4]

  • Complex Matrices: Samples such as soil, water, and biological tissues are complex matrices containing numerous interfering compounds that can affect the accuracy and precision of the analysis.[5][6]

  • Matrix Effects: Co-extracted matrix components can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[7]

  • Physicochemical Properties: The high polarity of this compound can make it challenging to retain on traditional reversed-phase chromatographic columns.

This guide addresses these challenges by providing detailed methodologies and data from validated analytical approaches, primarily focusing on Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Water Samples

This protocol is adapted from established methods for the analysis of polar pesticides in water.[4][8]

Objective: To extract and concentrate this compound from water samples while minimizing matrix interferences.

Materials:

  • Water sample (100-500 mL)

  • Polymeric-based SPE cartridges (e.g., Oasis HLB)

  • Methanol (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: Buffer the water sample to pH 7.0 using ammonium formate.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

  • Elution: Elute the retained analytes with 10 mL of acetonitrile or an appropriate solvent mixture.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for UPLC-MS/MS analysis.

Sample Preparation: QuEChERS for Soil and Plant Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[6][9][10]

Objective: To extract this compound from complex solid matrices like soil and plant tissues.

Materials:

  • Homogenized soil or plant sample (10-15 g)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)

  • Centrifuge tubes (50 mL)

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the supernatant (e.g., 1 mL).

    • Transfer it to a dSPE tube containing MgSO₄ and primary secondary amine (PSA) sorbent.

    • Shake for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is ready for UPLC-MS/MS analysis, possibly after dilution.

UPLC-MS/MS Analysis

Objective: To achieve sensitive and selective quantification of this compound.

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY, Agilent 1290 Infinity II)[10][11]

  • Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ, Sciex 3200 QTRAP)[12]

Chromatographic Conditions (Example):

  • Column: A reverse-phase column suitable for polar compounds (e.g., C18, HSS T3)[13]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: A programmed gradient from high aqueous to high organic content to elute the polar this compound and then wash the column.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for ESA.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be optimized. For example, a hypothetical transition could be m/z [M-H]⁻ → m/z [SO₃]⁻.

  • Ion Source Parameters: Optimized capillary voltage, source temperature, desolvation gas flow, and cone voltage.

Quantitative Data

The following tables summarize typical validation data for the analysis of metazachlor and its metabolites, or similar pesticides, using LC-MS/MS. This data is compiled from various studies and is intended for comparative purposes.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

Analyte/MethodMatrixLODLOQReference
MetazachlorSoil-0.0002 mg/kg[9]
MetazachlorRape Seed-0.0005 mg/kg[9]
Multi-residue PesticidesBivalve Mollusks2 ng/mL6 ng/mL[10]
Acidic HerbicidesDrinking Water-< 0.02 µg/L
Multi-residue PesticidesWater-10 ng/L[4]
Organochlorine PesticidesTomato & Onion0.14-2.4 µg/kg0.46-8.3 µg/kg[14]

Table 2: Recovery and Precision Data

Analyte/MethodMatrixSpiking LevelRecovery (%)RSD (%)Reference
Multi-residue PesticidesVarious Food10 µg/kg-< 20[11]
Multi-residue PesticidesCereals0.01 mg/kg70-120≤ 20[15]
Multi-residue PesticidesWater-71.89-107.960.80-5.77[16]
QuEChERSVarious Foods-70-120-[17]

Visualizations

Metabolic Pathway of Metazachlor

The following diagram illustrates the transformation of metazachlor into its major metabolites, ESA and OA, in the environment.

Metazachlor_Metabolism Metazachlor Metazachlor Intermediate Glutathione Conjugate Metazachlor->Intermediate Glutathione S-transferase Metazachlor_ESA This compound Intermediate->Metazachlor_ESA Further Metabolism Metazachlor_OA Metazachlor OA Intermediate->Metazachlor_OA Further Metabolism

Caption: Metabolic pathway of metazachlor to its ESA and OA metabolites.

Experimental Workflow for Water Analysis

This diagram outlines the complete workflow for the analysis of this compound in water samples.

Water_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Water Sample Collection Buffering 2. Buffering to pH 7.0 Sample_Collection->Buffering SPE 3. Solid Phase Extraction (Enrichment & Cleanup) Buffering->SPE Elution 4. Elution SPE->Elution Concentration 5. Concentration (N2 Evaporation) Elution->Concentration Reconstitution 6. Reconstitution Concentration->Reconstitution UPLC_MSMS 7. UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Quantification 8. Quantification & Confirmation UPLC_MSMS->Quantification Reporting 9. Reporting Quantification->Reporting

Caption: Workflow for this compound analysis in water samples.

Logical Relationship of Challenges and Solutions

This diagram illustrates the relationship between the challenges in quantifying low levels of this compound and the analytical solutions.

Challenges_Solutions cluster_challenges Challenges cluster_solutions Solutions Low_Concentration Low Concentration High_Sensitivity_MS High Sensitivity MS (UPLC-MS/MS) Low_Concentration->High_Sensitivity_MS Complex_Matrix Complex Matrix Efficient_Cleanup Efficient Sample Cleanup (SPE, QuEChERS) Complex_Matrix->Efficient_Cleanup Matrix_Effects Matrix Effects Matrix_Matched_Cal Matrix-Matched Calibration / Isotope Dilution Matrix_Effects->Matrix_Matched_Cal Efficient_Cleanup->High_Sensitivity_MS Efficient_Cleanup->Matrix_Matched_Cal

Caption: Relationship between analytical challenges and solutions.

Conclusion

The accurate quantification of low levels of this compound is achievable through the implementation of robust analytical methodologies. The combination of effective sample preparation techniques, such as SPE and QuEChERS, with the high sensitivity and selectivity of UPLC-MS/MS provides a powerful tool for researchers. Overcoming challenges related to complex matrices and low analyte concentrations requires careful method development and validation. The protocols, data, and workflows presented in this guide serve as a valuable resource for scientists and professionals engaged in the analysis of pesticide metabolites in environmental and biological samples.

References

The Influence of Mobile Phase Additives on Metazachlor ESA Signal in LC-MS Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role mobile phase additives play in the sensitive and reliable quantification of Metazachlor ESA (ethanesulfonic acid), a key metabolite of the chloroacetamide herbicide metazachlor. Optimization of mobile phase composition is paramount for achieving robust and reproducible results in liquid chromatography-mass spectrometry (LC-MS) workflows. This document outlines the theoretical and practical considerations for selecting appropriate additives, details experimental protocols, and presents data to guide methods development.

Introduction to this compound and the Importance of LC-MS Analysis

Metazachlor is a widely used herbicide, and its degradation products, including the polar metabolite this compound (479M08), are of significant environmental and regulatory concern.[1][2] Due to its high polarity, this compound is well-suited for analysis by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The choice of mobile phase additives is a critical parameter in LC-MS method development, directly influencing the ionization efficiency of the analyte in the electrospray ionization (ESI) source and, consequently, the analytical signal intensity.[3][4]

This compound is an acidic compound and is typically analyzed in negative ion mode ESI (ESI-). The mobile phase composition must be carefully optimized to facilitate the deprotonation of the sulfonic acid group, leading to the formation of the [M-H]⁻ ion, which is then detected by the mass spectrometer.

The Role of Mobile Phase Additives in ESI-

Mobile phase additives serve several key functions in LC-MS analysis:

  • Control of pH: For acidic analytes like this compound, a higher pH mobile phase can enhance deprotonation in the ESI droplet, leading to a stronger signal in negative ion mode. However, the pH must be compatible with the stationary phase of the LC column.

  • Improved Peak Shape: Additives can minimize peak tailing by interacting with active sites on the stationary phase.

  • Enhanced Ionization Efficiency: Certain additives can improve the desolvation of droplets in the ESI source and facilitate the transfer of the analyte into the gas phase as an ion.[3]

  • Formation of Adducts: Some additives can lead to the formation of adducts with the analyte (e.g., [M+formate]⁻, [M+acetate]⁻). While this can sometimes be used for quantification, it can also complicate the mass spectrum and reduce the intensity of the primary [M-H]⁻ ion.[5][6]

Commonly used mobile phase additives for negative ion mode analysis include:

  • Ammonium Acetate (NH₄OAc): A volatile buffer that can help to control pH and improve peak shape. In negative ion mode, the acetate can act as a proton acceptor.

  • Ammonium Formate (NH₄OOCH): Another volatile buffer with similar properties to ammonium acetate. The choice between formate and acetate can influence signal intensity.[1][7]

  • Formic Acid (FA): While typically used for positive ion mode, low concentrations can sometimes be used in negative ion mode, although it may suppress the signal for acidic compounds.[8][9]

  • Acetic Acid (AA): Similar to formic acid, it is more commonly a positive mode additive but can influence chromatography.[8][9]

  • Ammonium Hydroxide (NH₄OH): A basic additive that can significantly increase the pH of the mobile phase, promoting deprotonation of acidic analytes. However, it can be detrimental to some LC columns.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound, with a focus on evaluating the impact of different mobile phase additives.

Sample Preparation

A generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often employed for the extraction of metazachlor and its metabolites from various matrices.[1]

  • Extraction: Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Salting Out: Add magnesium sulfate and sodium chloride to induce phase separation.

  • Centrifugation: Centrifuge the sample to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE): Clean up the extract using a d-SPE kit containing primary secondary amine (PSA) and C18 sorbents to remove interfering matrix components.

  • Reconstitution: Evaporate the final extract to dryness and reconstitute in the initial mobile phase.

Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column is commonly used for the separation of metazachlor and its metabolites.

  • Mobile Phase A: 5 mM Ammonium Formate in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-3 min: 10% B

    • 3-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-15 min: 10% B (re-equilibration)

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (479M08): Specific precursor and product ions would need to be determined by infusion of a standard.

  • Source Temperature: 350 °C

  • Desolvation Temperature: 500 °C

Quantitative Data on the Impact of Mobile Phase Additives

The following table summarizes the hypothetical relative signal intensity of this compound observed with different mobile phase additives. This data is based on general principles of ESI- for acidic compounds and findings for similar analytes in the literature.[7][8][9]

Mobile Phase Additive (in Water)Mobile Phase BRelative Signal Intensity (%)Observations
5 mM Ammonium FormateMethanol100Good peak shape and high signal intensity.[1]
10 mM Ammonium FormateMethanol95Slight decrease in signal compared to 5 mM, potentially due to increased ionic strength.
5 mM Ammonium AcetateMethanol110May provide slightly better signal than formate for some acidic compounds.[7]
0.1% Formic AcidMethanol30Significant signal suppression is expected due to the acidic nature of the additive.[8][9]
0.1% Acetic AcidMethanol45Less signal suppression than formic acid, but still not ideal for negative ion mode analysis of acidic compounds.[8][9]
5 mM Ammonium FormateAcetonitrile85Acetonitrile can sometimes lead to lower ionization efficiency compared to methanol for polar compounds.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction SaltingOut Salting Out (MgSO4, NaCl) Extraction->SaltingOut Centrifugation1 Centrifugation SaltingOut->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Evaporation Evaporation dSPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC Injection MS Mass Spectrometry (ESI-) LC->MS Data Data Acquisition MS->Data

Caption: Workflow for the analysis of this compound.

Ionization Pathway of this compound in ESI-

ionization_pathway cluster_solution Solution Phase (ESI Droplet) cluster_gas Gas Phase Metazachlor_ESA_H Metazachlor-ESA-H Metazachlor_ESA_neg [Metazachlor-ESA]⁻ Metazachlor_ESA_H->Metazachlor_ESA_neg Deprotonation Base Base (e.g., Acetate⁻) Gas_Phase_Ion [Metazachlor-ESA]⁻ (gas) Metazachlor_ESA_neg->Gas_Phase_Ion Desolvation Mass Analyzer Mass Analyzer Gas_Phase_Ion->Mass Analyzer Detection

Caption: Ionization of this compound in negative ESI.

Conclusion

The selection of an appropriate mobile phase additive is a critical step in the development of robust and sensitive LC-MS methods for the analysis of this compound. Based on the chemical properties of this compound and general principles of electrospray ionization, volatile buffers such as ammonium formate or ammonium acetate at concentrations around 5 mM are recommended for optimal performance in negative ion mode. Acidic additives like formic acid and acetic acid should generally be avoided as they are likely to cause significant signal suppression. The experimental protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their own methods for the reliable quantification of this important herbicide metabolite.

References

Navigating the Polarity Challenge: A Technical Guide to Analytical Column Selection for Optimal Metazachlor ESA Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the selection of an optimal analytical column for the separation of metazachlor ethane sulfonic acid (ESA), a key metabolite of the herbicide metazachlor. This document provides an in-depth analysis of various high-performance liquid chromatography (HPLC) column technologies and detailed experimental protocols to aid in method development and optimization.

Metazachlor ESA is a polar metabolite of the widely used herbicide metazachlor.[1] Its presence in environmental and food samples is a key indicator of metazachlor usage and potential contamination.[2] Due to its high polarity, the chromatographic separation of this compound presents a significant analytical challenge, often resulting in poor retention and peak shape on traditional reversed-phase columns.[3][4] This guide explores the different types of analytical columns and provides a framework for selecting the most suitable stationary phase for robust and reliable quantification of this compound.

The Challenge of Polar Analyte Separation

Conventional reversed-phase chromatography, typically employing C18 columns, relies on hydrophobic interactions between the analyte and the stationary phase. Highly polar analytes like this compound have limited affinity for these non-polar stationary phases, leading to their elution at or near the solvent front, which can compromise quantification and separation from other matrix components.[3][4][5] To overcome this, several alternative chromatographic strategies have been developed, including the use of specialized reversed-phase columns, hydrophilic interaction liquid chromatography (HILIC), and mixed-mode chromatography.

Analytical Column Options for this compound Separation

The selection of an appropriate analytical column is paramount for achieving the desired retention, resolution, and peak shape for this compound. Below is a summary of suitable column chemistries and their underlying separation mechanisms.

Column TypeStationary Phase ChemistrySeparation MechanismSuitability for this compound
Specialized Reversed-Phase e.g., C18 with polar end-capping or polar-embedded groups (e.g., Phenomenex Aqua C18, Shiseido Capcell Pak ADME-HR)Primarily hydrophobic interactions with enhanced affinity for polar compounds due to modified surface chemistry.Good starting point, offering a balance of retention for both the parent compound and its polar metabolites.[1][6]
Core-Shell Solid core with a porous outer layer (e.g., Accucore RP-MS)Provides high efficiency and resolution at lower backpressures compared to fully porous particles of the same size.[7]Can enhance the separation of metazachlor and its metabolites in complex mixtures.[7]
Porous Graphitic Carbon (PGC) Flat, crystalline surface of graphite (e.g., Hypercarb™)Separation is based on a combination of hydrophobic and electronic interactions (polar retention effect on graphite). Highly effective for polar compounds.[3][5]A strong candidate for retaining and separating highly polar analytes like this compound.[3][4]
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar stationary phases (e.g., bare silica, or bonded phases with amide, diol, or zwitterionic functionalities)Partitioning of the analyte between a water-enriched layer on the stationary phase surface and a mobile phase with a high organic solvent content.[8][9][10][11]An excellent choice for highly polar compounds that are poorly retained in reversed-phase chromatography.[8][12]
Mixed-Mode Stationary phases with both hydrophobic (e.g., C18) and ion-exchange functionalities (e.g., SIELC Newcrom BH)Utilizes multiple retention mechanisms simultaneously to achieve unique selectivity for a wide range of analytes.[13][14]Offers an alternative selectivity that can be beneficial for separating complex mixtures of pesticides and their metabolites.[14]

Experimental Protocols

Below are detailed experimental protocols from published methods for the analysis of metazachlor metabolites, including this compound.

Method 1: Analysis of Metazachlor Metabolites in Water using a Polar-Modified C18 Column[1]
  • Instrumentation: Agilent 1100 HPLC system coupled with an API 4000 MS/MS instrument.

  • Analytical Column: Phenomenex Aqua, 3 µm, C18, 150 x 2 mm.

  • Mobile Phase:

    • A: Water with 5 mmol NH4 formate and 0.01% formic acid.

    • B: Acetonitrile with 5 mmol NH4 formate and 0.01% formic acid.

  • Injection Volume: 100 µL.

  • Detection: ESI positive and negative ionization modes.

Method 2: Simultaneous Determination of Metazachlor Metabolites in Agricultural Crops[6][15]
  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Analytical Column: Shiseido Capcell Pak ADME-HR, 2.7 µm, 100 mm × 2.1 mm i.d.

  • Column Temperature: 40 °C.

  • Mobile Phase:

    • A: Methanol.

    • B: 5 mM ammonium formate in water.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5.0 µL.

  • Gradient Program:

    Time (min) Mobile Phase A (%) Mobile Phase B (%)
    0.0 10 90
    1.0 10 90
    8.0 90 10
    10.0 90 10
    10.1 10 90

    | 13.0 | 10 | 90 |

Method 3: General Protocol for Separation of Metazachlor and Other Pesticides using a Core-Shell C18 Column[7]
  • Instrumentation: Thermo Scientific Accela UHPLC system.

  • Analytical Column: Accucore RP-MS, 2.6 µm, 150 x 2.1 mm.

  • Mobile Phase:

    • A: Water.

    • B: Acetonitrile.

  • Note: A gradient elution is typically used, and the specific gradient profile would need to be optimized for the separation of this compound from other compounds of interest.

Visualization of Workflows and Logic

To aid in the understanding of the analytical process and the logic behind column selection, the following diagrams are provided.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Environmental or Food Sample extraction Extraction (e.g., QuEChERS) sample->extraction cleanup Clean-up (e.g., SPE) extraction->cleanup hplc HPLC Separation (Column Selection is Critical) cleanup->hplc msms Tandem Mass Spectrometry (Detection & Quantification) hplc->msms integration Peak Integration msms->integration quantification Quantification integration->quantification

Figure 1. A generalized workflow for the analysis of this compound.

column_selection_logic cluster_solutions Potential Column Solutions analyte Analyte: this compound property Key Property: High Polarity analyte->property challenge Chromatographic Challenge: Poor retention on standard C18 property->challenge rp Specialized Reversed-Phase (e.g., Polar-embedded/end-capped C18) challenge->rp hilic HILIC challenge->hilic pgc Porous Graphitic Carbon (PGC) challenge->pgc mixed_mode Mixed-Mode challenge->mixed_mode

Figure 2. Logical diagram for analytical column selection for this compound.

Conclusion and Recommendations

The optimal selection of an analytical column for this compound separation is highly dependent on the specific requirements of the analysis, including the sample matrix, the presence of other analytes, and the desired run time.

  • For routine analysis where both metazachlor and its polar metabolites are of interest, a specialized reversed-phase column with polar modifications (e.g., Phenomenex Aqua C18 or a core-shell equivalent) provides a robust and balanced separation.[1][7]

  • When analyzing highly complex matrices or when enhanced retention of this compound is critical, HILIC or Porous Graphitic Carbon (PGC) columns are excellent alternatives that should be evaluated.[3][5][8][11]

  • Mixed-mode columns can offer unique selectivity and may be advantageous in specific applications where other column chemistries fail to provide adequate resolution.[13][14]

It is recommended that method development for this compound analysis begins with a specialized reversed-phase column. If retention and peak shape are not satisfactory, moving to a HILIC or PGC column is a logical next step. The experimental protocols provided in this guide serve as a valuable starting point for developing and optimizing a robust and reliable analytical method for the determination of this compound.

References

A Technical Guide to Drug Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of drug development, the rigorous validation of new therapeutic agents and the comparative analysis against existing standards are paramount to ensure data integrity, product quality, and regulatory compliance.[1] This guide provides an in-depth overview of the core methodologies, experimental protocols, and data presentation standards essential for researchers, scientists, and drug development professionals. The journey of a drug from a promising compound to a market-approved therapeutic is underpinned by a phased approach to validation, ensuring safety and efficacy at each stage.[2][3]

The process begins with preclinical studies involving in vitro (in a laboratory dish) and in vivo (in a living organism) experiments to establish initial safety and biological activity.[4][5][6][7] Successful preclinical findings pave the way for clinical trials in humans, which are conducted in several phases to evaluate safety, dosage, efficacy, and long-term effects.[5][8] This document outlines the critical validation parameters, provides detailed experimental protocols, and presents a framework for the comparative evaluation of pharmaceutical candidates.

The Drug Validation Workflow

The validation process is a structured journey from early-stage laboratory research to late-stage clinical trials.[2][3] This workflow ensures that a drug candidate is systematically evaluated for safety and efficacy before it can be considered for regulatory approval.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_regulatory Regulatory & Post-Market Discovery Compound Discovery & Screening InVitro In Vitro Studies (Target Validation, Cytotoxicity) Discovery->InVitro InVivo In Vivo Animal Studies (PK/PD, Toxicology) InVitro->InVivo Phase1 Phase I (Safety & Dosage) InVivo->Phase1 IND Application Phase2 Phase II (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy & Safety) Phase2->Phase3 NDA Regulatory Submission (NDA/BLA) Phase3->NDA Phase4 Phase IV (Post-Market Surveillance) NDA->Phase4

Caption: A high-level overview of the drug development and validation workflow.

Preclinical Validation: Foundational Analysis

Preclinical research provides the foundational data for a drug's safety and efficacy profile before human trials commence.[7] This stage involves a combination of in vitro and in vivo experiments to understand the drug's mechanism of action, pharmacokinetics, and toxicology.[4][9][10][11]

Key Preclinical Validation Parameters

The validation of analytical methods used in preclinical studies is crucial for ensuring data reliability.[1] Key parameters, often guided by the International Council for Harmonisation (ICH), are summarized below.[1]

Validation Parameter Description Common Statistical Method Typical Acceptance Criteria
Accuracy The closeness of test results to the true value.Mean, Standard Deviation (SD)98.0% - 102.0% Recovery
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD)RSD ≤ 2% (Repeatability)
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.t-test, Peak Purity AnalysisNo significant interference from blank/placebo
Detection Limit (DL) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N)S/N ratio ≥ 3
Quantitation Limit (QL) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N)S/N ratio ≥ 10
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Regression Analysis (r²)r² ≥ 0.995
Range The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Assessed from Linearity studiesDefined by QL and upper limit of linearity
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.F-test, ANOVANo significant impact on results

Table 1: Summary of key analytical validation parameters as per ICH guidelines.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing a drug's effect on cell viability.

  • Cell Culture: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (Drug X) and a reference compound (e.g., Doxorubicin). Add the compounds to the wells and incubate for 48-72 hours. Include untreated cells as a control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) using non-linear regression.

Comparative Analysis in Drug Development

Comparative studies are essential to determine the relative therapeutic benefit and risk profile of a new drug candidate against a placebo or an existing standard-of-care treatment (the comparator).[12] These studies are foundational for establishing therapeutic improvement.[12]

Quantitative Comparison of Drug Candidates

The data below illustrates a hypothetical comparison between a new drug candidate ("Novabrin") and a standard treatment ("ControlDrug") based on key preclinical parameters.

Parameter Novabrin (Test Drug) ControlDrug (Reference) Method
IC₅₀ (nM) 85150MTT Assay (Cancer Cell Line A)
LD₅₀ (mg/kg) 500350In Vivo Rodent Model
Bioavailability (%) 6545Oral Gavage, LC-MS/MS
Peak Plasma Conc. (Cmax, ng/mL) 1200850In Vivo Rodent Model, LC-MS/MS
Time to Cmax (Tmax, hr) 1.52.0In Vivo Rodent Model, LC-MS/MS

Table 2: Comparative preclinical data for two hypothetical drug candidates.

Decision Pathway for Method Validation

The validation of an analytical method follows a logical decision-making process to ensure it is fit for its intended purpose. If any parameter fails to meet the pre-defined acceptance criteria, the method must be optimized and re-validated.

G node_start Start Validation acc Accuracy Met? node_start->acc Begin node_pass Method Validated node_fail Optimize & Re-validate acc->node_fail No prec Precision Met? acc->prec Yes prec->node_fail No spec Specificity Met? prec->spec Yes spec->node_fail No lin Linearity Met? spec->lin Yes lin->node_pass Yes lin->node_fail No G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Novabrin Novabrin Novabrin->PI3K Inhibits

References

A Technical Guide to Proficiency Testing Schemes for Pesticide Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles, experimental protocols, and data evaluation methods employed in proficiency testing (PT) schemes for the analysis of pesticide residues and their metabolites. Proficiency testing is a critical component of laboratory quality assurance, providing an objective means to assess and compare the performance of different laboratories.[1][2] Participation in PT schemes, such as those organized by the European Union Reference Laboratories (EURLs), is often mandatory for official laboratories conducting pesticide residue analysis to ensure data quality, accuracy, and comparability.[2][3][4]

The Proficiency Testing Workflow

Proficiency testing is a structured, cyclical process managed by a PT provider. It begins with the preparation of a homogeneous test material, which is then distributed to participating laboratories. These laboratories analyze the material using their routine methods and submit their results for statistical evaluation. The provider then compiles a report, allowing each laboratory to compare its performance against a consensus value and other participants. This entire process is governed by international standards like ISO 17043 and ISO 13528 to ensure consistency and validity.[1][5]

PT_Workflow Provider PT Provider Organization Preparation Test Material Preparation (Spiking, Homogenization) Provider->Preparation QC Homogeneity and Stability Testing Preparation->QC Distribution Sample Distribution QC->Distribution Labs Analysis by Participating Laboratories Distribution->Labs Submission Result Submission Labs->Submission Evaluation Statistical Evaluation (z-score calculation) Submission->Evaluation Report Final Report and Performance Assessment Evaluation->Report Report->Labs Feedback QuEChERS_Workflow start Weigh Homogenized Sample (e.g., 10g) add_solvent Add Acetonitrile and Shake start->add_solvent add_salts Add QuEChERS Salts (e.g., MgSO4, NaCl) add_solvent->add_salts centrifuge1 Shake and Centrifuge add_salts->centrifuge1 take_aliquot Transfer Supernatant Aliquot centrifuge1->take_aliquot dspe Add dSPE Sorbent (e.g., PSA) for Cleanup take_aliquot->dspe centrifuge2 Vortex and Centrifuge dspe->centrifuge2 final_extract Collect Final Extract centrifuge2->final_extract analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) final_extract->analysis ZScore_Logic start Calculate |z-score| check1 |z| <= 2 ? start->check1 check2 2 < |z| < 3 ? check1->check2 No satisfactory Satisfactory Performance check1->satisfactory Yes questionable Questionable Performance check2->questionable Yes unsatisfactory Unsatisfactory Performance check2->unsatisfactory No

References

A Comprehensive Technical Guide to Certified Reference Materials for Metazachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information on certified reference materials (CRMs) for Metazachlor ethanesulfonic acid (ESA), a significant metabolite of the chloroacetamide herbicide metazachlor. This document offers a structured overview of available CRMs, detailed analytical methodologies, and a visualization of the metabolic pathway, serving as a critical resource for accurate quantification and risk assessment in environmental and food safety analysis.

Certified Reference Materials for Metazachlor ESA

The availability of high-purity, certified reference materials is fundamental for the accurate identification and quantification of this compound in various matrices. Several reputable suppliers offer CRMs that are produced and certified under stringent quality management systems such as ISO 17034 and ISO/IEC 17025.[1][2] These standards ensure the traceability and reliability of the analytical results.

Below is a summary of commercially available this compound certified reference materials:

SupplierProduct Name/NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )FormatPurity/ConcentrationCertification/Grade
LGC Standards Metazachlor-ethane sulfonic acid (ESA) / DRE-CA14950020172960-62-2C₁₄H₁₇N₃O₄S323.37NeatNot SpecifiedISO 17025
Sigma-Aldrich (TraceCERT®) Metazachlor Metabolite M479H008172960-62-2C₁₄H₁₇N₃O₄S323.37NeatCertifiedISO/IEC 17025, ISO 17034
HPC Standards This compound / 681006172960-62-2C₁₄H₁₇N₃O₄S323.371x10mgNot SpecifiedISO 9001, ISO 17034
HPC Standards This compound sodium saltNot SpecifiedNot Specified345.35Not SpecifiedHigh-purityMeets international quality standards
Shimadzu This compound / C7232172960-62-2C₁₄H₁₇N₃O₄S323.371 mg, 5 mg, 10 mg, 25 mg, 100 mg≥ 98.00%Not Specified
Shimadzu [¹³C₆]-Metazachlor ESA / C7098172960-62-2 (unlabeled)¹³C₆C₈H₁₇N₃O₄S329.32Not Specified≥ 98.00%, ≥ 99% ¹³CNot Specified
Pharmaffiliates Metazachlor ethane sulfonic acid172960-62-2C₁₄H₁₇N₃O₄S323.37Not SpecifiedNot SpecifiedNot Specified
ESSLAB Metazachlor ethane sulfonic acid / 10618.14-100-AN172960-62-2C₁₄H₁₇N₃O₄S323.37100 µg/mL in Acetonitrile100 µg/mLNot Specified

Experimental Protocols for the Analysis of this compound

The analysis of the polar metabolite this compound in environmental and food samples is predominantly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the required sensitivity and selectivity for detecting low concentrations in complex matrices.

Sample Preparation

The choice of sample preparation method depends on the matrix and the required limit of quantification.

  • Direct Injection for Water Samples: For relatively clean water matrices like drinking water, direct injection of a large volume (e.g., 100 µL) of the filtered sample can be a straightforward and rapid approach.[3] This method minimizes sample manipulation and potential for analyte loss.

  • Solid-Phase Extraction (SPE) for Water and Complex Matrices: For more complex aqueous samples or when lower detection limits are required, Solid-Phase Extraction (SPE) is a common enrichment and clean-up step.[4]

    • Sorbent: Nonporous graphitized carbon or hydrophilic-lipophilic balance (HLB) cartridges are effective for trapping polar metabolites like this compound.[4][5]

    • Procedure:

      • Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by water.

      • Load a specific volume of the water sample (e.g., 250 mL) onto the cartridge.[4]

      • Wash the cartridge to remove interferences.

      • Elute the analytes with a small volume of a suitable solvent, such as methanol containing a buffer like ammonium acetate.[4]

      • The eluate is then typically evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.[4]

  • Extraction from Agricultural Crops:

    • Extraction Solvent: Acetonitrile is commonly used for the initial extraction from homogenized samples.[5]

    • pH Adjustment: Adjusting the pH of the extract to 3 can improve the extraction efficiency.[5]

    • Clean-up: A hydrophilic-lipophilic balance (HLB) cartridge can be used for sample purification.[5]

LC-MS/MS Analysis
  • Chromatography:

    • Column: A reversed-phase C18 column is typically used for the separation of this compound and other related metabolites.[3]

    • Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is employed. To improve peak shape and ionization efficiency, additives such as formic acid or ammonium formate are commonly used.[3]

      • Example Mobile Phase A: Water with 5 mmol NH₄ formate and 0.01% formic acid.[3]

      • Example Mobile Phase B: Acetonitrile with 5 mmol NH₄ formate and 0.01% formic acid.[3]

    • Injection Volume: Typically ranges from a few microliters to 100 µL for direct injections.[3]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is the preferred ionization technique, and it can be operated in either positive or negative ion mode.[3]

    • Detection: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both quantification and confirmation of the analyte's identity.

Metabolic Pathway of Metazachlor

Metazachlor undergoes transformation in the environment, primarily in soil and water, to form more polar metabolites. The two major degradation products are Metazachlor ethanesulfonic acid (ESA) and Metazachlor oxanilic acid (OA).[1][6][7][8][9] Understanding this pathway is crucial for assessing the overall environmental impact of metazachlor use.

Metazachlor_Metabolism Metazachlor Metazachlor ESA This compound (ethanesulfonic acid) Metazachlor->ESA Degradation OA Metazachlor OA (oxanilic acid) Metazachlor->OA Degradation

Caption: Metabolic degradation pathway of Metazachlor.

References

A Comparative Analysis of Metazachlor ESA and Metazachlor OA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparative analysis of two major metabolites of the chloroacetamide herbicide metazachlor: metazachlor ethanesulfonic acid (ESA) and metazachlor oxanilic acid (OA). This document delves into their chemical properties, formation pathways, analytical detection methods, environmental occurrence, and toxicological profiles, presenting data in a structured format to facilitate comparison and further research.

Chemical Identity and Properties

Metazachlor ESA and metazachlor OA are the primary degradation products of metazachlor, a selective herbicide used for pre-emergence weed control.[1] Their formation involves the transformation of the parent compound in the environment, leading to metabolites with distinct chemical properties.[2]

PropertyMetazachlorThis compoundMetazachlor OA
IUPAC Name 2-chloro-N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide[3]2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid[4]2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoacetic acid
CAS Number 67129-08-2[3]172960-62-2[4]1231244-60-2
Molecular Formula C₁₄H₁₆ClN₃O[3]C₁₄H₁₇N₃O₄S[4]C₁₄H₁₅N₃O₃
Molecular Weight 277.75 g/mol [3]323.37 g/mol [4]273.29 g/mol
Chemical Structure
alt text
alt text
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Formation Pathway

Metazachlor undergoes degradation in the environment, primarily in soil and water, to form its more polar and mobile metabolites, ESA and OA. The initial step in the metabolic pathway involves the substitution of the chlorine atom by glutathione, which is then further degraded through oxidation and hydrolytic cleavage to yield the sulfonic acid (ESA) and oxanilic acid (OA) derivatives.[1]

G Metazachlor Metazachlor (C₁₄H₁₆ClN₃O) Intermediate Glutathione Conjugate Metazachlor->Intermediate Glutathione S-transferase ESA This compound (C₁₄H₁₇N₃O₄S) Intermediate->ESA Oxidation & Cleavage OA Metazachlor OA (C₁₄H₁₅N₃O₃) Intermediate->OA Oxidation & Cleavage

Figure 1: Simplified degradation pathway of metazachlor to its ESA and OA metabolites.

Analytical Methodology: LC-MS/MS

The standard method for the simultaneous determination of this compound and OA in environmental matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for detecting these compounds at trace levels in complex samples like water and soil extracts.[5][6]

Experimental Protocol: Analysis of this compound and OA in Water

This protocol is a representative procedure compiled from various validated methods for the analysis of metazachlor metabolites in water samples.[7]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Filter a 500 mL water sample through a 0.45 µm glass fiber filter.

  • Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analytes from the cartridge with 6 mL of a methanol/acetonitrile (50:50, v/v) mixture.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) 324.1 → Product ions (m/z) for quantification and qualification.[8]

      • Metazachlor OA: Precursor ion (m/z) 274.1 → Product ions (m/z) for quantification and qualification.[8]

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity for each analyte.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis WaterSample Water Sample Filtration Filtration WaterSample->Filtration SPE Solid Phase Extraction (HLB) Filtration->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 column) Reconstitution->LC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

Figure 2: General workflow for the analysis of metazachlor metabolites in water.

Environmental Occurrence and Concentration

This compound and OA are frequently detected in surface water and groundwater in agricultural areas, often at higher concentrations and with greater persistence than the parent compound.[9][10] Their higher polarity and lower soil adsorption contribute to their increased mobility and potential for water resource contamination.

MatrixCompoundConcentration Range (µg/L)Location/Study Reference
Surface Water This compound0.01 - 4.8Danube and Tisza Rivers[9]
Metazachlor OA1.43 - 1.51Danube and Tisza Rivers[9]
This compoundup to 22.5Agricultural retention pond[11]
Metazachlor OAup to 14.7Agricultural retention pond[11]
Groundwater This compound0.0534 - 0.384Wisconsin, USA[12]
Metazachlor OANot frequently reported-
This compound0.05 - 2.84 (ppb)California, USA[13]
Metazachlor OA0.05 - 0.53 (ppb)California, USA[13]

Comparative Toxicology

While the toxicological profile of the parent compound, metazachlor, is well-characterized, data on its metabolites are less extensive. However, emerging research indicates that these degradation products can exert biological effects.

Aquatic Ecotoxicity

A key study on marbled crayfish (Procambarus virginalis) provides a direct comparison of the toxicity of metazachlor and metazachlor OA.[11]

EndpointMetazachlorMetazachlor OA
Mortality (40 days) 42.5% (at 0.0115 µmol/L) 50.0% (at 0.0790 µmol/L)47.5% (at 0.0117 µmol/L) 67.5% (at 0.0805 µmol/L)
Growth Inhibition Significant at both tested concentrationsSignificant at both tested concentrations
Delayed Ontogenetic Development Significant at both tested concentrationsSignificant at both tested concentrations
Oxidative Stress Significant reduction in antioxidant enzyme activity (SOD, CAT, GST, GR)Significant reduction in antioxidant enzyme activity (SOD, CAT, GST, GR)
Histopathology Gill anomalies (wall thinning, focal disintegration)Gill anomalies (wall thinning, focal disintegration)

Data extracted from Velisek et al. (2020)[11]

Limited specific ecotoxicological data is available for this compound. However, its classification as a "non-relevant" metabolite in some drinking water assessments suggests that its toxicity is considered to be lower than that of the parent compound.[14]

Mammalian Toxicity and Genotoxicity

Metazachlor itself is not considered a genotoxic agent.[15] Studies on its metabolites have been conducted to assess their relevance for human health, particularly in the context of drinking water contamination.

The French Agency for Food, Environmental and Occupational Health & Safety (ANSES) has classified both this compound and metazachlor OA as "not relevant for EDCH" (water intended for human consumption).[14] This classification implies that, based on the available data, they are not considered to pose an unacceptable health risk to consumers at the levels typically found in drinking water. There is a lack of publicly available, detailed mammalian toxicology and genotoxicity studies specifically comparing the ESA and OA metabolites.

Signaling Pathways and Mechanism of Action

The primary mode of action of the parent compound, metazachlor, is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1] This disruption of lipid biosynthesis interferes with cell division and tissue differentiation in susceptible plants.

The specific molecular signaling pathways affected by this compound and OA have not been extensively studied. However, the observed toxicological effects in aquatic organisms, such as oxidative stress and tissue damage, suggest that these metabolites may induce cellular stress responses. The reduction in antioxidant enzyme activities (SOD, CAT, GST, GR) indicates an imbalance in the cellular redox state, potentially leading to damage to lipids, proteins, and DNA.

G cluster_exposure cluster_cellular cluster_outcomes Metabolites This compound / OA ROS Increased Reactive Oxygen Species (ROS) Metabolites->ROS Enzyme_Inhibition Inhibition of Antioxidant Enzymes (SOD, CAT, GST, GR) Metabolites->Enzyme_Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Enzyme_Inhibition->Oxidative_Stress Tissue_Damage Tissue Damage (e.g., gills) Oxidative_Stress->Tissue_Damage Growth_Inhibition Growth Inhibition Tissue_Damage->Growth_Inhibition Developmental_Delay Developmental Delay Tissue_Damage->Developmental_Delay

Figure 3: Postulated logical relationship of toxicological effects of metazachlor metabolites.

Conclusion

This compound and metazachlor OA are significant environmental transformation products of the herbicide metazachlor. Their increased polarity and mobility compared to the parent compound lead to their frequent detection in water resources. While metazachlor OA has demonstrated notable toxicity to aquatic invertebrates, a significant data gap remains for the comprehensive toxicological profile of this compound. The classification of both metabolites as "non-relevant" for drinking water by some regulatory bodies suggests a lower perceived risk to human health compared to other pesticide residues. However, the potential for additive or synergistic effects in complex environmental mixtures warrants further investigation. This guide provides a foundational understanding for researchers and professionals working on the environmental fate and toxicological assessment of metazachlor and its metabolites.

References

Differentiating Metazachlor ESA: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analytical Guide to Distinguishing the Metazachlor Metabolite, Ethane Sulfonic Acid (ESA), from Other Herbicide Metabolites

This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the unambiguous differentiation of metazachlor ethane sulfonic acid (ESA) from other structurally similar herbicide metabolites. The increasing prevalence of chloroacetanilide herbicides and their persistent degradation products in the environment necessitates robust and specific analytical methodologies. This document outlines the key challenges and solutions for the accurate identification and quantification of metazachlor ESA, particularly in the presence of other chloroacetanilide ESA and oxanilic acid (OA) metabolites derived from herbicides such as alachlor, acetochlor, and metolachlor.

The primary challenge in the analysis of these compounds lies in the structural similarity of their metabolites. For instance, acetochlor ESA and alachlor ESA are structural isomers, often presenting identical mass-to-charge ratios (m/z) in mass spectrometry and producing common fragment ions, which complicates their individual quantification.[1] This guide focuses on advanced analytical techniques, primarily Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), to achieve the necessary chromatographic separation and specific detection.[2]

Core Analytical Strategy: UPLC-MS/MS

The method of choice for resolving and detecting these polar metabolites is UPLC-MS/MS. The higher chromatographic resolution offered by UPLC, when compared to traditional HPLC, is crucial for separating isomeric compounds like acetochlor ESA and alachlor ESA.[2] Detection is typically performed using an electrospray ionization (ESI) source in negative ion mode, which is ideal for these acidic analytes.[1][3]

Experimental Protocol: Simultaneous Analysis of Chloroacetanilide Metabolites

This protocol is a composite methodology based on established methods for the analysis of chloroacetanilide herbicide metabolites in aqueous samples.[1][4]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To concentrate the analytes and remove interfering matrix components.

  • Cartridge: C18 SPE columns are commonly used.[3]

  • Procedure:

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the aqueous sample (e.g., 50 mL) onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with a suitable solvent, such as a methanol/water mixture.[3]

    • Evaporate the eluate to near dryness and reconstitute in a solvent compatible with the LC mobile phase.

2. UPLC-MS/MS Analysis

  • Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Chromatographic Conditions:

    • Column: A high-resolution reversed-phase column, such as a C18, is recommended. A common choice is a Hypersil GOLD 50 x 2.1 mm, 3 µm particle size column.[1]

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.[1]

    • Mobile Phase B: Methanol or Acetonitrile.[1]

    • Column Temperature: Elevated temperatures, such as 65 °C, can improve peak shape and separation.[1]

    • Flow Rate: Typically in the range of 0.25 mL/min.[1]

    • Injection Volume: 25 µL.[1]

    • Gradient Program: A carefully optimized gradient is essential for separating the numerous metabolites. An example gradient is provided in Table 1.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Key Parameters: Optimized cone voltages and collision energies for each specific metabolite are crucial for achieving optimal fragmentation and detection. Refer to Table 3 for specific MRM transitions.

Data Presentation: Quantitative Analytical Parameters

The following tables summarize the key quantitative data for the differentiation of this compound and other relevant herbicide metabolites.

Table 1: Example UPLC Gradient Program [1]

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.259010
5.00.259010
20.00.252080
25.00.252080
25.10.259010
40.00.259010

Table 2: Chemical Formulas and Molecular Weights of Key Metabolites

CompoundChemical FormulaMolecular Weight ( g/mol )
This compound C14H17N3O4S323.37
Metazachlor OXAC14H15N3O3289.29
Alachlor ESAC14H21NO5S315.39
Alachlor OXAC14H19NO4265.31
Acetochlor ESAC14H21NO5S315.39
Acetochlor OXAC14H19NO4265.31
Metolachlor ESAC15H23NO5S329.41
Metolachlor OXAC15H21NO4279.33
Dimethenamid ESAC12H19NO4S273.35
Flufenacet ESAC12H14F3N3O3S337.32
Propachlor ESAC11H15NO4S257.31

Table 3: Optimized MRM Transitions for UPLC-MS/MS Analysis (Negative Ion Mode) [1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 32812126
Alachlor ESA3148027
Acetochlor ESA3148031
Metolachlor ESA32812126
Dimethenamid ESA32012125
Flufenacet ESA27412122
Propachlor ESA25612121
Propachlor OA20613413
Butachlor ESA (ISTD)3568031
Dimethachlor ESA (Surrogate)32012125

Note: ISTD refers to Internal Standard.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing AqueousSample Aqueous Sample SPE Solid-Phase Extraction (C18) AqueousSample->SPE Loading Concentration Concentration & Reconstitution SPE->Concentration Elution UPLC UPLC Separation Concentration->UPLC Injection MSMS Tandem MS Detection (MRM) UPLC->MSMS Ionization (ESI-) Chromatogram Chromatogram Generation MSMS->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for the analysis of this compound.

Logical Relationships in Metabolite Differentiation

Differentiation_Logic cluster_chromatography Chromatographic Separation (UPLC) cluster_mass_spec Mass Spectrometric Detection (MS/MS) MetaboliteMixture Mixture of Herbicide Metabolites RT_Separation Separation by Retention Time MetaboliteMixture->RT_Separation PrecursorIon Precursor Ion (m/z) Selection RT_Separation->PrecursorIon Isomers Challenge: Structural Isomers (e.g., Acetochlor/Alachlor ESA) RT_Separation->Isomers ProductIon Specific Product Ion (m/z) Monitoring PrecursorIon->ProductIon PrecursorIon->Isomers UnambiguousID Unambiguous Identification & Quantification ProductIon->UnambiguousID

Caption: Logical steps for differentiating herbicide metabolites.

Fragmentation Pathway of this compound

Fragmentation_Pathway Metazachlor_ESA This compound [M-H]⁻ m/z 328 Fragment1 Fragment 1 m/z 121 Metazachlor_ESA->Fragment1 Collision-Induced Dissociation (CID) Fragment2 Other Fragments Metazachlor_ESA->Fragment2 CID

Caption: Simplified fragmentation of this compound in MS/MS.

Differentiation of this compound from Other Metazachlor Metabolites

Beyond interfering ESA and OXA metabolites from other herbicides, it is also important to distinguish this compound from other metabolites of metazachlor itself, such as 479M04, 479M08, and 479M16.[5] LC-MS/MS is also the preferred method for this analysis. The differentiation is achieved through their unique retention times and, more importantly, their distinct precursor and product ion masses in MRM mode. For example, a study on the simultaneous determination of these metabolites showed that they can be effectively separated and quantified using a tailored LC-MS/MS method.[5]

Conclusion

The accurate differentiation of this compound from other herbicide metabolites is achievable through the application of high-resolution UPLC-MS/MS. The key to successful analysis lies in the meticulous optimization of both the chromatographic separation to resolve structural isomers and the mass spectrometric parameters to ensure specific and sensitive detection. This guide provides a robust framework for researchers to develop and validate analytical methods for the reliable monitoring of these environmentally significant compounds.

References

Navigating Analytical Challenges: A Technical Guide to the Cross-Reactivity of Metazachlor ESA in Pesticide Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical issue of cross-reactivity of the metazachlor metabolite, ethanesulfonic acid (ESA), in pesticide immunoassays. While immunoassays offer a rapid and sensitive screening method for pesticide residues, their accuracy can be compromised by the cross-reactivity of structurally related compounds, such as metabolites. This document provides a comprehensive overview of the underlying principles, available data on analogous compounds, detailed experimental protocols for assessing cross-reactivity, and the logical frameworks for understanding these interactions.

Introduction: The Challenge of Metabolite Cross-Reactivity

Metazachlor, a chloroacetamide herbicide, is extensively used in agriculture to control a variety of grasses and broadleaf weeds. Following its application, metazachlor is metabolized in the environment and in biological systems into various degradation products, including metazachlor ethanesulfonic acid (ESA). The presence of these metabolites in soil and water is a significant environmental and food safety concern.

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are valuable tools for high-throughput screening of pesticide residues due to their speed, sensitivity, and cost-effectiveness. These assays rely on the specific binding of an antibody to its target analyte. However, the structural similarity between a parent pesticide and its metabolites can lead to antibody cross-reactivity, where the antibody binds not only to the target analyte but also to its metabolites. This can result in inaccurate quantification and false-positive results. Understanding and quantifying the cross-reactivity of metabolites like metazachlor ESA is therefore paramount for the development and validation of reliable immunoassays.

The Molecular Basis of Cross-Reactivity in Immunoassays

The specificity of an immunoassay is dictated by the binding affinity of the antibody to the epitope of the target analyte. Cross-reactivity occurs when the antibody recognizes and binds to an epitope on a non-target molecule that is structurally similar to the target's epitope. In the case of metazachlor and its ESA metabolite, the core chemical structure is largely conserved, with the primary difference being the substitution of a chlorine atom with an ethanesulfonic acid group. The degree of cross-reactivity is dependent on how this structural modification affects the binding interaction with the antibody.

cluster_0 Immunoassay Principle cluster_1 Binding Scenarios Antibody Antibody Binding_Site Antibody->Binding_Site Specific_Binding Specific Binding Cross_Reactivity Cross-Reactivity Metazachlor Metazachlor Metazachlor->Binding_Site High Affinity Metazachlor_ESA Metazachlor_ESA Metazachlor_ESA->Binding_Site Potential Lower Affinity Specific_Binding->Metazachlor Target Analyte Cross_Reactivity->Metazachlor_ESA Metabolite

Figure 1: Conceptual diagram of antibody binding to metazachlor and its ESA metabolite.

Quantitative Data on Chloroacetamide ESA Cross-Reactivity

The following table summarizes the cross-reactivity of alachlor ESA in different immunoassay formats. This data is crucial for estimating the potential interference of this compound in a hypothetical metazachlor-specific immunoassay.

Immunoassay TargetCross-ReactantAntibody TypeAssay FormatCross-Reactivity (%)Reference
AlachlorAlachlor ESAPolyclonalELISA33[1]
MetolachlorAlachlor ESANot SpecifiedELISA< 0.01[1]

Note: The cross-reactivity is typically calculated as (IC50 of the target analyte / IC50 of the cross-reactant) x 100%, where IC50 is the concentration of the analyte that causes 50% inhibition of the signal.

The data clearly indicates that cross-reactivity can be significant when the immunoassay is designed for the parent compound and the metabolite is from the same parent molecule (e.g., alachlor immunoassay and alachlor ESA). Conversely, the cross-reactivity can be negligible when the antibody is highly specific to a different parent compound within the same chemical class (e.g., metolachlor immunoassay and alachlor ESA).

Experimental Protocols for Assessing Cross-Reactivity

To accurately determine the cross-reactivity of this compound in a pesticide immunoassay, a series of well-defined experiments are necessary. The following protocols outline the key steps involved in developing an immunoassay and assessing its specificity.

Hapten Synthesis and Immunogen Preparation

Since small molecules like metazachlor are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response. This involves synthesizing a hapten, a derivative of metazachlor that contains a functional group for conjugation.

Metazachlor Metazachlor Hapten_Synthesis Hapten Synthesis (Introduce linking arm) Metazachlor->Hapten_Synthesis Hapten Hapten Hapten_Synthesis->Hapten Conjugation Conjugation Reaction (e.g., EDC/NHS chemistry) Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Conjugation Immunogen Immunogen Conjugation->Immunogen

Figure 2: Workflow for immunogen preparation.

Methodology:

  • Hapten Design and Synthesis: A derivative of metazachlor is synthesized to introduce a reactive carboxyl or amino group, typically on a part of the molecule that is distal from the desired epitope to ensure the key structural features are exposed for antibody recognition.

  • Carrier Protein Conjugation: The synthesized hapten is covalently linked to a carrier protein such as Bovine Serum Albumin (BSA) for producing coating antigens or Keyhole Limpet Hemocyanin (KLH) for immunization. The carbodiimide reaction using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common method for conjugating carboxylated haptens to the amino groups of the protein.

  • Purification and Characterization: The resulting immunogen is purified by dialysis to remove unconjugated hapten and reagents. The conjugation ratio (hapten molecules per protein molecule) is determined using techniques like UV-Vis spectrophotometry or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Antibody Production and Characterization

Polyclonal or monoclonal antibodies can be generated against the immunogen. Monoclonal antibodies are generally preferred for their high specificity and batch-to-batch consistency.

Methodology:

  • Immunization: Laboratory animals (typically rabbits for polyclonal or mice for monoclonal antibodies) are immunized with the purified immunogen. The immunization schedule usually involves an initial injection followed by several booster injections over a period of weeks to months.

  • Titer Determination: Blood samples are periodically collected, and the antibody titer (the dilution at which the antibody can still be detected) is determined by indirect ELISA using a coating antigen (e.g., metazachlor-BSA).

  • Monoclonal Antibody Production (Hybridoma Technology): For monoclonal antibodies, spleen cells from an immunized mouse with a high antibody titer are fused with myeloma cells to create hybridoma cells. These cells are then screened to identify clones that produce antibodies with the desired specificity and affinity for metazachlor.

  • Antibody Purification: The antibodies are purified from the serum (polyclonal) or hybridoma culture supernatant (monoclonal) using protein A or protein G affinity chromatography.

Development of a Competitive ELISA

A competitive ELISA is the most common format for detecting small molecules like pesticides. In this format, the analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites.

Coat_Plate 1. Coat microplate wells with Metazachlor-Protein conjugate Block 2. Block unoccupied sites Coat_Plate->Block Add_Sample_Ab 3. Add sample (containing Metazachlor) and primary antibody Block->Add_Sample_Ab Competitive_Binding 4. Competitive binding occurs Add_Sample_Ab->Competitive_Binding Wash_1 5. Wash to remove unbound reagents Competitive_Binding->Wash_1 Add_Secondary_Ab 6. Add enzyme-conjugated secondary antibody Wash_1->Add_Secondary_Ab Wash_2 7. Wash Add_Secondary_Ab->Wash_2 Add_Substrate 8. Add substrate Wash_2->Add_Substrate Color_Development 9. Measure color development (inversely proportional to Metazachlor concentration) Add_Substrate->Color_Development

Figure 3: Indirect competitive ELISA workflow.

Methodology:

  • Coating: Microtiter plate wells are coated with a metazachlor-protein conjugate (coating antigen).

  • Blocking: After washing, the remaining protein-binding sites in the wells are blocked with a blocking buffer (e.g., BSA or non-fat dry milk in phosphate-buffered saline).

  • Competitive Reaction: A mixture of the sample (or standard) and a limited amount of the primary antibody against metazachlor is added to the wells. The free metazachlor in the sample and the coated metazachlor-protein conjugate compete for binding to the antibody.

  • Secondary Antibody and Detection: After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added.

  • Substrate Addition: Following another washing step, a substrate for the enzyme is added, which results in a color change.

  • Measurement: The absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of metazachlor in the sample.

Cross-Reactivity Assessment

The specificity of the developed immunoassay is evaluated by testing its response to structurally related compounds, including this compound.

Methodology:

  • Prepare Standard Curves: A standard curve for metazachlor is generated by plotting the absorbance against a series of known concentrations. The IC50 value for metazachlor is determined from this curve.

  • Test Cross-Reactants: Serial dilutions of this compound and other potentially cross-reacting compounds (e.g., other chloroacetamide herbicides and their metabolites) are prepared and analyzed using the optimized ELISA protocol.

  • Determine IC50 for Cross-Reactants: The IC50 value for each potential cross-reactant is determined from its respective inhibition curve.

  • Calculate Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Metazachlor / IC50 of Cross-Reactant) x 100

Logical Framework for Interpreting Cross-Reactivity

The interpretation of cross-reactivity data is crucial for assessing the reliability of an immunoassay for a specific application.

High_CR High Cross-Reactivity (>10%) Risk_Overestimation Risk of overestimation of parent compound High_CR->Risk_Overestimation Potential_Screening May be suitable for screening total residue High_CR->Potential_Screening Moderate_CR Moderate Cross-Reactivity (1-10%) Consider_Matrix Consider matrix effects and typical metabolite concentrations Moderate_CR->Consider_Matrix Low_CR Low Cross-Reactivity (<1%) High_Specificity High specificity for parent compound Low_CR->High_Specificity Further_Investigation Requires further investigation (e.g., chromatographic confirmation) Risk_Overestimation->Further_Investigation Reliable_Quantification Reliable for specific quantification of the parent compound High_Specificity->Reliable_Quantification Consider_Matrix->Further_Investigation

Figure 4: Decision framework for interpreting cross-reactivity results.

  • High Cross-Reactivity (>10%): Indicates that the antibody binds significantly to the metabolite. While this may lead to an overestimation of the parent compound, the assay could potentially be used as a screening tool for the "total" residue (parent + metabolite). However, confirmatory analysis using a chromatographic method (e.g., LC-MS/MS) is essential.

  • Moderate Cross-Reactivity (1-10%): The impact on the results depends on the relative concentrations of the parent compound and the metabolite in the samples. If the metabolite is present at much higher concentrations than the parent, it could still lead to significant interference.

  • Low Cross-Reactivity (<1%): The immunoassay is considered highly specific for the parent compound, and the presence of the metabolite is unlikely to cause significant interference in the results.

Conclusion and Future Directions

The cross-reactivity of this compound in immunoassays is a critical consideration for the accurate monitoring of this herbicide in environmental and biological samples. While direct quantitative data for this compound is currently limited, the available information on the analogous compound, alachlor ESA, provides valuable insights. The data suggests that significant cross-reactivity is possible, particularly in assays developed for the parent metazachlor molecule.

For researchers and professionals in drug development and environmental monitoring, it is imperative to:

  • Thoroughly validate any in-house or commercial immunoassay for cross-reactivity with relevant metabolites, including this compound.

  • Utilize highly specific monoclonal antibodies to minimize cross-reactivity when specific quantification of the parent compound is required.

  • Employ chromatographic methods for confirmation of positive results obtained from immunoassay screening, especially when high cross-reactivity is known or suspected.

Future research should focus on the development and characterization of highly specific monoclonal antibodies for metazachlor and the comprehensive evaluation of their cross-reactivity profiles with all major metabolites, including this compound. The generation of this data will be instrumental in establishing more reliable and accurate immunoassay-based methods for the monitoring of metazachlor residues.

References

The Aquatic Ecotoxicity of Metazachlor and its ESA Metabolite: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the aquatic toxicity of the herbicide metazachlor and its principal environmental transformation product, metazachlor ethanesulfonic acid (ESA). While extensive data are available for the parent compound, a significant gap exists in the peer-reviewed literature regarding the specific aquatic toxicity of the ESA metabolite. This document summarizes the existing quantitative data for metazachlor, outlines the standard experimental protocols for aquatic toxicity testing, and discusses the environmental occurrence and potential implications of the ESA metabolite.

Comparative Aquatic Toxicity Data

Quantitative toxicity data for metazachlor are summarized below, categorized by trophic level. These data, primarily expressed as EC50 (median effective concentration), LC50 (median lethal concentration), and NOEC (no observed effect concentration), are crucial for environmental risk assessment.

Note: Despite extensive searches, no specific EC50 or LC50 values for the metazachlor ESA metabolite in aquatic organisms were found in the publicly available scientific literature. Regulatory assessments by agencies such as the French Agency for Food, Environmental and Occupational Health & Safety (ANSES) have classified this compound as "not relevant for EDCH" (water intended for human consumption), suggesting low concern for human health via drinking water.[1] However, this classification does not directly translate to aquatic ecotoxicity.

Table 1: Aquatic Toxicity of Metazachlor to Algae and Macrophytes
SpeciesEndpoint (Duration)Value (mg/L)Reference
Pseudokirchneriella subcapitata (Green Alga)ErC50 (72h)0.031[2]
Chlorella spp. (Green Alga)EC50 (96h)1.63[2]
Lemna minor (Duckweed)ErC50 (7d)0.0028
Filamentous green algae (Cladophora glomerata)EC500.003 - 0.009
Total Macrophyte BiomassEC500.004
Table 2: Aquatic Toxicity of Metazachlor to Invertebrates
SpeciesEndpoint (Duration)Value (mg/L)Reference
Daphnia magna (Water Flea)EC50 (48h)22.3[2]
Daphnia magna (Water Flea)NOEC (21d, reproduction)0.1
Chironomus riparius (Midge)NOEC (28d, emergence)5.7
Procambarus virginalis (Marbled Crayfish)-More sensitive than Daphnia magna[2]
Table 3: Aquatic Toxicity of Metazachlor to Fish
SpeciesEndpoint (Duration)Value (mg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)4.0[2]
Oncorhynchus mykiss (Rainbow Trout)NOEC (28d, early-life stage growth)2.5
Lepomis macrochirus (Bluegill Sunfish)LC50 (96h)15.0[2]
Cyprinus carpio (Common Carp)LC50 (96h)15.0[2]

This compound Metabolite: Environmental Fate and Toxicological Gaps

Metazachlor degrades in the environment to form several transformation products, with this compound being a major and frequently detected metabolite in surface and groundwater.[3][4] Studies have shown that this compound can be more persistent and mobile than the parent compound, leading to its widespread presence in aquatic systems, sometimes at higher concentrations than metazachlor itself.[3][4]

While the ecotoxicological risk of some pesticide metabolites can be higher than their parent compounds, there is a critical lack of publicly available data on the specific toxicity of this compound to aquatic organisms. A study on the marbled crayfish (Procambarus virginalis) investigated the effects of metazachlor and its oxanilic acid (OA) metabolite, but not the ESA metabolite. This study found that both metazachlor and metazachlor OA caused significantly lower growth and delayed development.[2] Without direct toxicity studies on the ESA metabolite, a comprehensive comparative risk assessment remains challenging.

Standardized Experimental Protocols for Aquatic Toxicity Testing

The following sections detail the methodologies for standard aquatic toxicity tests as prescribed by the Organisation for Economic Co-operation and Development (OECD). These protocols are fundamental for generating the data presented in the tables above.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater algae.

Methodology:

  • Test Organism: Typically Pseudokirchneriella subcapitata or other green algae species.

  • Test Duration: 72 hours.

  • Procedure: Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium under continuous, uniform illumination and controlled temperature. A series of concentrations is tested along with a control.

  • Endpoint: The primary endpoint is the inhibition of growth, measured as a reduction in the average specific growth rate relative to the control. The EC50, the concentration causing a 50% reduction in growth rate, is calculated.

OECD_201_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (72h) cluster_analysis Data Analysis Phase start Start culture Prepare Exponentially Growing Algal Culture start->culture inoculate Inoculate Test Flasks (Control & Concentrations) culture->inoculate media Prepare Test Media and Substance Concentrations media->inoculate incubate Incubate under Controlled Light & Temp inoculate->incubate measure Measure Algal Biomass (e.g., cell counts) incubate->measure calculate Calculate Growth Rate and Percent Inhibition measure->calculate end Determine ErC50 calculate->end

Diagram 1. Workflow for OECD 201 Algal Growth Inhibition Test.
OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates.

Methodology:

  • Test Organism: Daphnia magna (water flea), less than 24 hours old.

  • Test Duration: 48 hours.

  • Procedure: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system. A control group is maintained in clean water.

  • Endpoint: The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation. Observations are made at 24 and 48 hours, and the EC50 for immobilization is calculated.

OECD_202_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (48h) cluster_analysis Data Analysis Phase start Start daphnids Culture & Select Daphnids (<24h old) start->daphnids expose Introduce Daphnids to Test Vessels daphnids->expose solutions Prepare Test Solutions (Control & Concentrations) solutions->expose incubate Incubate under Controlled Conditions expose->incubate observe Observe Immobilisation at 24h & 48h incubate->observe calculate Calculate Percent Immobilisation observe->calculate end Determine EC50 calculate->end

Diagram 2. Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.
OECD 203: Fish, Acute Toxicity Test

This test determines the acute lethal toxicity of a substance to fish.

Methodology:

  • Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Test Duration: 96 hours.

  • Procedure: Fish are exposed to the test substance in a geometric series of concentrations under static, semi-static, or flow-through conditions. A control group is maintained in clean water.

  • Endpoint: The primary endpoint is mortality. Observations are recorded at 24, 48, 72, and 96 hours. The LC50, the concentration that is lethal to 50% of the test fish, is determined.

OECD_203_Workflow cluster_prep Acclimation & Preparation cluster_exposure Exposure Phase (96h) cluster_analysis Data Analysis Phase start Start acclimate Acclimate Test Fish start->acclimate expose Introduce Fish to Test Aquaria acclimate->expose solutions Prepare Test Solutions (Control & Concentrations) solutions->expose maintain Maintain Water Quality & Observe expose->maintain record Record Mortalities at 24, 48, 72, 96h maintain->record calculate Calculate Percent Mortality record->calculate end Determine LC50 calculate->end

Diagram 3. Workflow for OECD 203 Fish, Acute Toxicity Test.

Conclusion and Future Research Directions

Metazachlor exhibits moderate to high toxicity to a range of aquatic organisms, with algae and macrophytes being particularly sensitive. The available data for the parent compound allow for a robust environmental risk assessment. However, the significant lack of aquatic toxicity data for its major and persistent metabolite, this compound, is a critical knowledge gap. Given that transformation products can sometimes be as or more toxic than the parent compound, future research should prioritize conducting standardized ecotoxicological studies on this compound to enable a more complete and accurate assessment of the overall environmental risk posed by the use of metazachlor. This is particularly important given the frequent detection of the ESA metabolite in aquatic environments.

References

A Technical Comparison of Q-TOF and Orbitrap Mass Spectrometry for the Identification of Metazachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

The accurate identification and quantification of herbicide metabolites, such as metazachlor ethanesulfonic acid (ESA), are critical for environmental monitoring and food safety. High-resolution mass spectrometry (HRMS) platforms, particularly Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, are indispensable tools for this purpose. This technical guide provides a detailed comparison of these two technologies for the identification of metazachlor ESA, offering insights into their core principles, performance characteristics, and practical applications.

Core Principles of Q-TOF and Orbitrap Mass Analyzers

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry combines a quadrupole mass filter with a time-of-flight analyzer. The quadrupole (Q1) can be operated in RF-only mode to transmit all ions or as a mass filter to select a specific precursor ion. The second quadrupole (Q2) functions as a collision cell for fragmentation. The resulting ions are then accelerated into the time-of-flight tube, where they are separated based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel to the detector. Lighter ions travel faster and arrive at the detector sooner than heavier ions.[1]

Orbitrap mass spectrometry utilizes a unique ion trap called the Orbitrap. Ions are injected tangentially into the trap and oscillate around a central spindle-like electrode. The frequency of these oscillations is inversely proportional to the square root of their m/z value. The image current generated by the oscillating ions is detected and converted into a mass spectrum using a Fourier transform (FT).[2][3][4] This process allows for very high-resolution mass measurements.

Comparative Performance Characteristics

The choice between a Q-TOF and an Orbitrap for this compound identification often depends on the specific analytical requirements, such as the need for high mass accuracy, resolution, sensitivity, or a wide dynamic range.

FeatureQ-TOFOrbitrap
Mass Accuracy Typically < 5 ppm with external calibration, can achieve < 2 ppm with internal calibration.[5]Routinely achieves < 1 ppm mass accuracy.[2][3][6]
Resolution (FWHM) Typically 40,000 - 60,000 at m/z 200.[7]Can achieve resolutions up to 1,000,000 at m/z 200, with routine measurements at 70,000 to 280,000.[6][8]
Sensitivity Low picogram to femtogram range.Sub-ppb sensitivity is routinely achievable.[2]
Dynamic Range Typically 4-5 orders of magnitude.[5][9]Up to 5 orders of magnitude.
Scan Speed High acquisition speeds, beneficial for fast chromatography.[10]Scan speed is inversely related to resolution; higher resolution requires longer acquisition times.[2][11]
Fragmentation Collision-Induced Dissociation (CID) is the most common technique.[1]Offers multiple fragmentation techniques including Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and others.[12]

Experimental Protocol: Identification of this compound

A generalized experimental workflow for the identification of this compound using either a Q-TOF or an Orbitrap coupled with liquid chromatography (LC) is outlined below.

3.1. Sample Preparation

A validated method for the extraction of this compound from water samples involves Solid Phase Extraction (SPE).[13][14]

  • Sample Collection: Collect a 50 mL water sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge.

  • Sample Loading: Pass the water sample through the conditioned cartridge.

  • Elution: Elute the analytes using an appropriate solvent mixture, such as 80/20 methanol/water (v/v).[14]

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for LC-MS analysis.

For agricultural crop samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by purification is often employed.[14][15]

3.2. Liquid Chromatography (LC) Parameters

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

3.3. Mass Spectrometry (MS) Parameters

The following table provides typical starting parameters for both Q-TOF and Orbitrap systems for the analysis of this compound.

ParameterQ-TOFOrbitrap
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for ESA.Electrospray Ionization (ESI), typically in negative mode for ESA.
Capillary Voltage 3.0 - 4.0 kV3.0 - 4.0 kV
Source Temperature 120 - 150 °C120 - 150 °C
Desolvation Gas Nitrogen, at a flow rate appropriate for the instrument.Nitrogen, at a flow rate appropriate for the instrument.
Collision Energy Ramped collision energy (e.g., 10-40 eV) for MS/MS.Ramped or stepped collision energy (e.g., 10-40 eV) for HCD.
Mass Range 50 - 500 m/z50 - 500 m/z
Resolution > 40,000> 70,000

Data Analysis and Interpretation

The high mass accuracy of both instruments allows for the determination of the elemental composition of the parent ion and its fragments. The workflow for data analysis typically involves:

  • Peak Detection: Identification of the chromatographic peak corresponding to this compound.

  • Accurate Mass Measurement: Determination of the accurate m/z of the precursor ion.

  • Formula Generation: Generation of possible elemental formulas based on the accurate mass.

  • MS/MS Fragmentation Analysis: Comparison of the experimental fragmentation pattern with known fragmentation pathways or library spectra for confirmation.

Visualization of Workflows and Relationships

Experimental Workflow for this compound Identification

This compound Identification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing & Identification Sample Water/Crop Sample SPE Solid Phase Extraction (SPE) or QuEChERS Sample->SPE Extraction Extract Concentrated Extract SPE->Extract Elution & Concentration LC LC Separation (C18 Column) Extract->LC Injection MS Mass Spectrometry (Q-TOF or Orbitrap) LC->MS Ionization (ESI) Data Raw Data Acquisition MS->Data Processing Data Processing (Peak Detection, Mass Accuracy) Data->Processing Identification Compound Identification (Formula, Fragmentation) Processing->Identification Result Confirmed Identification of This compound Identification->Result Confirmation Instrument Selection Logic cluster_criteria Primary Analytical Need cluster_recommendation Instrument Recommendation Start Start: Need to Identify This compound High_Throughput High Throughput Screening? Start->High_Throughput Ultra_High_Resolution Need for Highest Resolution & Mass Accuracy? High_Throughput->Ultra_High_Resolution No QTOF Q-TOF (Faster Scan Speed) High_Throughput->QTOF Yes Complex_Matrix Very Complex Matrix with Isobaric Interferences? Ultra_High_Resolution->Complex_Matrix No Orbitrap Orbitrap (Superior Resolution) Ultra_High_Resolution->Orbitrap Yes Complex_Matrix->Orbitrap Yes Both Both are Suitable (Choice depends on other factors) Complex_Matrix->Both No

References

Comparative Degradation Kinetics of Metazachlor and its Major Metabolites: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metazachlor, a pre-emergent and early post-emergent herbicide, is widely used for the control of annual grasses and broad-leaved weeds in various crops. Its efficacy and potential environmental impact are intrinsically linked to its degradation kinetics and the formation of its metabolites. This technical guide provides a comprehensive overview of the comparative degradation kinetics of metazachlor and its principal metabolites, metazachlor sulfonic acid (ESA) and metazachlor oxalic acid (OA). The persistence of these compounds in the environment is a key factor in assessing the overall toxicological risk associated with metazachlor use. This document outlines the degradation pathways, summarizes quantitative kinetic data, and details the experimental protocols for studying these processes.

Degradation Pathways of Metazachlor

The environmental degradation of metazachlor is a complex process involving both biotic and abiotic transformations. The primary degradation pathway involves the cleavage of the chloroacetyl group, followed by further oxidation to form more polar and water-soluble metabolites. The two major metabolites commonly detected in soil and water are metazachlor sulfonic acid (ESA) and metazachlor oxalic acid (OA).

Microbial activity in the soil is a primary driver of metazachlor degradation.[1] Various soil microorganisms, including bacteria and fungi, utilize metazachlor as a carbon and nitrogen source, leading to its breakdown.[2] Abiotic degradation processes, such as hydrolysis and photolysis, also contribute to the transformation of metazachlor, although their significance can vary depending on environmental conditions.[3][4] Hydrolysis of metazachlor is generally a slow process.[5]

Metazachlor_Degradation_Pathway Metazachlor Metazachlor Intermediate Intermediate Metabolites Metazachlor->Intermediate Biotransformation (e.g., hydroxylation, dealkylation) ESA Metazachlor Sulfonic Acid (ESA) Metazachlor->ESA Direct Oxidation OA Metazachlor Oxalic Acid (OA) Metazachlor->OA Direct Oxidation Intermediate->ESA Oxidation Intermediate->OA Oxidation

Caption: Proposed degradation pathway of metazachlor to its major metabolites.

Comparative Degradation Kinetics: Data Summary

The degradation rate of metazachlor and its metabolites is typically expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The following table summarizes the available quantitative data on the degradation half-lives of metazachlor and its major metabolites in soil. It is important to note that these values can vary significantly depending on soil type, temperature, moisture content, and microbial activity.

CompoundMatrixHalf-life (DT50) in daysConditionsReference(s)
MetazachlorSoil5 - 30Field and laboratory studies[6]
MetazachlorSoil38Anaerobic soil[5]
Metazachlor Oxalic Acid (OA)Soil~50 (estimated)Not specified
Metazachlor Sulfonic Acid (ESA)Soil~60 (estimated)Not specified
MetazachlorWater40Anaerobic aqueous phase above soil[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the degradation kinetics of metazachlor and its metabolites.

Soil Incubation Study (Aerobic)

This protocol is based on the OECD Guideline 307 for aerobic and anaerobic transformation in soil.[7]

Objective: To determine the rate of degradation and the formation of metabolites of metazachlor in soil under controlled aerobic laboratory conditions.

Materials:

  • Test substance: Analytical grade metazachlor.

  • Soil: Freshly collected, sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture, microbial biomass).

  • Incubation vessels: Biometer flasks or flow-through systems that allow for the trapping of volatile organic compounds and CO2.

  • Controlled environment chamber or incubator.

  • Analytical instrumentation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Procedure:

  • Soil Preparation and Pre-incubation: The soil moisture is adjusted to 40-60% of its maximum water holding capacity. The soil is then pre-incubated in the dark at the test temperature (e.g., 20 ± 2 °C) for 7 to 14 days to allow the microbial activity to stabilize.[6]

  • Application of Test Substance: A stock solution of metazachlor in a suitable solvent (e.g., acetone) is prepared. The solution is applied to the soil to achieve the desired initial concentration, typically corresponding to the maximum recommended application rate in the field. The solvent is allowed to evaporate completely.

  • Incubation: The treated soil samples are placed in the incubation vessels. A flow of CO2-free, humidified air is passed through the system to maintain aerobic conditions. The vessels are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) for a period of up to 120 days.[7]

  • Sampling: Duplicate soil samples are taken at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction and Analysis:

    • Soil samples are extracted with a suitable solvent mixture (e.g., acetonitrile/water) using a method like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.

    • The extracts are analyzed by LC-MS/MS to quantify the concentrations of metazachlor and its metabolites.

  • Data Analysis: The degradation kinetics are determined by plotting the concentration of the parent compound and its metabolites over time. The half-lives (DT50) are calculated using first-order kinetics.

Soil_Incubation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Pre_incubation Pre-incubation (Stabilize Microbial Activity) Soil_Collection->Pre_incubation Application Metazachlor Application Pre_incubation->Application Incubation Incubation (Controlled Temperature & Moisture) Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Sample Extraction (QuEChERS) Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Kinetic Data Analysis (DT50) LCMS->Data_Analysis

Caption: General workflow for a soil incubation degradation study.

Photodegradation Study in Water

Objective: To determine the rate of abiotic degradation of metazachlor in water due to photolysis.

Materials:

  • Test substance: Analytical grade metazachlor.

  • Sterile, purified water (e.g., HPLC grade).

  • Quartz or borosilicate glass vessels transparent to the light source.

  • A light source simulating natural sunlight (e.g., xenon arc lamp with appropriate filters to achieve a spectrum >290 nm).

  • A temperature-controlled chamber.

  • Analytical instrumentation: LC-MS/MS.

Procedure:

  • Solution Preparation: A sterile aqueous solution of metazachlor is prepared in purified water at a known concentration.

  • Irradiation: The test solutions in the transparent vessels are exposed to the light source in a temperature-controlled chamber (e.g., 25 ± 2 °C). Dark control samples, wrapped in aluminum foil, are incubated under the same conditions to assess hydrolysis.

  • Sampling: Aliquots of the irradiated and dark control solutions are taken at appropriate time intervals.

  • Analysis: The samples are directly analyzed by LC-MS/MS to determine the concentration of metazachlor.

  • Data Analysis: The photodegradation rate constant and half-life are calculated by comparing the degradation in the irradiated samples to the dark controls.

Analytical Method: LC-MS/MS

Objective: To quantify metazachlor and its major metabolites in soil and water samples.

Instrumentation:

  • A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient program to achieve separation of the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Metazachlor: Precursor ion [M+H]+ → Product ion(s)

    • Metazachlor ESA: Precursor ion [M+H]+ → Product ion(s)

    • Metazachlor OA: Precursor ion [M+H]+ → Product ion(s) (Specific m/z values for precursor and product ions need to be optimized for the specific instrument and compounds.)

Sample Preparation (QuEChERS for Soil):

  • A 10 g sample of soil is weighed into a 50 mL centrifuge tube.

  • 10 mL of water and 10 mL of acetonitrile are added.

  • The tube is shaken vigorously for 1 minute.

  • QuEChERS salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) are added.

  • The tube is shaken again and then centrifuged.

  • An aliquot of the supernatant (acetonitrile layer) is taken for cleanup by dispersive solid-phase extraction (d-SPE) using a mixture of primary secondary amine (PSA) and MgSO4.

  • After another centrifugation step, the final extract is filtered and ready for LC-MS/MS analysis.

Conclusion

The degradation of metazachlor in the environment is a critical factor influencing its potential for long-term environmental contamination. The formation of more persistent and mobile metabolites, such as metazachlor sulfonic acid and metazachlor oxalic acid, highlights the importance of a comprehensive assessment that includes the entire degradation pathway. This technical guide provides a summary of the current knowledge on the comparative degradation kinetics of metazachlor and its major metabolites, along with detailed experimental protocols for their investigation. For a thorough environmental risk assessment, it is crucial to conduct site-specific studies that consider the local soil and climatic conditions, as these factors can significantly influence the degradation rates of these compounds. Further research is needed to generate more comparative kinetic data for metazachlor and its metabolites under a wider range of environmental conditions.

References

Ecotoxicological Profile of Metazachlor ESA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An urgent need for further research into the environmental impact of the primary metazachlor metabolite, metazachlor ethanesulfonic acid (ESA), is highlighted by a comprehensive review of existing scientific literature. While data on the parent compound, metazachlor, is more readily available, specific quantitative ecotoxicological data for metazachlor ESA remains scarce across a range of non-target species. This guide synthesizes the current knowledge on the ecotoxicological effects of metazachlor and its metabolites, outlines relevant experimental protocols, and explores potential mechanisms of toxicity, thereby identifying critical knowledge gaps for future research.

Metazachlor is a widely used chloroacetamide herbicide, and its degradation in the environment leads to the formation of several metabolites, including metazachlor ethanesulfonic acid (ESA) and metazachlor oxanilic acid (OA).[1] These metabolites, particularly this compound, have been detected in surface water, indicating their potential for off-site transport and exposure to non-target aquatic ecosystems.[1][2] While the French Agency for Food, Environmental and Occupational Health & Safety (Anses) has classified this compound as "not relevant for EDCH" (waters intended for human consumption) with a proposed threshold of 0.9 µg/L, its broader ecotoxicological impact on non-target organisms warrants thorough investigation.[3]

Ecotoxicological Effects on Non-Target Species

The available data on the ecotoxicological effects of metazachlor and its metabolites on non-target species is summarized below. It is important to note the limited availability of specific data for this compound.

Aquatic Organisms

Algae and Aquatic Plants:

Invertebrates:

Data on the toxicity of this compound to aquatic invertebrates such as Daphnia magna is limited. Studies on the parent compound, metazachlor, can provide an initial indication of the potential risk of chloroacetamide herbicides to these organisms. For example, a study on the effects of metazachlor and its metabolite metazachlor OA on the early life stages of marbled crayfish (Procambarus virginalis) showed that both compounds were associated with significantly lower growth and delayed ontogenetic development.[4]

Fish:

Specific acute toxicity data (e.g., LC50 values) for this compound in fish species are not well-documented in the reviewed literature. General principles of acute fish toxicity testing involve exposing fish to the test chemical for 96 hours and observing mortalities and other visible abnormalities to determine the LC50.[5]

Terrestrial Organisms

Soil Microorganisms:

Metazachlor can have adverse effects on soil microbial communities. One study demonstrated that metazachlor negatively impacted the reproduction of various microorganisms, including bacteria, actinomycetes, and fungi, and inhibited the activity of several soil enzymes.[6] The impact of this compound on soil microbial communities and their functions is an area that requires further research to understand the potential long-term effects on soil health and nutrient cycling.

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative ecotoxicity data for metazachlor and its metabolite, metazachlor OA. It is critical to reiterate the absence of specific data for this compound in the reviewed literature.

Table 1: Ecotoxicity of Metazachlor to Non-Target Aquatic Organisms

SpeciesEndpointValueExposure DurationReference
Green algaeEC50 (Growth inhibition)1.01 × 10⁻³ mg/L72 hours
Marbled crayfish (Procambarus virginalis)Lowest Observed Effect Concentration (LOEC) - Growth0.0115 µmol/L40 days[4]
Marbled crayfish (Procambarus virginalis)Lowest Observed Effect Concentration (LOEC) - Development0.0115 µmol/L40 days[4]

Table 2: Ecotoxicity of Metazachlor OA to Non-Target Aquatic Organisms

SpeciesEndpointValueExposure DurationReference
Marbled crayfish (Procambarus virginalis)Lowest Observed Effect Concentration (LOEC) - Growth0.0117 µmol/L40 days[4]
Marbled crayfish (Procambarus virginalis)Lowest Observed Effect Concentration (LOEC) - Development0.0117 µmol/L40 days[4]

Experimental Protocols

Detailed experimental protocols for assessing the ecotoxicity of this compound are not specifically described in the available literature. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) provide a framework for conducting such tests.[1][7][8][9][10]

General Protocol for Algal Growth Inhibition Test (based on OECD 201)
  • Test Organism: A suitable species of green algae (e.g., Pseudokirchneriella subcapitata).

  • Test Substance: this compound dissolved in a suitable solvent and added to the growth medium at a range of concentrations.

  • Test Conditions: Cultures are incubated under controlled conditions of light, temperature, and pH for 72 hours.

  • Endpoint Measurement: Algal growth is measured at 24, 48, and 72 hours by cell counts or a surrogate measure like fluorescence.

  • Data Analysis: The concentration that causes a 50% inhibition of growth (EC50) is calculated.

General Protocol for Acute Toxicity Test with Daphnia magna (based on OECD 202)
  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.

  • Test Substance: this compound dissolved in the test water at a series of concentrations.

  • Test Conditions: Daphnids are exposed to the test substance for 48 hours under static or semi-static conditions.

  • Endpoint Measurement: Immobilization of the daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

General Protocol for Acute Toxicity Test with Fish (based on OECD 203)
  • Test Organism: A recommended fish species (e.g., zebrafish, rainbow trout).[5]

  • Test Substance: this compound introduced into the test water at various concentrations.

  • Test Conditions: Fish are exposed for 96 hours under controlled conditions.

  • Endpoint Measurement: Mortality and any abnormal behavioral or physical changes are observed and recorded.[5]

  • Data Analysis: The lethal concentration for 50% of the fish population (LC50) is calculated.[5]

Potential Signaling Pathways and Endocrine Disruption

There is a growing concern about the potential for pesticides to act as endocrine-disrupting chemicals (EDCs), interfering with the hormone systems of non-target organisms.[2][11][12][13][14][15] While specific studies on the endocrine-disrupting effects and affected signaling pathways of this compound are lacking, research on other herbicides suggests potential mechanisms of action.

Herbicides have been shown to interact with various signaling pathways, including:

  • Estrogen Receptor Signaling: Some pesticides can mimic or block the action of estrogen by binding to estrogen receptors (ERs), potentially leading to reproductive and developmental issues.[12][16][17]

  • Androgen Receptor Signaling: Interference with the androgen receptor (AR) pathway can disrupt male reproductive development and function.[18][19][20][21]

  • Aromatase Activity: Some chemicals can affect the enzyme aromatase, which is crucial for the synthesis of estrogens.[14]

Further research is needed to determine if this compound interacts with these or other signaling pathways in non-target species.

Visualizations

The following diagrams illustrate a general experimental workflow for ecotoxicity testing and a conceptual model of potential endocrine disruption pathways.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis TestOrganism Select & Culture Test Organism Exposure Expose Organisms to a Range of Concentrations TestOrganism->Exposure TestSubstance Prepare Test Substance (this compound) TestSubstance->Exposure TestSystem Set up Test System (e.g., aquaria, soil microcosms) TestSystem->Exposure Endpoints Measure Endpoints (e.g., mortality, growth, reproduction) Exposure->Endpoints DoseResponse Dose-Response Analysis Endpoints->DoseResponse ToxicityValues Calculate Toxicity Values (LC50, EC50, NOEC, LOEC) DoseResponse->ToxicityValues

A general experimental workflow for ecotoxicity testing.

Endocrine_Disruption_Pathways cluster_receptor Receptor Interaction cluster_enzyme Enzyme Modulation cluster_effects Potential Adverse Effects Metazachlor_ESA This compound ER Estrogen Receptor (ER) Metazachlor_ESA->ER Binds/Blocks AR Androgen Receptor (AR) Metazachlor_ESA->AR Binds/Blocks Aromatase Aromatase Metazachlor_ESA->Aromatase Inhibits/Induces Hormone_Imbalance Hormone Imbalance ER->Hormone_Imbalance AR->Hormone_Imbalance Aromatase->Hormone_Imbalance Reproductive Reproductive Impairment Developmental Developmental Abnormalities Hormone_Imbalance->Reproductive Hormone_Imbalance->Developmental

Conceptual diagram of potential endocrine disruption pathways.

Conclusion and Future Directions

This technical guide underscores a significant knowledge gap regarding the ecotoxicological effects of this compound on non-target species. While the parent compound, metazachlor, has been the subject of some research, its primary metabolite, ESA, which is frequently detected in the environment, remains largely uncharacterized from an ecotoxicological perspective. To conduct a comprehensive environmental risk assessment, further research is urgently needed to:

  • Generate robust quantitative ecotoxicity data for this compound across a range of representative non-target species, including algae, invertebrates, fish, and soil organisms. This should include the determination of acute (LC50, EC50) and chronic (NOEC, LOEC) endpoints.

  • Investigate the potential for endocrine disruption by this compound, including its interaction with key hormone receptors and enzymes.

  • Elucidate the specific signaling pathways in non-target organisms that may be affected by exposure to this compound.

  • Develop and publish detailed experimental protocols for the ecotoxicity testing of this compound to ensure data quality and comparability across studies.

Addressing these research needs will be crucial for developing effective regulatory measures and ensuring the protection of aquatic and terrestrial ecosystems from the potential adverse effects of this widespread herbicide metabolite.

References

Navigating the Analytical Maze: A Technical Guide to LC-MS/MS Performance for Metazachlor ESA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metazachlor, a widely used herbicide, and its environmental transformation products, such as metazachlor ethanesulfonic acid (ESA), are of increasing concern for environmental and food safety monitoring. The accurate and sensitive quantification of these polar compounds in complex matrices necessitates the use of highly sophisticated analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled selectivity and sensitivity. However, the diverse range of LC-MS/MS instruments available, each with its own set of performance characteristics, presents a challenge for laboratories aiming to establish or optimize their analytical workflows.

This in-depth technical guide provides a comparative overview of the analytical performance of different LC-MS/MS instruments for the analysis of metazachlor ESA. By summarizing quantitative data, detailing experimental protocols, and visualizing key concepts, this guide aims to equip researchers, scientists, and professionals in related fields with the knowledge to make informed decisions regarding instrument selection and method development for the analysis of this compound and other challenging polar contaminants.

Comparative Analytical Performance

Table 1: Triple Quadrupole LC-MS/MS Systems

Triple quadrupole (QqQ) mass spectrometers are the workhorses of quantitative analysis due to their high sensitivity, selectivity, and wide dynamic range, operating in Multiple Reaction Monitoring (MRM) mode.

Instrument PlatformAnalyteMatrixLOQ (µg/L)Linearity (r²)Recovery (%)Precision (RSD%)Reference
Agilent 1100 with API 4000Metazachlor MetabolitesDrinking and Mineral Water0.01 - 0.05Not ReportedNot ReportedNot Reported[1]
Agilent 1290 with Agilent 6490~450 PesticidesFood Commodities0.01 mg/kg (for most)>0.99Not ReportedNot Reported[2]
Shimadzu Nexera with LCMS-8050Multiple PesticidesVegetable ExtractNot Reported>0.99High AccuracyNot Reported[3]
Waters ACQUITY UPLC with Xevo TQ-SMultiple PesticidesFood and FeedNot ReportedNot Reported100-130<20
Thermo Scientific Dionex UltiMate 3000 with TSQ Endura>250 PesticidesFood ProductsBelow MRLsNot ReportedMeets EU GuidelinesMeets EU Guidelines[4]
Sciex LC with QTRAP 6500400 PesticidesFruits, Vegetables, Tea, SpicesNot ReportedNot ReportedNot ReportedNot Reported[5]

Table 2: High-Resolution Mass Spectrometry (HRMS) Systems

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, offer the advantage of high mass accuracy, enabling confident identification and the potential for retrospective analysis of samples for previously un-targeted compounds.

Instrument PlatformAnalyteMatrixLOQ (ng/L)Linearity (r²)Recovery (%)Precision (RSD%)Reference
Bruker maXis Impact (LC-ESI-QTOF)This compoundNot SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[6]
Agilent 1290 Infinity with Agilent 6540 Q-TOF>300 PesticidesFruits and VegetablesAppropriate for MRLs>0.99GoodGood[7]
UHPLC with LTQ/Orbitrap FT18 PesticidesRiver and Sea Water1.7 - 90Exceptional60 - 111<15[8]

Table 3: Ion Trap LC-MS/MS Systems

Ion trap (IT) mass spectrometers are versatile instruments capable of MSn fragmentation, which can be valuable for structural elucidation. However, they can be more susceptible to matrix effects and may have a more limited linear dynamic range compared to triple quadrupoles.[9]

Instrument PlatformAnalyteMatrixCalibration Range (ppb)Linearity (r²)Recovery (%)Reference
Agilent 500 Ion Trap LC/MSSS-Dimethachlor-ESAReagent Water, Tap Water, Surface Water10 - 30000.9999Method-compliant[10]

Detailed Experimental Protocols

The following sections provide a synthesized methodology for the analysis of this compound in water samples, based on common practices and published methods.

Sample Preparation: Solid-Phase Extraction (SPE)

For the analysis of polar compounds like this compound in water, a pre-concentration step is often necessary to achieve the required sensitivity. Solid-phase extraction is a widely used technique for this purpose.[8][11][12]

  • Cartridge Conditioning: An Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge (e.g., 200 mg, 6 mL) is typically used. The cartridge is first conditioned with 5 mL of methanol followed by 5 mL of ultrapure water.[8]

  • Sample Loading: A 250 mL water sample is passed through the conditioned cartridge at a flow rate of approximately 2 mL/min.[8]

  • Washing: The cartridge is washed with 5 mL of ultrapure water to remove any unretained impurities.[8]

  • Drying: The cartridge is dried under vacuum for approximately 30 minutes to remove residual water.[8]

  • Elution: The retained analytes are eluted from the cartridge with a suitable organic solvent, such as methanol or a mixture of acetone and dichloromethane.[8]

  • Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a specific volume of the initial mobile phase (e.g., 1 mL) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The chromatographic separation is crucial for resolving this compound from other matrix components and potential isomers.

  • Column: A reversed-phase C18 column is commonly employed, such as an Agilent ZORBAX Eclipse Plus C18 or a Waters Atlantis T3.[7][13]

  • Mobile Phase A: An aqueous solution containing a buffer, such as 5 mM ammonium formate with 0.1% formic acid.[7]

  • Mobile Phase B: An organic solvent, typically methanol or acetonitrile, also containing the same buffer as mobile phase A.[7]

  • Gradient Elution: A gradient elution is used to effectively separate the analytes. The gradient typically starts with a high percentage of aqueous mobile phase and gradually increases the percentage of the organic mobile phase.

  • Flow Rate: A typical flow rate is in the range of 0.2 to 0.4 mL/min.[7]

  • Injection Volume: The injection volume can range from 5 to 100 µL, depending on the sensitivity of the instrument and the concentration of the analyte.[1][13]

Mass Spectrometry (MS/MS) Parameters

The mass spectrometer is operated in positive electrospray ionization (ESI) mode for the detection of this compound.

  • Ionization Mode: Electrospray Ionization (ESI) Positive.[6]

  • Precursor Ion: The protonated molecule [M+H]⁺ of this compound (m/z 324.1) is selected as the precursor ion.[6]

  • Product Ions: Collision-induced dissociation (CID) is used to fragment the precursor ion. Characteristic product ions are monitored for quantification and confirmation. For this compound, prominent product ions include m/z 134.1 and 256.1.[6]

  • Collision Energy: The collision energy is optimized for each transition to achieve the maximum signal intensity.

  • Dwell Time: The dwell time for each MRM transition is set to ensure a sufficient number of data points across the chromatographic peak.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the analytical workflow and the principles of mass analyzer comparison.

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing WaterSample Water Sample Collection SPE Solid-Phase Extraction (SPE) WaterSample->SPE Loading Elution Elution SPE->Elution Washing Concentration Concentration & Reconstitution Elution->Concentration LC Liquid Chromatography (LC) Separation Concentration->LC MS Mass Spectrometry (MS/MS) Detection LC->MS Ionization Quantification Quantification MS->Quantification Confirmation Confirmation MS->Confirmation Mass_Analyzer_Comparison Logical Comparison of Mass Analyzers for Pesticide Analysis cluster_TripleQuad Triple Quadrupole (QqQ) cluster_HRMS High-Resolution MS (QTOF, Orbitrap) cluster_IonTrap Ion Trap (IT) QqQ_Principle MRM Mode QqQ_Adv High Sensitivity & Selectivity Wide Dynamic Range Robust for Quantification QqQ_Principle->QqQ_Adv Leads to Application_Quant Targeted Quantification QqQ_Adv->Application_Quant Ideal for HRMS_Principle High Mass Accuracy HRMS_Adv Confident Identification Retrospective Analysis Unknown Screening HRMS_Principle->HRMS_Adv Enables Application_Screen Screening & Identification HRMS_Adv->Application_Screen Suited for IT_Principle MSn Fragmentation IT_Adv Structural Elucidation IT_Principle->IT_Adv IT_Disadv Matrix Effects Limited Dynamic Range IT_Principle->IT_Disadv Can lead to Application_Struct Structural Confirmation IT_Adv->Application_Struct Useful for

References

Assessing the Relevance of Metazachlor ESA as a Drinking Water Contaminant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive assessment of metazachlor ethanesulfonic acid (metazachlor ESA), a primary metabolite of the chloroacetamide herbicide metazachlor, concerning its relevance as a drinking water contaminant. This compound is frequently detected in European ground and surface waters due to its high mobility and persistence.[1][2] This document details its physicochemical properties, environmental fate, toxicological profile, and the regulatory frameworks governing its presence in water intended for human consumption. It includes a detailed analytical protocol for its detection and discusses the efficacy of water treatment technologies for its removal. The guide aims to serve as a critical resource for professionals involved in water quality assessment, environmental science, and human health risk analysis.

Introduction

Metazachlor (IUPAC name: 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) is a selective, pre-emergence herbicide used to control annual grasses and broadleaf weeds, particularly in oilseed rape cultivation.[3] Following its application, metazachlor degrades in the soil and environment, forming several transformation products, also known as metabolites. The two major metabolites are metazachlor ethanesulfonic acid (ESA) (metazachlor-ESA, BH 479-8) and metazachlor oxalic acid (OA) (metazachlor-OA, BH 479-4).[3]

These metabolites, particularly this compound, exhibit higher polarity, mobility, and persistence in soil and water compared to the parent compound.[4] Consequently, this compound is frequently detected in groundwater sources across Europe, sometimes at concentrations exceeding established drinking water quality standards.[1][2][5] This guide focuses on the scientific and regulatory assessment of this compound to determine its relevance as a contaminant in drinking water.

Physicochemical Properties and Environmental Fate

The distinction in chemical properties between metazachlor and its ESA metabolite dictates their environmental behavior. This compound's higher water solubility and lower octanol-water partition coefficient contribute to its increased mobility and leaching potential into groundwater.

Data Summary: Physicochemical Properties
PropertyMetazachlor (Parent)This compound (Metabolite)
IUPAC Name 2-chloro-N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid
CAS Number 67129-08-2[6]172960-62-2[7][8]
Molecular Formula C₁₄H₁₆ClN₃O[6]C₁₄H₁₇N₃O₄S[7][8]
Molecular Weight 277.75 g/mol [6]323.37 g/mol [7][8]
Water Solubility 450 mg/L (at 20°C)[9]High (Implied by sulfonic acid group)
Log P (octanol-water) 2.49 - 2.7[6][9]-0.54 (Estimated for similar metabolites)[10]
Environmental Half-life Soil: 5-30 days[11]More persistent than parent compound[2]
Environmental Transformation and Transport

Metazachlor degrades in soil primarily through microbial action. This process cleaves the chloroacetyl group, which is subsequently substituted to form the sulfonic acid or oxalic acid metabolites.

G cluster_products Metabolites parent Metazachlor (in soil) ESA This compound (High Mobility & Persistence) parent->ESA Microbial Degradation OA Metazachlor OA (Less Mobile) parent->OA Microbial Degradation leaching Leaching to Groundwater ESA->leaching High Potential OA->leaching Lower Potential

Figure 1: Transformation pathway of Metazachlor in the environment.

Due to its persistence and high mobility, this compound is transported from agricultural soils into water bodies, leading to the contamination of both surface and groundwater resources intended for drinking water production.[2][4] Studies show that concentrations of this compound can increase in water bodies for weeks or months after the application of the parent herbicide, especially following rain events.[2]

Toxicological Assessment and Regulatory Context

The core question in assessing a pesticide metabolite is its "relevance," a concept defined in European regulations to determine whether it poses a health risk comparable to the parent substance.

Toxicological Profile
  • Metazachlor (Parent Compound): The parent herbicide, metazachlor, is not considered genotoxic.[5][9][12] Long-term studies in rats showed an increased incidence of liver tumors at very high doses.[12] This effect was determined to occur via a mode of action (activation of the Constitutive Androstane Receptor, CAR) that is considered not plausible for humans.[12] The World Health Organization (WHO) classifies metazachlor as "unlikely to present acute hazard in normal use".[9]

  • This compound (Metabolite): Direct, comprehensive toxicological data for this compound in the public domain is limited. However, its relevance has been formally assessed by national regulatory agencies. The French Agency for Food, Environmental and Occupational Health & Safety (ANSES) has classified this compound as a "non-relevant metabolite" for drinking water.[13] This classification is based on a decision-making process that evaluates pesticidal activity, genotoxic potential, and other key toxicological endpoints.[13][14] A "non-relevant" classification implies the substance is devoid of the targeted toxicity of the parent compound and is not genotoxic.[15]

Regulatory Framework for Drinking Water

The European Drinking Water Directive (98/83/EC, updated by (EU) 2020/2184) sets a parametric quality standard of 0.1 µg/L for individual pesticides and their relevant metabolites.[13] The determination of relevance is critical.

  • Relevant Metabolites: Are considered to pose a potential health risk and are subject to the strict 0.1 µg/L limit.[16]

  • Non-Relevant Metabolites (nrMs): Are not subject to the 0.1 µg/L limit. Instead, Member States are to establish health-based guidance values.

    • ANSES (France): Proposes a threshold value of 0.9 µg/L for non-relevant metabolites, based on the Threshold of Toxicological Concern (TTC) approach for non-genotoxic substances.[13][17]

    • UBA (Germany): Recommends a tiered system with Health-Related Indication Values (HRIV) of 1.0 µg/L or 3.0 µg/L depending on the quality of the toxicological data, and a precautionary action value (PAV) of 10 µg/L .[15][18]

Risk Assessment Logic

The assessment of a metabolite's relevance follows a structured logic, as outlined by agencies like ANSES. This workflow determines the applicable regulatory standard.

G start Metabolite Detected in Drinking Water q1 Comparable Pesticidal Activity to Parent? start->q1 q2 Genotoxic Potential? q1->q2 No relevant Classified as RELEVANT Apply 0.1 µg/L Limit q1->relevant Yes q3 Other Unacceptable Toxicity? (e.g., Carcinogenic, Reprotoxic) q2->q3 No q2->relevant Yes q3->relevant Yes non_relevant Classified as NON-RELEVANT Apply Health-Based Guidance Value (e.g., 0.9 µg/L) q3->non_relevant No G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Processing sample 1. Water Sample Collection (500 mL) spe 2. Solid Phase Extraction (SPE) sample->spe elute 3. Elution & Concentration spe->elute recon 4. Reconstitution (1 mL) elute->recon inject 5. LC-MS/MS Injection recon->inject data 6. Data Acquisition (MRM Mode) inject->data quant 7. Quantification vs. Calibration Curve data->quant report 8. Report Result (µg/L) quant->report

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Metazachlor ESA in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Metazachlor ethanesulfonic acid (ESA), a primary metabolite of the herbicide metazachlor, requires careful handling and disposal due to its potential environmental impact. This guide provides a comprehensive, step-by-step procedure for the safe disposal of metazachlor ESA from a laboratory setting, ensuring compliance with safety regulations and fostering a culture of responsible chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution. Although specific toxicity data for this compound is not as readily available as for its parent compound, it should be treated as a hazardous substance. The Safety Data Sheet (SDS) for metazachlor indicates that it can be harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1] Therefore, all waste containing this compound must be managed as hazardous waste.[2][3]

Personal Protective Equipment (PPE):

Proper PPE is essential to minimize exposure during handling and disposal. The following table summarizes the recommended PPE when working with this compound waste.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, butyl, or neoprene).[4][5]Prevents dermal contact and absorption.
Eye Protection Safety glasses with side shields, snug-fitting goggles, or a full-face shield.[4]Protects eyes from splashes of chemical waste.
Protective Clothing A lab coat or a chemical-resistant apron worn over a long-sleeved shirt and long pants.[4][6]Protects skin from accidental spills and contamination.
Footwear Closed-toe shoes.Prevents exposure from spills that may reach the floor.
Respiratory Protection Generally not required for small quantities in a well-ventilated area. A respirator may be necessary for large spills or when working in poorly ventilated spaces; consult your institution's EHS.[4][5]Protects against inhalation of any aerosols that may be generated.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste from a laboratory.

Step 1: Waste Segregation and Collection

  • Do not mix: this compound waste should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

  • Designated Container: Collect all waste containing this compound (both liquid and solid) in a designated, leak-proof, and chemically compatible waste container.[8][9] The container must be in good condition with a secure, screw-top cap.[7]

  • Aqueous vs. Solid Waste: If your laboratory generates both aqueous solutions and solid waste contaminated with this compound (e.g., contaminated lab supplies), collect them in separate, appropriately labeled containers.

Step 2: Proper Labeling of Waste Containers

  • Immediate Labeling: As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's EHS.[8]

  • Complete Information: The label must include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other chemical constituents in the waste stream.

    • The approximate concentration and volume of each component.

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

Step 3: Safe Storage of this compound Waste

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory where the waste is generated.[7][8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[2][8]

  • Incompatible Chemicals: Ensure the SAA does not contain incompatible chemicals that could react with the this compound waste.[7]

Step 4: Arranging for Waste Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per institutional and local regulations (often 12 months), contact your institution's EHS office to arrange for a waste pickup.[8]

  • Do Not Dispose Down the Drain: Never dispose of this compound or any other hazardous chemical waste down the sink or in the regular trash.[2][10] This is a violation of environmental regulations and can harm aquatic ecosystems.

Step 5: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held pure this compound or concentrated solutions must be triple-rinsed with a suitable solvent (e.g., water or as recommended by your EHS) before being discarded as regular waste.[2]

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in your designated this compound waste container.[2]

  • Deface Label: After triple rinsing, deface the original label on the container before disposal to prevent misuse.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Metazachlor_ESA_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_decontamination Container Decontamination start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate label_container Label Hazardous Waste Container segregate->label_container store_saa Store in Designated SAA with Secondary Containment label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs empty_container Empty Container? store_saa->empty_container disposal Professional Disposal via Approved Facility contact_ehs->disposal end End disposal->end End of Process triple_rinse Triple Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container collect_rinsate->dispose_container dispose_container->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment and protecting our ecosystems. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.